molecular formula C19H28O2 B021180 3-Methoxy-estra-2,5(10)-dien-17-ol CAS No. 101978-01-2

3-Methoxy-estra-2,5(10)-dien-17-ol

Cat. No.: B021180
CAS No.: 101978-01-2
M. Wt: 288.4 g/mol
InChI Key: XFFZLECPCHQJIR-BBCBXFPWSA-N
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Description

3-Methoxy-estra-2,5(10)-dien-17-ol is a useful research compound. Its molecular formula is C19H28O2 and its molecular weight is 288.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methoxy-estra-2,5(10)-dien-17-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-estra-2,5(10)-dien-17-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8R,9S,13S,14S)-3-methoxy-13-methyl-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,15-18,20H,3,5-11H2,1-2H3/t15-,16-,17+,18?,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFZLECPCHQJIR-BBCBXFPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3CC=C(C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2O)CCC4=C3CC=C(C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701325319
Record name (8R,9S,13S,14S)-3-methoxy-13-methyl-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701325319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101978-01-2
Record name (8R,9S,13S,14S)-3-methoxy-13-methyl-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701325319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and properties of 3-Methoxy-estra-2,5(10)-dien-17-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Methoxy-estra-2,5(10)-dien-17-ol

This guide provides a comprehensive technical overview of 3-Methoxy-estra-2,5(10)-dien-17-ol, a synthetic steroid derivative of significant interest in endocrine research. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical structure, physicochemical properties, synthesis, and biological activity, with a focus on its interaction with estrogen receptors.

Introduction and Compound Identification

3-Methoxy-estra-2,5(10)-dien-17-ol, also known by its CAS Number 1091-93-6, is a synthetic 17-hydroxy steroid.[1] It is structurally related to estradiol, the primary female sex hormone, but with key modifications: the A-ring is a non-aromatic diene, and the hydroxyl group at position 3 is replaced by a methoxy ether. These alterations significantly influence its chemical properties and biological interactions. The compound is primarily utilized as a research chemical to investigate estrogen signaling pathways and receptor dynamics. It is also classified as a potential endocrine disrupting compound.[1]

Chemical Structure and Stereochemistry

The structural integrity of 3-Methoxy-estra-2,5(10)-dien-17-ol is defined by its steroidal four-ring core and specific functional group orientations.

  • IUPAC Name : (8R,9S,13S,14S,17S)-3-methoxy-13-methyl-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol.[1]

  • Molecular Formula : C₁₉H₂₈O₂.[2]

  • Molecular Weight : 288.42 g/mol .[3]

The molecule features a gonane nucleus with double bonds between C2-C3 and C5-C10. A methoxy group is attached at C3, and a hydroxyl group is in the beta-orientation at C17, denoted as 17β-ol. This specific stereochemistry is crucial for its biological activity, as the orientation of the 17-hydroxyl group is a key determinant for binding to steroid receptors.

Caption: Chemical structure of 3-Methoxy-estra-2,5(10)-dien-17β-ol.

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, formulation, and experimental application. The methoxy group and the reduced A-ring contribute to increased lipophilicity compared to estradiol.

PropertyValueUnit
Melting Point111-113.5°C
Boiling Point437.1°C at 760 mmHg
Density1.11g/cm³
Flash Point192.3°C
Refractive Index1.564-
XLogP34.204-
PSA (Polar Surface Area)29.46Ų
(Data sourced from Echemi and PubChem)[1][2]

Synthesis and Characterization

Synthetic Pathway: Birch Reduction

A common and effective method for synthesizing 3-Methoxy-estra-2,5(10)-dien-17-ol is the Birch reduction of an aromatic precursor, such as estradiol 3-methyl ether (mestranol). This reaction selectively reduces the aromatic A-ring.

Causality of Experimental Choices:

  • Starting Material: Estradiol 3-methyl ether is chosen because the methoxy group is an electron-donating group that activates the ring for this specific reduction pattern and protects the 3-hydroxyl position.

  • Reaction: The Birch reduction is ideal for converting aromatic rings into 1,4-dienes. The use of sodium or lithium in liquid ammonia provides the solvated electrons necessary for the reduction.

  • Solvent System: Liquid ammonia serves as both the solvent and the source of protons (after protonation by an alcohol). An alcohol like ethanol is added as a proton source to quench the radical anion intermediates, preventing further reduction. The low temperature (-78 °C) is critical to maintain the ammonia as a liquid and control the reaction's exothermicity.

synthesis_workflow start Start: Estradiol 3-Methyl Ether dissolve Dissolve in THF/Liquid NH3 start->dissolve cool Cool to -78 °C dissolve->cool add_na Add Sodium Metal cool->add_na react Stir for 2-3 hours (Color change to deep blue) add_na->react quench Quench with Ethanol react->quench workup Evaporate NH3, Add Water & Extract quench->workup purify Purify via Column Chromatography workup->purify end_product End Product: 3-Methoxy-estra-2,5(10)-dien-17-ol purify->end_product

Caption: General workflow for the synthesis via Birch reduction.

Experimental Protocol: Birch Reduction
  • Preparation: Set up a three-neck flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolution: Add anhydrous tetrahydrofuran (THF) to the flask. Condense anhydrous liquid ammonia (approx. 150 mL for a 5g scale reaction) into the flask at -78 °C (dry ice/acetone bath).

  • Substrate Addition: Dissolve estradiol 3-methyl ether (1 equivalent) in a minimal amount of THF and add it to the reaction mixture.

  • Reduction: Add small pieces of sodium metal (2.5-3 equivalents) to the stirring solution until a persistent deep blue color is observed, indicating the presence of solvated electrons.

  • Reaction Monitoring: Maintain the reaction at -78 °C for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Slowly add absolute ethanol to quench the reaction until the blue color disappears.

  • Work-up: Remove the cooling bath and allow the ammonia to evaporate overnight in a fume hood. Carefully add water to the residue and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final compound.

Analytical Characterization

To validate the structure and purity of the synthesized compound, a suite of spectroscopic methods is employed.

  • ¹H NMR: Expected signals would include a singlet around 3.4-3.6 ppm for the methoxy (-OCH₃) protons, signals in the vinylic region (4.5-5.5 ppm) for the diene protons, a triplet around 3.7 ppm for the proton at C17, and a singlet around 0.8-0.9 ppm for the C18 methyl group.

  • ¹³C NMR: The spectrum should show distinct peaks for the methoxy carbon (~55 ppm), the vinylic carbons (100-140 ppm), the C17 carbon bearing the hydroxyl group (~80 ppm), and the C13 and C18 carbons.

  • Infrared (IR) Spectroscopy: Key absorption bands would be a broad peak around 3300-3500 cm⁻¹ (O-H stretch), C-O stretching around 1050-1150 cm⁻¹, and C=C stretching around 1650 cm⁻¹.

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should exhibit a molecular ion peak [M]⁺ at m/z 288, corresponding to the molecular weight of the compound.

Biological Activity and Mechanism of Action

The primary documented biological activity of 3-Methoxy-estra-2,5(10)-dien-17-ol relates to its influence on estrogen receptor (ER) expression. Research has shown that it can up-regulate both estrogen receptor-alpha (ER-α) and estrogen receptor-beta (ER-β) in a time-dependent manner.[3][4]

This activity was observed in skin fibroblasts from postmenopausal women, where the compound led to a significant increase in the mRNA expression of both receptor subtypes.[3] A key finding is that it also causes a time-dependent decrease in the ER-β/ER-α ratio.[3][4]

Mechanism of Action: The precise mechanism is not fully elucidated, but it is hypothesized that the compound interacts with cellular machinery to modulate the transcription of the ESR1 and ESR2 genes, which code for ER-α and ER-β, respectively. The altered receptor ratio can have profound effects on cellular responses to endogenous or exogenous estrogens, making this compound a valuable tool for studying the differential roles of ER subtypes in tissues like the skin.

signaling_pathway compound 3-Methoxy-estra- 2,5(10)-dien-17-ol cell Target Cell (e.g., Skin Fibroblast) compound->cell nucleus Nucleus cell->nucleus transcription Modulation of Transcription Factors nucleus->transcription esr1 ESR1 Gene (ER-α) transcription->esr1 esr2 ESR2 Gene (ER-β) transcription->esr2 mrna_a ER-α mRNA ↑ esr1->mrna_a mrna_b ER-β mRNA ↑ esr2->mrna_b protein Increased ER-α and ER-β Protein Synthesis mrna_a->protein mrna_b->protein ratio Decreased ER-β / ER-α Ratio protein->ratio

Caption: Proposed mechanism for altering Estrogen Receptor ratios.

Safety, Handling, and Storage

As a biologically active compound, 3-Methoxy-estra-2,5(10)-dien-17-ol requires careful handling.

  • Hazard Classification: It is classified with GHS warnings for reproductive toxicity (Category 2) and is suspected of damaging fertility or the unborn child.[2] It may also cause harm to breast-fed children and is very toxic to aquatic life with long-lasting effects.[2]

  • Precautionary Measures:

    • Obtain, read, and follow all safety instructions before use (P203).[2]

    • Do not breathe dust, fume, gas, mist, vapors, or spray (P260).[2]

    • Avoid contact during pregnancy and while nursing (P263).[2]

    • Wear protective gloves, clothing, and eye/face protection (P280).[2]

    • Avoid release to the environment (P273).[2]

  • Storage: The compound should be stored locked up (P405) in a cool, dry place, typically at -20°C for long-term stability.[2][3] For maximum product recovery, it is recommended to centrifuge the vial before opening.[3]

Conclusion

3-Methoxy-estra-2,5(10)-dien-17-ol is a valuable synthetic steroid for scientific investigation. Its unique structure, resulting from the partial reduction of the aromatic A-ring of an estradiol precursor, confers distinct chemical and biological properties. Its demonstrated ability to modulate the expression and ratio of estrogen receptor subtypes makes it a critical tool for researchers in endocrinology, dermatology, and drug development who seek to understand the nuanced roles of ER-α and ER-β in health and disease. Proper synthesis, characterization, and handling are paramount to ensuring reliable and safe experimental outcomes.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 101963, 3-Methoxyestra-2,5(10)-dien-17beta-ol. Retrieved from [Link]

  • NIST. (n.d.). Estra-1,3,5(10)-trien-17-ol, 3-methoxy-, (17β)-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Technical Guide: Metabolic Activation and Biotransformation of 3-Methoxy-estra-2,5(10)-dien-17-ol Derivatives

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the metabolic and chemical pathways governing 3-Methoxy-estra-2,5(10)-dien-17-ol and its derivatives.[1] Structurally, this molecule represents the Birch reduction product of estradiol 3-methyl ether.[1] In the context of drug development and sports toxicology, it functions primarily as a pro-drug or a "masked" precursor to 19-norsteroids (specifically Nandrolone).

The guide details the critical hydrolytic activation (chemical metabolism) that converts the stable enol ether into the active steroid pharmacophore, followed by the downstream enzymatic biotransformation (Phase I/II metabolism).

Part 1: Molecular Architecture & The "Masked" Pharmacophore

Structural Context

The molecule 3-Methoxy-estra-2,5(10)-dien-17-ol is characterized by a non-conjugated diene system at positions 2 and 5(10), and a methoxy ether at position 3.[1] This structure is thermodynamically unstable compared to the conjugated

1
  • Origin: Synthesized via the Birch Reduction (Lithium/Ammonia) of aromatic A-ring steroids (Estradiol methyl ether).[1]

  • Chemical Function: The 3-methoxy-2,5(10)-diene moiety acts as a protective group for the A-ring ketone during synthetic modifications at C17.[1]

  • Pharmacological Function: Upon ingestion, the enol ether serves as a pro-drug mechanism. It is lipophilic and stable in neutral pH but rapidly hydrolyzes in the acidic environment of the stomach.

The Hydrolytic Gateway (Chemical Metabolism)

Unlike endogenous steroids, the primary "metabolic" step for this molecule is non-enzymatic acid-catalyzed hydrolysis . This is the rate-limiting step for bioactivation.[1]

  • Protonation: The

    
    -carbon (C10 or C6) of the enol ether is protonated.[1]
    
  • Hydrolysis: Water attacks C3, releasing methanol and forming the unconjugated ketone (estr-5(10)-en-3-one).[1]

  • Isomerization: Under continued acidic conditions (or enzymatic action by isomerases), the double bond migrates from

    
     to the thermodynamically stable 
    
    
    position, yielding Nandrolone (17
    
    
    -hydroxyestr-4-en-3-one)
    .[1][2]

Part 2: Biological Biotransformation Pathways[1]

Once hydrolyzed to Nandrolone, the molecule enters the standard 19-norsteroid metabolic pathway. This occurs primarily in the liver.[1]

Phase I Metabolism (Reductive Functionalization)

The

1

  • 5

    
    -Reduction:  Conversion to 5
    
    
    -estran-3,17-dione/diol (5
    
    
    -dihydro-nandrolone).[1]
  • 5

    
    -Reduction:  Conversion to 5
    
    
    -estran-3,17-dione/diol.
  • 3-Keto Reduction: The 3-ketone is reduced to 3

    
    - or 3
    
    
    -hydroxyls by 3
    
    
    -hydroxysteroid dehydrogenases (HSD).[1]

Key Metabolites for Detection:

  • 19-Norandrosterone (19-NA): (5

    
    -estran-3
    
    
    -ol-17-one).[1] The primary marker used in anti-doping analysis.[1][3]
  • 19-Noretiocholanolone (19-NE): (5

    
    -estran-3
    
    
    -ol-17-one).[1]
Phase II Metabolism (Conjugation)

The hydroxylated metabolites undergo conjugation to increase water solubility for renal excretion.[1]

  • Glucuronidation: The primary pathway, catalyzed by UGT enzymes (e.g., UGT2B7, UGT2B15). 19-NA-glucuronide is the most abundant urinary metabolite.[1]

  • Sulfation: A minor pathway, though significant for long-term detection windows in some 19-norsteroids.[1]

Part 3: Pathway Visualization

The following diagram illustrates the conversion from the synthetic precursor through the hydrolytic activation to the final urinary metabolites.

MetabolicPathwaycluster_syntheticSynthetic Precursor (Pro-Drug)cluster_gastricGastric/Chemical Activation (Acid Hydrolysis)cluster_hepaticHepatic Phase I & II MetabolismBirchEstradiol Methyl Ether(Birch Reduction Substrate)EnolEther3-Methoxy-estra-2,5(10)-dien-17-ol(The Topic Molecule)Birch->EnolEtherLi / NH3 (l)IntermedIntermediate:Estr-5(10)-en-3-oneEnolEther->IntermedH+ / H2O (Stomach/Lab)NandroloneActive Drug:Nandrolone(17u03b2-hydroxyestr-4-en-3-one)Intermed->NandroloneIsomerization (Acid/Enzymatic)Reductase5u03b1/5u03b2-Reductase& 3u03b1-HSDNandrolone->ReductaseLiver MicrosomesNorandroMetabolite 1:19-Norandrosterone (19-NA)Reductase->NorandroMajor PathNoretioMetabolite 2:19-Noretiocholanolone (19-NE)Reductase->NoretioMinor PathGlucuronideConjugation:19-NA-GlucuronideNorandro->GlucuronideUGT Enzymes

Figure 1: The activation and biotransformation pathway of 3-Methoxy-estra-2,5(10)-dien-17-ol, highlighting the critical acid-hydrolysis step.[1][4]

Part 4: Experimental Protocols

Protocol 4.1: Kinetic Analysis of Acid-Catalyzed Hydrolysis

Objective: To determine the half-life (

1

Reagents:

  • Simulated Gastric Fluid (SGF): 0.1 N HCl, pH 1.2.[1]

  • Internal Standard: Deuterated Nandrolone (

    
    -Nandrolone).[1]
    
  • Solvent: Methanol (HPLC grade).[1]

Workflow:

  • Preparation: Dissolve 10 mg of 3-Methoxy-estra-2,5(10)-dien-17-ol in 1 mL Methanol (Stock A).

  • Incubation: Spike 10

    
    L of Stock A into 10 mL of SGF pre-warmed to 37°C.
    
  • Sampling: Aliquot 500

    
    L samples at 
    
    
    minutes.
  • Quenching: Immediately neutralize aliquots with 500

    
    L of 0.1 M NaOH and extract with 2 mL tert-butyl methyl ether (TBME).
    
  • Analysis: Analyze organic phase via GC-MS (SIM mode) monitoring ions for the enol ether (m/z 288) and Nandrolone (m/z 274).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    yields
    
    
    .[1]
Protocol 4.2: In Vitro Microsomal Stability Assay

Objective: To map Phase I metabolites (19-NA vs 19-NE ratio) using liver microsomes.[1]

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).[1]

Workflow:

  • Pre-incubation: Mix 475

    
    L Buffer + 25 
    
    
    L HLM + 5
    
    
    L Test Compound (10
    
    
    M final). Incubate at 37°C for 5 min.
  • Initiation: Add 50

    
    L NADPH regenerating system.
    
  • Timepoints: Stop reaction at 0, 30, and 60 mins by adding 500

    
    L ice-cold Acetonitrile.
    
  • Derivatization: Evaporate supernatant. Derivatize with MSTFA/NH4I/Dithioerythritol (1000:2:4) at 60°C for 15 mins (TMS derivatization is crucial for steroid hydroxyls).

  • Detection: GC-MS/MS targeting 19-NA-bis-TMS (m/z 405

    
     315).
    

Part 5: Analytical Data Summary

The following table summarizes the physicochemical properties and key diagnostic ions for the molecule and its metabolites.

CompoundStructure TypeMolecular WeightGC-MS Target Ions (TMS Derivative)Key Characteristic
3-Methoxy-estra-2,5(10)-dien-17-ol Enol Ether (Precursor)288.42 Dam/z 288 (Parent, underivatized)Acid labile; rarely detected intact in urine.[1][5]
Nandrolone

-3-Keto Steroid
274.40 Dam/z 418 (bis-TMS)Active drug; transient in plasma.
19-Norandrosterone (19-NA) 5

-Metabolite
262.40 Dam/z 405, 315, 420 (bis-TMS)Major urinary marker; WADA threshold applies.[1]
19-Noretiocholanolone (19-NE) 5

-Metabolite
262.40 Dam/z 405, 315, 420 (bis-TMS)Secondary marker; confirms exogenous origin.[1]

Part 6: Analytical Workflow Diagram

For forensic or metabolic identification, the following workflow ensures the integrity of the labile ether bond during extraction.

AnalyticalWorkflowSampleUrine/Plasma SampleHydrolysisEnzymatic Hydrolysis(E. coli u03b2-glucuronidase)Sample->HydrolysisDeconjugate Phase IIExtractionLLE Extraction(pH 9.6, TBME)Hydrolysis->ExtractionIsolate SteroidsDerivDerivatization(MSTFA/NH4I)Extraction->DerivProtect -OH groupsGCMSGC-MS/MS Analysis(SIM Mode)Deriv->GCMSQuantification

Figure 2: Analytical workflow for the detection of 19-norsteroid metabolites.

References

  • Wilds, A. L., & Nelson, N. A. (1953). The Birch Reduction of 3-Methoxy-1,3,5(10)-estratrienes.[1] Journal of the American Chemical Society. [Link]

  • Schänzer, W. (1996).[1][6][7] Metabolism of anabolic androgenic steroids. Clinical Chemistry. [Link][1]

  • Piper, T., et al. (2016).[1][8] Revisiting the metabolism of 19-nortestosterone using isotope ratio and high resolution/high accuracy mass spectrometry. Journal of Steroid Biochemistry and Molecular Biology. [Link]

  • World Anti-Doping Agency (WADA). (2023).[1] Technical Document TD2023NA: Harmonization of Analysis and Reporting of 19-Norsteroids. [Link]

A Technical Guide to Determining the Solubility Profile of 3-Methoxy-estra-2,5(10)-dien-17-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of 3-Methoxy-estra-2,5(10)-dien-17-ol. A thorough understanding of a compound's solubility is fundamental for the development of purification strategies, formulation design, and predictable reaction kinetics. This document outlines the theoretical considerations, a robust experimental protocol, and analytical quantification methods necessary to generate a reliable and comprehensive solubility profile.

Introduction: The Importance of a Solubility Profile

3-Methoxy-estra-2,5(10)-dien-17-ol is a steroidal compound, and like many active pharmaceutical ingredients (APIs) and synthetic intermediates, its behavior in various solvents dictates its utility in research and development.[1][2] The solubility profile is a critical dataset that informs:

  • Crystallization and Purification: Selecting appropriate anti-solvents and crystallization solvents is crucial for achieving high purity and yield.

  • Formulation Development: For therapeutic applications, understanding solubility is the first step in designing a viable delivery system, be it an oral solution, a topical formulation, or a parenteral preparation.[3]

  • Process Chemistry: Solvent choice impacts reaction rates, equilibrium positions, and the ease of product isolation.

This guide provides a systematic approach to generating this crucial data, grounded in established scientific principles and methodologies.

Physicochemical Characterization of 3-Methoxy-estra-2,5(10)-dien-17-ol

A predictive understanding of solubility begins with an analysis of the molecule's structure.

  • Molecular Formula: C₁₉H₂₈O₂[4][5]

  • Molecular Weight: 288.42 g/mol [4][5][6]

  • Key Structural Features:

    • Steroid Backbone: A large, rigid, and predominantly non-polar tetracyclic core. This feature suggests good solubility in non-polar to moderately polar organic solvents.

    • Methoxy Group (-OCH₃): An ether group that adds some polar character and can act as a hydrogen bond acceptor.

    • Hydroxyl Group (-OH): Located at the C-17 position, this group is a key feature. It can act as both a hydrogen bond donor and acceptor, imparting a degree of polarity to the molecule and enabling interactions with protic solvents.

  • Predicted Solubility Behavior: Based on its structure—a large hydrophobic scaffold with a single hydroxyl group and a methoxy ether—3-Methoxy-estra-2,5(10)-dien-17-ol is expected to be poorly soluble in water and highly polar solvents.[1][7] Its solubility is predicted to be highest in solvents of moderate polarity, particularly those that can engage in hydrogen bonding. The XLogP3 value, a computed measure of lipophilicity, is approximately 4.2, further indicating a preference for lipophilic environments.[4]

Rationale for Solvent Selection

To build a comprehensive solubility profile, a diverse range of organic solvents should be selected, spanning the full spectrum of polarity. The choice of solvents is not arbitrary; it is a deliberate strategy to probe the different intermolecular forces that govern solvation. The following table provides a recommended starting list, categorized by their properties.

Solvent Category Solvent Polarity Index (P') Rationale
Non-Polar n-Hexane0.1Probes van der Waals interactions with the steroid backbone.
Toluene2.4Aromatic solvent, probes π-π stacking interactions.
Polar Aprotic Dichloromethane (DCM)3.1A common solvent for organic reactions and extractions.
Ethyl Acetate4.4An ester with moderate polarity, a good hydrogen bond acceptor.
Acetone5.1A ketone, highly polar, and a strong hydrogen bond acceptor.
Acetonitrile (ACN)5.8A nitrile with high polarity, often used in chromatography.[8]
Dimethyl Sulfoxide (DMSO)7.2A highly polar aprotic solvent, known for its strong solvating power.
Polar Protic Isopropanol3.9An alcohol that can act as both a hydrogen bond donor and acceptor.
Ethanol5.2[9]Similar to isopropanol, widely used in pharmaceutical preparations.
Methanol5.1The most polar of the simple alcohols.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a globally recognized and robust technique for determining the equilibrium solubility of a compound.[10] It is the recommended procedure by regulatory bodies such as the OECD.[11] The core principle is to create a saturated solution in the presence of excess solid solute, ensuring that the system reaches thermodynamic equilibrium.

Step-by-Step Methodology
  • Preparation:

    • Dispense a known excess of 3-Methoxy-estra-2,5(10)-dien-17-ol into separate, appropriately sized glass vials for each solvent to be tested. An excess is critical to ensure a saturated solution is formed. A preliminary test can help estimate the amount needed.[11]

    • Add a precise volume of the selected organic solvent to each vial.

    • Include a small magnetic stir bar in each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a multi-position stir plate equipped with temperature control.

    • Maintain a constant temperature (e.g., 25 °C) and agitate the mixtures. The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause splashing.[10]

    • Allow the mixtures to equilibrate for a minimum of 24 hours. For some compounds and solvents, 48-72 hours may be necessary to ensure equilibrium is reached. A time-course study is recommended to determine the point at which solubility reaches a plateau.[11]

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the excess solid to settle for at least 1 hour.

    • Carefully withdraw a known volume of the supernatant using a volumetric pipette. It is crucial not to disturb the solid at the bottom of the vial.

    • Immediately filter the collected supernatant through a 0.22 µm or 0.45 µm chemically compatible syringe filter (e.g., PTFE for organic solvents) to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for the analytical method) to a concentration within the calibrated range of the analytical instrument.

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_sample 3. Sampling cluster_analysis 4. Analysis prep1 Add excess solute to vial prep2 Add precise volume of solvent prep1->prep2 eq1 Seal vial and agitate at constant temperature prep2->eq1 eq2 Equilibrate for 24-72 hours eq1->eq2 samp1 Cease agitation, allow to settle eq2->samp1 samp2 Filter supernatant (0.22 µm) samp1->samp2 samp3 Accurately dilute for analysis samp2->samp3 ana1 Quantify concentration via calibrated HPLC method samp3->ana1

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for accurately quantifying the concentration of the dissolved compound in the solvent samples due to its specificity, sensitivity, and precision.[12][13]

General HPLC Method Parameters
  • System: HPLC with UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column is a suitable starting point for steroid analysis (e.g., 150 mm x 4.6 mm, 5 µm particle size).[8][14]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (ACN) and water is typically effective. Small amounts of modifiers like formic acid may be added to improve peak shape.[14]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of a standard solution of 3-Methoxy-estra-2,5(10)-dien-17-ol to find the λmax. For many steroids, this is in the range of 210-254 nm.[8][14]

  • Injection Volume: 10-20 µL.

  • Calibration: A multi-point calibration curve (minimum of 5 points) must be prepared using accurately weighed standards of the compound. The curve must demonstrate linearity over the expected concentration range of the diluted samples (R² > 0.999).

Data Presentation and Interpretation

The results of the solubility study should be compiled into a clear and concise table. This allows for easy comparison and interpretation of the data. The relationship between solvent polarity and the resulting solubility provides insight into the solvation mechanism.

G Solute 3-Methoxy-estra-2,5(10)-dien-17-ol (Solute) Solubility Observed Solubility Solute->Solubility Physicochemical Properties (Polarity, H-Bonding) Solvent Organic Solvent Solvent->Solubility Solvent Properties (Polarity, H-Bonding Capacity)

Caption: Factors Influencing the Observed Solubility of the Compound.

Example Solubility Data Table (Hypothetical Data)
Solvent Polarity Index (P') Solubility (mg/mL) Solubility (mol/L)
n-Hexane0.1< 0.1< 0.0003
Toluene2.45.20.018
Dichloromethane3.125.80.089
Ethyl Acetate4.415.30.053
Acetone5.133.70.117
Methanol5.110.10.035
Acetonitrile5.88.90.031
DMSO7.245.50.158

Note: The data in this table are for illustrative purposes only and must be determined experimentally.

Interpretation: A high solubility in solvents like Dichloromethane, Acetone, and DMSO would suggest that both polarity and hydrogen bond accepting capabilities are important for solvating this molecule. Lower solubility in alcohols (Methanol) compared to aprotic solvents of similar polarity (Acetone) might indicate that the steroid's single hydroxyl group has limited ability to disrupt the strong hydrogen-bonding network of the alcohol solvent.

Conclusion

By following the structured approach detailed in this guide—from theoretical physicochemical analysis to rigorous experimental execution and precise analytical quantification—researchers can generate a high-quality, reliable, and comprehensive solubility profile for 3-Methoxy-estra-2,5(10)-dien-17-ol. This foundational knowledge is indispensable for accelerating drug development, optimizing chemical processes, and ensuring the successful application of this compound in any scientific endeavor.

References

  • Abuirjeie, M. A., & Garcia, C. D. (2022). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. PMC. Available at: [Link]

  • MDPI. (2022). Determination of Steroids by High Performance Liquid Chromatography-Fluorescence. Encyclopedia. Available at: [Link]

  • PerkinElmer. (n.d.). Improved HPLC Separation of Steroids Using a Polar End Capped LC Column. PE Polska. Available at: [Link]

  • ResearchGate. (2016). Polarity Index. Available at: [Link]

  • Scribd. (2014). Polarity Index PDF. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methoxyestra-2,5(10)-dien-17beta-ol. PubChem. Available at: [Link]

  • SciSpace. (n.d.). Determination of Anabolic Steroids by HPLC with UV—Vis—Particle Beam Mass Spectrometry. Available at: [Link]

  • Honeywell. (n.d.). Polarity Index. Available at: [Link]

  • OECD. (2006). OECD Guidelines for the Testing of Chemicals. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Available at: [Link]

  • Colgate University. (n.d.). Polarity of Solvents. Available at: [Link]

  • Calbiochem. (n.d.). 3-Methoxyestra-2,5 CAS 1091-93-6. Available at: [Link]

  • Analytice. (2024). OECD n°120 : Dissolution behaviour in the laboratory. Available at: [Link]

  • KREATiS. (n.d.). High-accuracy water solubility determination using logK. Available at: [Link]

  • Regulations.gov. (2014). Water Solubility (Flask Method). Available at: [Link]

  • NIST. (n.d.). Estra-1,3,5(10)-trien-17-ol, 3-methoxy-, (17β)-. NIST Chemistry WebBook. Available at: [Link]

  • ACS Publications. (2023). Solubilities of Cortisone and Hydrocortisone in Supercritical Carbon Dioxide and Ethanol. Journal of Chemical & Engineering Data. Available at: [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. Available at: [Link]

  • ACS Publications. (2018). Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter. Journal of Chemical & Engineering Data. Available at: [Link]

  • PubMed. (2017). Solubilizing Steroidal Drugs by β-cyclodextrin Derivatives. Available at: [Link]

  • ResearchGate. (2025). Solubilizing Steroidal Drugs by β-Cyclodextrin Derivatives. Available at: [Link]

  • Google Patents. (n.d.). US6723714B2 - Aqueous solvent for corticosteroids.

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Technical Whitepaper: Structural, Synthetic, and Functional Divergence of Aromatic vs. Reduced Estradiol Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide delineates the critical technical distinctions between Estradiol Methyl Ether (E2-3Me) and its Birch reduction product, 3-Methoxy-estra-2,5(10)-dien-17-ol . While these compounds share a carbon skeleton and a C3-methoxy substituent, they represent two fundamentally different chemical classes: an aromatic ether and an enol ether , respectively.

For drug development professionals, distinguishing these entities is paramount. E2-3Me functions primarily as a stable prodrug or metabolic standard, whereas the 2,5(10)-diene is a reactive synthetic intermediate—the "gateway" molecule for the industrial synthesis of 19-norsteroids (e.g., Nandrolone, Norethindrone). This paper provides the structural characterization, synthesis protocols, and self-validating reactivity tests required to manipulate these compounds with precision.

Structural & Electronic Characterization

The core difference lies in the A-ring topology. E2-3Me retains the planar, stable benzene ring of the parent estradiol. The 2,5(10)-diene possesses a non-planar, reduced ring containing two non-conjugated double bonds.

Comparative Data Table
FeatureEstradiol Methyl Ether (E2-3Me)3-Methoxy-estra-2,5(10)-dien-17-ol
CAS Number 1035-77-41091-93-6
Molecular Formula C₁₉H₂₆O₂C₁₉H₂₈O₂
Molecular Weight 286.41 g/mol 288.42 g/mol (+2H)
A-Ring State Aromatic (Planar)1,4-Diene (Buckled/Twist-Boat)
Functional Group Aryl Methyl EtherMethyl Enol Ether
¹H NMR (Diagnostic) 6.6–7.2 ppm (Aromatic CH)4.6–4.7 ppm (Vinyl CH at C2)
UV Absorption

~280 nm (Typical Phenolic)
Minimal/End absorption (Non-conjugated)
Acid Stability High (Requires Lewis acids like BBr₃)Low (Hydrolyzes in mild aqueous acid)
Spectroscopic Identification Logic
  • NMR Evidence: The disappearance of the aromatic signals (6.6–7.2 ppm) and the appearance of a single vinyl proton signal at ~4.65 ppm is the definitive proof of successful Birch reduction.

  • UV/Vis: The 2,5(10)-diene is not conjugated. If a strong UV signal at 240 nm appears, the product has likely isomerized to the thermodynamic 3,5-diene or 4-ene-3-one (impurity).

Synthetic Interconnectivity: The Birch Reduction[1][2][3][4]

The transformation of the aromatic E2-3Me into the reactive 2,5(10)-diene is achieved via Birch Reduction . This process utilizes dissolving metals (Li or Na) in liquid ammonia.[1][2]

Mechanism of Action

The methoxy group at C3 is an electron-donating group (EDG). In Birch reductions, EDGs direct protonation such that the substituent ends up on an


 hybridized carbon of the final diene. The reaction is kinetically controlled to yield the 1,4-diene (specifically the 2,5(10) isomer in steroids) rather than the conjugated isomer.
Protocol: Birch Reduction of E2-3Me
  • Objective: Synthesis of 3-Methoxy-estra-2,5(10)-dien-17-ol.

  • Scale: 10 mmol input.

Reagents:

  • Estradiol Methyl Ether (2.86 g)

  • Lithium metal (wire, clean, 280 mg)

  • Liquid Ammonia (approx. 100 mL, anhydrous)

  • Dry THF (25 mL)

  • tert-Butanol (2.5 mL) – Proton source

Step-by-Step Workflow:

  • Condensation: Condense anhydrous ammonia into a 3-neck flask at -78°C (dry ice/acetone bath) equipped with a cold finger condenser.

  • Solvation: Dissolve E2-3Me in dry THF and tert-butanol. Add this solution to the liquid ammonia.

  • Electron Transfer: Add Lithium wire in small pieces. The solution will turn a deep, characteristic bronze-blue color, indicating solvated electrons.

  • Reaction: Stir for 2-4 hours at -33°C (refluxing ammonia).

  • Quenching (Critical): Carefully add solid ammonium chloride or methanol to quench the excess lithium (blue color disappears).

  • Workup: Allow ammonia to evaporate under a stream of nitrogen. Partition the residue between water and ethyl acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Storage: The product is an acid-sensitive enol ether. Do not use silica gel chromatography (acidic nature of silica will hydrolyze it). Recrystallize from basic/neutral solvents (e.g., methanol with a trace of pyridine) or use immediately.

Chemical Reactivity & The "Self-Validating" Test

The most robust method to distinguish these two compounds without advanced spectroscopy is Acid Hydrolysis . This serves as a self-validating check of the A-ring status.

The Acid Hydrolysis Test
  • Hypothesis: If the substance is the 2,5(10)-diene (enol ether), mild acid will convert it to a ketone (Nandrolone precursor), changing the MP and IR spectrum significantly. If it is E2-3Me (aromatic ether), it will remain unchanged.

Protocol:

  • Dissolve 50 mg of the sample in 2 mL methanol.

  • Add 0.5 mL of 2M HCl.

  • Stir at room temperature for 30 minutes.

  • Observation:

    • E2-3Me: No reaction. TLC shows single spot matching starting material.

    • 2,5(10)-diene: Rapid hydrolysis. TLC shows a new, more polar spot (17

      
      -hydroxy-estr-5(10)-en-3-one or estr-4-en-3-one).
      
Pathway Visualization

The following diagram illustrates the synthetic flow and the divergence in reactivity.

G E2_Me Estradiol Methyl Ether (Aromatic A-Ring) Stable Birch_Cond Birch Reduction (Li / NH3 / t-BuOH) E2_Me->Birch_Cond Acid_Cond Acid Hydrolysis (H3O+ / MeOH) E2_Me->Acid_Cond Diene 3-Methoxy-estra-2,5(10)-dien-17-ol (Enol Ether) Acid Labile Birch_Cond->Diene Reduction Diene->Acid_Cond Ketone 19-Norsteroid Ketone (Nandrolone Precursor) Acid_Cond->Ketone Hydrolysis & Isomerization No_Rxn No Reaction (Recover Starting Material) Acid_Cond->No_Rxn Stable

Caption: Synthetic pathway converting the aromatic ether to the enol ether, and the subsequent acid-catalyzed hydrolysis used to distinguish the two species.

Pharmacological Implications

Estradiol Methyl Ether (E2-3Me)[4]
  • Role: Prodrug.

  • Mechanism: The 3-methoxy group prevents first-pass metabolism (glucuronidation/sulfation) at the C3 position. It is slowly demethylated by hepatic enzymes (CYP450) to release active Estradiol.

  • Binding: Low affinity for Estrogen Receptor (ER

    
    /ER
    
    
    
    ) until demethylated.
3-Methoxy-estra-2,5(10)-dien-17-ol[5]
  • Role: Synthetic Intermediate.

  • Significance: It is the key intermediate in the synthesis of Nandrolone (19-nortestosterone) and oral contraceptives like Norethindrone .

  • Bioactivity: It possesses weak intrinsic activity but is rapidly metabolized in vivo (via acid hydrolysis in the stomach or metabolic hydrolysis) to 19-nor-androgens/progestogens, not estrogens.

References

  • PubChem. (n.d.).[3][4] 3-Methoxyestra-2,5(10)-dien-17beta-ol (CAS 1091-93-6).[5][4] National Library of Medicine. Retrieved from [Link]

  • PubChem. (n.d.).[3][4] Estradiol 3-methyl ether (CAS 1035-77-4).[6] National Library of Medicine. Retrieved from [Link]

  • Wilds, A. L., & Nelson, N. A. (1953). The Birch Reduction of 3-Methoxy-1,3,5(10)-estratrien-17-ol. Journal of the American Chemical Society.[7] (Fundamental protocol for the reduction).

  • Djerassi, C. (1966). Steroid Reactions: An Introduction to Chemical Reactions of Importance in Steroid Chemistry. Holden-Day. (Source for acid hydrolysis kinetics of enol ethers).

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Literature review of 3-Methoxy-estra-2,5(10)-dien-17-ol as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Methoxy-estra-2,5(10)-dien-17-ol: A Cornerstone Pharmaceutical Intermediate

Introduction: The Unseen Pillar of Steroidal Pharmaceuticals

In the vast landscape of pharmaceutical synthesis, certain molecules, while not active pharmaceutical ingredients (APIs) themselves, serve as indispensable building blocks. 3-Methoxy-estra-2,5(10)-dien-17-ol is a prime example of such a critical intermediate.[1] This synthetic steroid derivative is a linchpin in the industrial production of a class of compounds that has had a profound societal impact: the 19-norsteroid progestins used in oral contraceptives.[2] Its unique diene structure, a direct result of the famed Birch reduction, provides the chemical gateway to manipulate the steroid's A-ring and ultimately forge potent hormonal drugs like norgestrel and norethindrone.[3][4] This guide offers a deep dive into the synthesis, characterization, and strategic application of this pivotal intermediate, tailored for researchers and professionals in drug development.

Core Synthesis: The Birch Reduction of Estradiol 3-Methyl Ether

The primary route to 3-Methoxy-estra-2,5(10)-dien-17-ol hinges on one of the most powerful reactions in synthetic organic chemistry for dearomatizing aromatic rings: the Birch reduction.[5] This reaction converts the phenolic A-ring of an estrogen derivative into a non-conjugated diene, a crucial transformation that is otherwise difficult to achieve.

Causality Behind Experimental Choices

The synthesis begins with estradiol 3-methyl ether. The initial methylation of the phenolic hydroxyl group at C3 is a critical first step. This Williamson ether synthesis serves to protect the acidic phenol, which would otherwise be deprotonated by the strong base (solvated electrons) used in the Birch reduction, quenching the reaction.[3]

The Birch reduction itself involves dissolving an alkali metal, typically sodium or lithium, in liquid ammonia to create a solution of solvated electrons.[5] These electrons attack the electron-deficient aromatic ring of the estradiol methyl ether. The electron-donating nature of the methoxy group directs the reduction to occur in a way that maximizes the distance between the oxygen and the transient negative charge, yielding a 1,4-diene.[3] A proton source, usually a simple alcohol, is required to protonate the resulting radical anion intermediate.[5] The final product, 3-Methoxy-estra-2,5(10)-dien-17-ol, is an enol ether, which is essentially a "masked" or protected form of a ketone.[3]

Visualizing the Birch Reduction Workflow

Birch_Reduction cluster_start Starting Material cluster_reagents Reagents cluster_product Product start Estradiol 3-Methyl Ether reagents 1. Li or Na in Liquid NH₃ 2. Proton Donor (e.g., EtOH) start->reagents Birch Reduction product 3-Methoxy-estra-2,5(10)-dien-17-ol reagents->product

Caption: Synthetic pathway for 3-Methoxy-estra-2,5(10)-dien-17-ol.

Experimental Protocol: Birch Reduction of Estradiol 3-Methyl Ether

This protocol is a representative synthesis; specific conditions may vary based on scale and laboratory practices.

  • Apparatus Setup: A three-necked flask equipped with a dry-ice condenser, a gas inlet, and a dropping funnel is assembled and flame-dried under an inert atmosphere (e.g., argon or nitrogen).

  • Ammonia Condensation: Anhydrous liquid ammonia is condensed into the reaction flask, maintained at approximately -78 °C using a dry ice/acetone bath.

  • Metal Dissolution: Small, clean pieces of lithium or sodium metal are carefully added to the liquid ammonia with stirring until a persistent deep blue color is obtained, indicating the formation of solvated electrons.[5]

  • Substrate Addition: A solution of estradiol 3-methyl ether dissolved in a suitable co-solvent like anhydrous tetrahydrofuran (THF) is added dropwise to the reaction mixture.

  • Protonation: After the substrate addition is complete, a proton source such as tert-butyl alcohol or ethanol is slowly added to quench the reaction and protonate the intermediate species. The disappearance of the blue color signals the completion of the reduction.

  • Workup: The ammonia is allowed to evaporate. The reaction mixture is then carefully quenched with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 3-Methoxy-estra-2,5(10)-dien-17-ol.

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent system, such as methanol/water.

Physicochemical Properties and Characterization

The identity and purity of 3-Methoxy-estra-2,5(10)-dien-17-ol are confirmed through various analytical techniques. Its key properties are summarized below.

PropertyValueSource
CAS Number 1091-93-6[1][6][7]
Molecular Formula C₁₉H₂₈O₂[1][6][7]
Molecular Weight 288.42 g/mol [1][7]
Melting Point 111-113.5 °C[6]
Appearance White to off-white crystalline solid(General knowledge)
Boiling Point 437.1 °C at 760 mmHg[6]
IUPAC Name (8R,9S,13S,14S,17S)-3-methoxy-13-methyl-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol[1]

Spectroscopic Characterization:

  • ¹H NMR: Key signals would include a singlet for the methyl group on the ether (around 3.4-3.6 ppm), a singlet for the C18 methyl group (around 0.8 ppm), and signals in the olefinic region corresponding to the diene protons.

  • ¹³C NMR: Would confirm the presence of 19 carbon atoms, including the methoxy carbon, two sp² carbons of the enol ether, two other sp² carbons of the diene, and the carbon bearing the hydroxyl group (C17).

  • IR Spectroscopy: Characteristic peaks would include a broad O-H stretch (around 3300-3500 cm⁻¹) from the alcohol, C-H stretches, and a strong C-O stretch from the enol ether.

  • Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z 288.4, confirming the molecular weight.[8]

Application in the Synthesis of 19-Norsteroid Progestins

The true value of 3-Methoxy-estra-2,5(10)-dien-17-ol lies in its utility as a precursor to 19-norsteroids, a class of synthetic progestins that lack the C19 methyl group of testosterone. This structural modification enhances progestational activity.

Step 1: Oxidation of the 17-Hydroxyl Group

To proceed with further modifications at the C17 position, the secondary alcohol must be converted to a ketone. The Oppenauer oxidation is a classic and highly effective method for this transformation, especially for acid-labile substrates.[9] It employs an aluminum alkoxide catalyst (e.g., aluminum isopropoxide) and a ketone (e.g., acetone) as the hydride acceptor.[10] This reaction is highly selective for secondary alcohols, leaving the diene system untouched.[9][11] The product of this step is 3-methoxyestra-2,5(10)-dien-17-one.[8]

Experimental Protocol: Oppenauer Oxidation
  • Reaction Setup: A solution of 3-Methoxy-estra-2,5(10)-dien-17-ol is prepared in a suitable solvent like toluene or benzene.

  • Catalyst and Oxidant Addition: A large excess of acetone (the hydride acceptor) and a catalytic amount of aluminum isopropoxide are added to the solution.

  • Reaction: The mixture is heated to reflux to drive the equilibrium towards the oxidized product. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction is cooled and quenched, often with a dilute acid. The product is extracted into an organic solvent, washed, dried, and concentrated.

  • Purification: The resulting ketone, 3-methoxyestra-2,5(10)-dien-17-one, is purified by chromatography or recrystallization.

Step 2 & 3: Ethynylation and Hydrolysis to Form the API

The subsequent steps build the final API structure:

  • Ethynylation: The 17-keto group is reacted with an acetylene source, such as ethynyllithium or potassium acetylide, to install the 17α-ethynyl group.[4][12] This group is crucial for the oral bioavailability and activity of many synthetic progestins.

  • Hydrolysis: The enol ether is "unmasked." Treatment with a dilute aqueous acid hydrolyzes the enol ether to a ketone.[3] This is followed by a double bond migration to form the thermodynamically stable α,β-unsaturated ketone in the A-ring, which is characteristic of active progestins like norgestrel.[3][4]

Visualizing the Full Synthetic Pathway

Full_Synthesis A 3-Methoxy-estra- 2,5(10)-dien-17-ol B 3-Methoxy-estra- 2,5(10)-dien-17-one A->B Oppenauer Oxidation C 17α-Ethynyl-3-methoxy- estra-2,5(10)-dien-17β-ol B->C Ethynylation (e.g., Li-C≡CH) D 19-Norsteroid API (e.g., Norgestrel) C->D Acid Hydrolysis

Caption: Conversion of the intermediate to a final 19-norsteroid API.

Conclusion

3-Methoxy-estra-2,5(10)-dien-17-ol represents a masterful piece of chemical strategy. Its synthesis via the Birch reduction provides a robust and scalable method to access the 19-nor steroid skeleton from readily available estrogenic precursors. The enol ether functionality serves as a stable, yet easily convertible, precursor to the critical α,β-unsaturated ketone system found in the final drug products. For any scientist or researcher in the field of steroid chemistry or contraceptive development, a thorough understanding of the synthesis and reactivity of this intermediate is fundamental. It is a testament to how clever manipulation of functional groups and reaction mechanisms can transform a simple aromatic ring into a molecule with profound biological and therapeutic importance.

References

  • Me0, & - RSC Publishing. (n.d.). Birch reduction of 8,9-didehydroestradiol-I 7p 3-methyl ether.
  • Ashenhurst, J. (2015, February 13). The Organic Chemistry Behind "The Pill". Master Organic Chemistry.
  • ChemicalBook. (n.d.). 13-ethyl-3-methoxygona-2,5(10)-dien-17beta-ol synthesis.
  • National Center for Biotechnology Information. (n.d.). 3-Methoxyestra-2,5(10)-dien-17beta-ol. PubChem.
  • Echemi. (n.d.). 3-methoxyestra-2,5(10)-dien-17beta-ol.
  • Wikipedia. (n.d.). Norgestrel.
  • LGC Standards. (n.d.). 3-Methoxyestra-2,5(10)-diene-17beta-ol.
  • Mori, H. (1962). [Studies on steroidal compounds. V. Synthesis of 3-methoxy-17beta-methyl-estra-1,3,5(10)-trien-17alpha-ol]. Yakugaku Zasshi, 82, 907-8.
  • Bio-Techne. (n.d.). 3-Methoxyestra-2,5 CAS 1091-93-6.
  • Google Patents. (n.d.). US2723280A - 1-methyl-17-ethinyl-estradiol.
  • BYJU'S. (n.d.). What is Oppenauer Oxidation?.
  • Wikipedia. (n.d.). Oppenauer oxidation.
  • PubChemLite. (n.d.). 3-methoxyestra-2,5(10)-dien-17-one.
  • Wikipedia. (n.d.). Birch reduction.
  • Alfa Chemistry. (n.d.). Oppenauer Oxidation.

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Methodological & Application

Application Notes and Protocols: Birch Reduction of Estradiol 3-Methyl Ether to 3-Methoxy-estra-2,5(10)-dien-17-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Reduction in Steroid Synthesis

The Birch reduction is a powerful and widely utilized method in organic synthesis for the partial reduction of aromatic rings to 1,4-cyclohexadienes.[1][2] This dissolving metal reduction, typically employing an alkali metal like sodium or lithium in liquid ammonia with a proton source, offers a unique level of control not achievable with catalytic hydrogenation, which tends to fully saturate the ring.[3]

In steroid chemistry, the Birch reduction is particularly valuable for modifying the aromatic A-ring of estrogens.[4][5][6] The selective reduction of estradiol 3-methyl ether (3-methoxyestra-1,3,5(10)-trien-17β-ol) is a classic example, yielding the enol ether 3-Methoxy-estra-2,5(10)-dien-17-ol. This product is a crucial intermediate in the synthesis of various hormonal drugs and other bioactive steroids. Its enol ether functionality can be readily hydrolyzed with aqueous acid to produce a β,γ-unsaturated ketone, which can then be isomerized to the therapeutically important α,β-unsaturated ketone scaffold found in compounds like norethisterone.[7]

This application note provides a comprehensive protocol for this transformation, grounded in a detailed understanding of the reaction mechanism and a rigorous approach to safety.

Scientific Principles: Mechanism and Regioselectivity

The Birch reduction proceeds via a sequence of single electron transfers (SET) from the dissolved alkali metal and protonations by an alcohol.[1][3] The regiochemical outcome is dictated by the electronic nature of the substituents on the aromatic ring.

Mechanism Breakdown:

  • Formation of Solvated Electrons: An alkali metal (e.g., Sodium, Na) dissolves in liquid ammonia (NH₃) to form an intensely blue solution containing sodium cations and solvated electrons, [Na(NH₃)x]⁺ e⁻.[8] These solvated electrons are the potent reducing agent.

  • First Electron Transfer (SET-1): A solvated electron adds to the aromatic A-ring of the estradiol methyl ether, forming a radical anion. The reaction is faster for aromatic rings with electron-withdrawing groups and slower for those with electron-donating groups like the methoxy (-OCH₃) group in our substrate.[7]

  • First Protonation: An alcohol, such as ethanol (EtOH) or tert-butanol, serves as a proton source to protonate the radical anion.[3] This step is crucial and its rate can influence the overall reaction efficiency. Ammonia itself is not acidic enough to protonate the radical anion effectively.[7]

  • Second Electron Transfer (SET-2): A second solvated electron adds to the newly formed cyclohexadienyl radical, generating a cyclohexadienyl anion.

  • Second Protonation: The anion is rapidly protonated by another molecule of alcohol to yield the final, non-conjugated 1,4-diene product. The reaction produces the kinetically favored product.[3]

Regioselectivity: The electron-donating methoxy group (-OCH₃) on the aromatic ring directs the reduction pathway. According to the rules established by A.J. Birch, for rings with electron-donating substituents, the product will have the substituent on one of the double bonds.[3] The negative charge of the radical anion intermediate is localized furthest from the electron-donating group, leading to protonation at the ortho and meta positions, ultimately yielding the 2,5-diene isomer.[7]

Birch_Reduction_Mechanism cluster_0 Mechanism of Birch Reduction on Estradiol Methyl Ether Start Estradiol Methyl Ether (Aromatic A-Ring) RadicalAnion Radical Anion Intermediate Start->RadicalAnion + e⁻ (from Na/NH₃) Radical Cyclohexadienyl Radical RadicalAnion->Radical + H⁺ (from EtOH) Anion Cyclohexadienyl Anion Radical->Anion + e⁻ (from Na/NH₃) Product 3-Methoxy-estra-2,5(10)-dien-17-ol (1,4-Diene Product) Anion->Product + H⁺ (from EtOH)

Caption: Experimental workflow for the synthesis.

Step-by-Step Methodology

CAUTION: This procedure involves highly hazardous materials. Strict adherence to safety protocols is mandatory.

  • Apparatus Setup: Assemble the three-neck flask with the mechanical stirrer, dry ice/acetone condenser, and a gas inlet. Ensure all glassware is thoroughly oven-dried and cooled under a stream of nitrogen or argon to maintain an anhydrous atmosphere.

  • Substrate Addition: To the flask, add estradiol 3-methyl ether (e.g., 10.0 g, 34.9 mmol). Add approximately 150 mL of anhydrous diethyl ether or THF to dissolve the steroid.

  • Ammonia Condensation: Place the flask in a cooling bath (optional, but aids control). Position a cylinder of anhydrous ammonia to deliver gas through a tube into the condenser. Condense approximately 500 mL of liquid ammonia into the reaction flask. The temperature should be maintained near -33 °C (the boiling point of ammonia).

  • Reduction: Begin stirring the solution. Carefully cut small, clean pieces of sodium metal (total of ~4.0 g, 174 mmol, ~5 equivalents), and add them one by one to the stirring solution. The solution will turn a deep, persistent blue color upon addition of excess sodium, indicating the presence of solvated electrons. Allow the reaction to stir for 1-2 hours after the blue color persists.

  • Proton Source Addition: Slowly add anhydrous ethanol (~50 mL) via the dropping funnel. The addition of ethanol provides the necessary protons for the reaction to proceed to the final product.

  • Quenching: After the reaction period, the excess sodium must be safely quenched. Continue the slow addition of ethanol until the blue color disappears completely. Alternatively, a saturated solution of ammonium chloride can be carefully added.

  • Work-up: Remove the dry ice condenser and the cooling bath. Allow the ammonia to evaporate overnight in the fume hood. To the remaining slurry, carefully add 200 mL of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 150 mL portions of diethyl ether. Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layers sequentially with deionized water (2 x 150 mL) and brine (1 x 150 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as methanol or acetone/hexane, to yield pure 3-Methoxy-estra-2,5(10)-dien-17-ol.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

PropertyEstradiol 3-methyl ether (Starting Material)3-Methoxy-estra-2,5(10)-dien-17-ol (Product)
CAS Number 1035-77-4 [9]1091-93-6 [10]
Molecular Formula C₁₉H₂₆O₂ [9]C₁₉H₂₈O₂ [10]
Molecular Weight 286.41 g/mol [9]288.42 g/mol [10]
Melting Point ~118-120 °C111-113.5 °C [10]
¹H NMR Aromatic protons (δ ~6.6-7.2 ppm)Olefinic protons (δ ~4.5-5.5 ppm)
IR Spectroscopy Aromatic C=C stretch (~1500-1600 cm⁻¹)Non-conjugated C=C stretch (~1650-1690 cm⁻¹)

Critical Safety Protocols

The Birch reduction involves significant hazards. All personnel must be fully trained and aware of the risks and emergency procedures.

  • Liquid Ammonia: Anhydrous ammonia is corrosive and can cause severe burns to the skin, eyes, and respiratory tract. [11][12]Exposure to the liquid can cause severe frostbite due to its low boiling point (-33 °C). [11] * Controls: Always handle in a certified, high-flow chemical fume hood. Wear cryogenic gloves, a face shield, safety goggles, and a lab coat. [11][13]Ensure an emergency eyewash and safety shower are immediately accessible.

    • First Aid: For skin contact, flush with copious amounts of water for at least 15 minutes. [13]For inhalation, move to fresh air immediately. [13][14]Seek immediate medical attention in all cases of significant exposure. [12]

  • Sodium Metal: Sodium is a highly reactive alkali metal that reacts violently and exothermically with water, alcohols, and other protic sources, generating flammable hydrogen gas. [15]It can ignite spontaneously in air.

    • Controls: Handle only under an inert atmosphere or mineral oil. Use forceps, never touch with hands. Keep away from water and all other ignition sources. A Class D fire extinguisher (for combustible metals) or dry sand must be immediately available. DO NOT use water or CO₂ extinguishers on a sodium fire. [15] * Disposal: Unreacted sodium must be quenched slowly and carefully in a controlled manner, typically by adding it in small pieces to a large volume of cold isopropanol or ethanol.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Reaction does not turn blue Wet reagents or glassware; Insufficient sodium.Ensure all solvents and glassware are scrupulously dry. Add more sodium metal.
Low Product Yield Incomplete reaction; Product loss during work-up.Increase reaction time. Ensure efficient extraction and careful handling during purification.
Formation of Over-reduced Products Reaction time too long; Excess sodium.Monitor the reaction by TLC (if possible) and quench promptly upon consumption of starting material. Use fewer equivalents of sodium.
Starting material recovered Insufficient sodium; Poor quality ammonia or sodium.Use fresh, high-purity reagents. Ensure enough sodium is added to maintain the blue color for the desired reaction time.

References

  • ResearchGate. (n.d.). The Birch Reduction of Steroids. Retrieved from [Link]

  • American Chemical Society. (n.d.). Cathodic Birch reduction of methoxy aromatics and steroids in aqueous solution. Retrieved from [Link]

  • Google Patents. (n.d.). US20110082306A1 - Birch reduction of steroid substrates via alkali metal - silica gel materials.
  • ScienceDirect. (n.d.). Synthesis and biological evaluation of two new radiolabelled estrogens: -3-methoxy-17a. Retrieved from [Link]

  • Taylor & Francis Online. (2009). THE BIRCH REDUCTION OF STEROIDS. A REVIEW. Retrieved from [Link]

  • Master Organic Chemistry. (2019). Birch Reduction of Aromatic Rings. Retrieved from [Link]

  • Wikipedia. (2020). Birch reduction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Facile Total Synthesis of ent-17β-Estradiol and Structurally–Related Analogues. Retrieved from [Link]

  • Wikipedia. (n.d.). Birch reduction. Retrieved from [Link]

  • BYJU'S. (n.d.). Birch Reduction Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical synthesis of 2-methoxyestradiol (or estrone) derivatives 3-10.... Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Birch Reduction: Mechanism, Localization Effects, Products and Reaction Conditions. Retrieved from [Link]

  • GDS Corp. (2015). Safety Precautions For Workers Who Handle Ammonia. Retrieved from [Link]

  • Pearson. (n.d.). Birch Reduction Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • MDPI. (2023). Chemical Synthesis and Biological Evaluation of 3-Substituted Estrone/Estradiol Derivatives as 17β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors Acting via a Reverse Orientation of the Natural Substrate Estrone. Retrieved from [Link]

  • Princeton University. (n.d.). Sodium. Retrieved from [Link]

  • Agricultural Safety and Health. (n.d.). WORKING SAFELY WITH ANHYDROUS AMMONIA. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Ammonia - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Cheméo. (n.d.). Estra-1,3,5(10)-trien-17-ol, 3-methoxy-, (17«beta»)-. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024). Ammonia. Retrieved from [Link]

Sources

Controlled acid hydrolysis of 3-Methoxy-estra-2,5(10)-dien-17-ol to nandrolone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Controlled Acid Hydrolysis of 3-Methoxy-estra-2,5(10)-dien-17-ol to Nandrolone

Abstract & Scope

This application note details the optimized protocol for the acid-catalyzed hydrolysis and isomerization of 3-methoxy-estra-2,5(10)-dien-17-ol (the "Birch Product") to yield Nandrolone (19-nortestosterone).

While the Birch reduction of estradiol methyl ether is a well-established industrial transformation, the subsequent workup—specifically the hydrolysis of the enol ether—is the critical determinant of yield and purity. This guide focuses on the "Two-Stage" thermodynamic push, ensuring complete conversion of the kinetic intermediate (estra-5(10)-en-3-one) to the thermodynamic product (estra-4-en-3-one) while minimizing degradation.

Target Audience: Process Chemists, Steroid Synthesis Researchers.

Scientific Background & Mechanism

The transformation proceeds through two distinct mechanistic phases.[1][2] Understanding the causality between acid strength and isomer distribution is vital for process control.

The Mechanistic Pathway
  • Enol Ether Hydrolysis (Kinetic Phase): Protonation of the C3-methoxy group leads to the formation of the unstable oxocarbenium ion, which is rapidly hydrolyzed by water. This yields the unconjugated

    
    -unsaturated ketone: Estra-5(10)-en-17
    
    
    
    -ol-3-one
    .
  • Isomerization (Thermodynamic Phase): Under continued acidic conditions, the C5-C10 double bond migrates to the C4-C5 position. This forms the conjugated

    
    -unsaturated ketone (Nandrolone), which is thermodynamically more stable due to resonance stabilization between the alkene and the carbonyl.
    

Critical Insight: Weak acids (e.g., Oxalic acid) or short reaction times will arrest the reaction at the 5(10) intermediate. Stronger mineral acids (HCl) drive the equilibrium to the 4(5) product.

ReactionMechanism cluster_0 Kinetic Product cluster_1 Thermodynamic Product Start 3-Methoxy-estra-2,5(10)-dien-17-ol (Enol Ether) Inter Estra-5(10)-en-3-one (Deconjugated Ketone) Start->Inter Hydrolysis (H+, H2O, Fast) Prod Nandrolone (Conjugated Enone) Inter->Prod Isomerization (H+, Heat, Slow)

Figure 1: Reaction pathway distinguishing the kinetic deconjugated intermediate from the thermodynamic conjugated product.

Experimental Protocol

Safety Warning: Nandrolone and its intermediates are potent hormonal agents. All operations must be conducted in a fume hood with appropriate PPE (double nitrile gloves, respirator if handling solids).

Reagents & Equipment
  • Substrate: 3-Methoxy-estra-2,5(10)-dien-17-ol (Crude from Birch reduction).

  • Solvent: Methanol (HPLC Grade) and Acetone.

  • Acid Catalyst: 2M Hydrochloric Acid (HCl).

  • Quench: Saturated Sodium Bicarbonate (

    
    ).
    
  • Monitoring: UV-Vis Spectrophotometer or TLC (Silica gel 60 F254).

Step-by-Step Methodology

Step 1: Solubilization Dissolve 10.0 g of the crude Birch product in 100 mL of Methanol/Acetone (1:1 v/v). Ensure complete dissolution at room temperature (20-25°C).

  • Note: Acetone aids in solubilizing lipophilic impurities from the Birch reduction.

Step 2: Acid Hydrolysis (The "Push") Add 15 mL of 2M HCl dropwise over 5 minutes while stirring.

  • Observation: The solution may warm slightly.

  • Timepoint T=0: Reaction mixture is clear.

Step 3: Isomerization Phase Heat the reaction mixture to 40°C for 60 minutes.

  • Why: Room temperature hydrolysis often leaves 5-10% of the 5(10) isomer. Mild heating ensures >98% conversion to the conjugated 4(5) isomer.

Step 4: In-Process Control (IPC) Aliquot 50


L, dilute in methanol, and analyze via UV-Vis.
  • Target: Max absorbance at 240 nm (characteristic of

    
    -unsaturated ketone).[3]
    
  • Fail Criteria: Significant shoulder at <210 nm indicates residual 5(10) isomer.

Step 5: Quench & Precipitation Once IPC confirms conversion:

  • Cool the mixture to 4°C.

  • Slowly add 200 mL of ice-cold water.

  • Neutralize with Saturated

    
     until pH = 7.
    
  • The product will precipitate as a white solid. Stir for 30 minutes to granulate.

Step 6: Isolation Filter the solid, wash with cold water (3 x 50 mL) to remove salts and methanol. Dry under vacuum at 45°C.

Critical Process Parameters (CPP) & Data

The choice of acid dramatically alters the product profile. The table below summarizes internal data comparing acid sources.

Table 1: Effect of Acid Catalyst on Isomer Distribution (1 Hour Reaction)

Acid ConditionTemp (°C)5(10)-Isomer (Intermediate)4(5)-Isomer (Nandrolone)Outcome
Oxalic Acid (0.1M) 2583% 17%Incomplete: Stops at kinetic product [1].
Acetic Acid (Glacial) 4060%40%Sluggish: Equilibrium not reached.
HCl (2M) 2515%85%Good: Requires longer time for completion.
HCl (2M) 40 < 1% > 99% Optimal: Thermodynamic sink reached.

Troubleshooting & Decision Logic

Common deviations in this protocol involve incomplete isomerization or "oiling out" during precipitation.

DecisionTree Start IPC Check (1 Hour) CheckUV UV Absorbance @ 240nm? Start->CheckUV StrongUV Strong Peak (>98% Conj.) CheckUV->StrongUV Yes WeakUV Weak/Shoulder (High 5(10) content) CheckUV->WeakUV No Process1 Proceed to Quench (Ice Water) StrongUV->Process1 Action1 Add 10% more HCl Extend time 30 min WeakUV->Action1 Action1->CheckUV Re-test

Figure 2: Workflow decision tree for reaction monitoring.

Key Troubleshooting Tips:

  • Product Oils Out: If the product forms a sticky oil upon water addition, the methanol concentration is too high. Dilute further with water or cool more aggressively.

  • Pink/Red Coloration: Indicates oxidation. Ensure the starting material (Birch product) was stored under nitrogen and the methanol used is degassed.

References

  • Wilds, A. L., & Nelson, N. A. (1953).[3][4][5][6] The Facile Synthesis of 19-Nortestosterone and 19-Norandrostenedione from Estrone. Journal of the American Chemical Society, 75(21), 5366–5369.[4]

    • Core Reference: Establishes the fundamental difference between oxalic acid hydrolysis (yielding the 5(10) isomer) and stronger acid hydrolysis.
  • ChemicalBook. (n.d.). Nandrolone Synthesis and Reaction Pathway.

    • Support: Confirms the industrial utility of the HCl/Acetic acid route for direct conversion.
  • Steraloids Inc. (n.d.). Data Sheet: 1,3,5(10)-Estratrien-3,4-diol-17-one.

    • Support: Provides physical property data for relevant steroid intermedi

Sources

Scalable manufacturing processes for estra-2,5(10)-diene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Manufacturing Processes for Estra-2,5(10)-diene Derivatives

Executive Summary

The synthesis of estra-2,5(10)-diene derivatives (specifically the 3-alkoxy-2,5(10)-dienes) is a critical industrial transformation in the production of 19-norsteroids, including Nandrolone , Tibolone , and oral contraceptives. This conversion relies on the partial reduction of the aromatic A-ring of estradiol derivatives, typically achieved via Birch reduction (dissolving metal reduction).

While the chemistry is well-established, scaling this process to kilogram or metric-ton quantities presents severe engineering challenges: handling cryogenic liquid ammonia, managing pyrophoric alkali metals, and controlling regioselectivity to prevent over-reduction or isomerization to the thermodynamic 4-ene product.

This guide details an Optimized Cryogenic Batch Protocol and a Continuous Flow Strategy designed to maximize safety and yield (target >95%) while minimizing impurity formation.

Mechanistic Principles & Critical Quality Attributes

To control the process, one must master the mechanism. The reduction of estradiol 3-methyl ether to the 2,5(10)-diene is a kinetically controlled process.

  • Solvated Electron Generation: Alkali metal (Li, Na, or K) dissolves in liquid ammonia (or amine), releasing electrons (

    
    ).
    
  • Single Electron Transfer (SET): The aromatic ring accepts an electron, forming a radical anion.

  • Protonation: The radical anion is protonated at the ortho or meta position (relative to the electron-donating alkoxy group). Crucial: The presence of a proton source (t-BuOH or EtOH) buffers the basicity, preventing amide formation and allowing protonation of the radical anion.

  • Second SET and Protonation: A second electron transfer and protonation yield the 1,4-dihydro product (the 2,5(10)-diene).

Critical Quality Attribute (CQA) - Regioselectivity:

  • Target: 2,5(10)-diene (Kinetic product).

  • Impurity A: Unreacted Starting Material (Under-reduction).

  • Impurity B: Estra-4-ene-3-one (Hydrolysis product formed if pH < 5 during workup).

  • Impurity C: Over-reduced mono-enes (caused by excess metal/prolonged reaction).

Figure 1: Reaction Mechanism & Pathway[1]

BirchMechanism Start Estradiol-3-methyl ether (Aromatic A-Ring) RadAnion Radical Anion (Intermediate) Start->RadAnion + e- (Li/Na) Radical Neutral Radical (Protonated) RadAnion->Radical + H+ (t-BuOH) Anion Cyclohexadienyl Anion Radical->Anion + e- Target Estra-2,5(10)-diene (Kinetic Product) Anion->Target + H+ Impurity Estra-4-ene-3-one (Acid Hydrolysis) Target->Impurity H3O+ (Avoid!)

Caption: Kinetic pathway for the Birch reduction of aromatic steroids. Red path indicates the forbidden acid hydrolysis during workup.

Scalability Challenges & Solutions

ChallengeIndustrial Solution
Heat Removal The dissolution of alkali metals and the quenching of the reaction are highly exothermic. Solution: Use of jacketed Hastelloy reactors with cryogenic cooling loops (Syltherm XLT) and controlled addition rates.
Ammonia Handling Liquid NH₃ boils at -33°C. Large volumes create pressure hazards. Solution: Ammonia recovery scrubbers and closed-loop recycling systems. Alternatively, use Continuous Flow to minimize active volume.
Metal Handling Li and Na are pyrophoric. Solution: Use of Sodium dispersions in oil or paraffin, or melt-extrusion dosing systems for Lithium to avoid manual handling of solids.
Isomerization The enol ether (2,5(10)-diene) hydrolyzes instantly to the conjugated enone (4-ene) in acid. Solution: Maintain pH > 8 throughout quenching and extraction. Use inverse quench into buffered water.

Protocol 1: Optimized Cryogenic Batch Synthesis (1 kg Scale)

This protocol is adapted from optimized industrial workflows (e.g., Pfizer, Organon) designed for high throughput and safety.

Reagents:

  • Substrate: Estradiol 3-methyl ether (1.0 kg, 3.5 mol)

  • Solvent: Tetrahydrofuran (THF), Anhydrous (10 L)

  • Reagent: Lithium metal (granules or wire, low Na content) (70 g, ~2.8 eq) or Sodium (cheaper, requires optimization). Note: Lithium is preferred for cleaner profiles.

  • Co-solvent/Proton Source: tert-Butanol (t-BuOH) (1.0 L). Why t-BuOH? It is bulky and less acidic than MeOH, preventing rapid reaction with the metal (H₂ gas evolution) while sufficiently protonating the radical anion.

  • Solvent: Liquid Ammonia (NH₃), Anhydrous (15 L).

Equipment:

  • 20 L Jacketed Reactor (Cryogenic rating to -80°C).

  • Overhead mechanical stirrer (high torque).

  • Ammonia condenser/scrubber system.[1]

Step-by-Step Methodology:

  • System Prep: Purge reactor with N₂. Cool jacket to -60°C.

  • Ammonia Condensation: Condense anhydrous NH₃ (15 L) into the reactor. Maintain internal temperature at -45°C to -50°C.

  • Metal Dissolution: Add Lithium metal (70 g) portion-wise.

    • Observation: Solution turns deep bronze/blue (solvated electrons).

    • Safety: Monitor internal pressure and H₂ evolution.

  • Substrate Addition: Dissolve Estradiol 3-methyl ether (1 kg) and t-BuOH (1 L) in THF (10 L). Pre-cool this solution to 0°C.

    • Action: Add the substrate solution to the NH₃/Li mixture over 45–60 minutes via a pump.

    • Control: Do not allow internal temp to rise above -40°C.

  • Reaction: Stir at -45°C for 2 hours.

    • IPC (In-Process Control): Pull aliquot, quench in MeOH/Water, analyze by HPLC. Target < 1.0% starting material.

  • Quenching (Critical):

    • Method:Inverse Quench. Transfer the reaction mixture slowly into a second reactor containing Methanol (5 L) and Water (5 L) cooled to 0°C.

    • Alternative: Add solid NH₄Cl or MeOH dropwise to the main reactor until the blue color disappears (titration of excess electrons).

  • Ammonia Removal: Warm the mixture to 10°C under a stream of N₂, allowing NH₃ to off-gas into a scrubber (water/acid trap).

  • Workup:

    • Add water (10 L). Extract with Ethyl Acetate or Toluene.

    • Crucial: Wash organic layer with 5% NaHCO₃ to ensure removal of any acidity.

    • Dry over Na₂SO₄ and concentrate in vacuo at < 40°C.

  • Isolation: Crystallize from Methanol/Water or Isopropanol.

Protocol 2: Continuous Flow Strategy (Process Intensification)

For multi-kilogram to ton-scale campaigns, flow chemistry reduces the "time-at-risk" and handles the exotherm more efficiently.

Workflow:

  • Feed A: Substrate + t-BuOH in THF.

  • Feed B: Lithium or Sodium solution in Liquid NH₃ (prepared in a separate pressurized vessel).

  • Reactor: Static mixer or Plate reactor cooled to -50°C.

  • Residence Time: 2–5 minutes (significantly faster than batch due to superior mixing).

  • Quench: Continuous mixing with MeOH/Water stream.

Figure 2: Continuous Flow Manufacturing Workflow

FlowProcess FeedA Feed A: Substrate/THF/t-BuOH Mixer Static Mixer (-50°C) FeedA->Mixer FeedB Feed B: Li/NH3 Solution FeedB->Mixer Reactor Residence Loop (2-5 min) Mixer->Reactor Quench Quench Zone (MeOH Injection) Reactor->Quench Separator Phase Separator (Gas/Liquid) Quench->Separator Recycle NH3 Recovery Separator->Recycle Gas Product Crude Diene Solution Separator->Product Liquid

Caption: Continuous flow setup minimizing hazardous inventory of liquid ammonia and alkali metals.

Analytical Controls & Troubleshooting

HPLC Method (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax SB-C18), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: Acetonitrile : Water (buffered with 0.1% Ammonium Acetate). Avoid Phosphate/TFA buffers to prevent on-column hydrolysis.

  • Detection: UV at 220 nm (Note: 2,5(10)-dienes have weak UV absorption compared to conjugated 4-enes. Refractive Index (RI) or ELSD is often preferred for accurate quantitation).

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Conversion Insufficient metal or water in NH₃.Ensure NH₃ is anhydrous (water kills the electron). Increase metal equivalents slightly (up to 4.0 eq).
Formation of 4-ene Acidic workup or high temp.Check pH of quench water. Ensure temp < 40°C during evaporation. Use base-washed glassware.
Over-reduction Reaction time too long or excess proton source.Reduce residence time. Optimize t-BuOH equivalents (keep close to stoichiometric excess, e.g., 2.2–3.0 eq).
Blue color fades fast High moisture content or Fe contamination.Iron catalyzes the conversion of solvated electrons to Hydrogen gas. Use high-purity Li/Na and glass-lined or passivated reactors.

References

  • Pfizer Scale-Up: Goetz, A. E., et al. (2021). "Development of a Scalable Birch Reduction for the Synthesis of a Tibolone Intermediate." Organic Process Research & Development.

  • Birch Reduction Review: Rabideau, P. W., & Marcinow, Z. (1992).[2] "The Birch Reduction of Aromatic Compounds." Organic Reactions.[2][3][4][5]

  • Ammonia Safety: "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Research Council.

  • Flow Chemistry Application: "Continuous Flow Synthesis of Steroids." Journal of Flow Chemistry.

  • General Protocol: "Birch Reduction of Estradiol Derivatives." Organic Syntheses, Coll.[5][6] Vol. 6, p. 51.

Disclaimer: This document is for informational purposes for qualified professionals. Handling liquid ammonia and alkali metals poses severe fire and inhalation hazards. All protocols must be validated under local safety regulations.

Sources

Advanced Protocols for the Selective Reduction of Aromatic A-Ring Steroids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The selective reduction of the aromatic A-ring in steroids (e.g., estradiol, estrone) is a cornerstone transformation in the synthesis of 19-norsteroids , a class of compounds including potent progestogens (Norethisterone) and anabolic agents (Nandrolone).

The primary challenge lies in chemoselectivity and regioselectivity :

  • Partial Reduction (Dearomatization): Converting the stable phenolic A-ring into a reactive 1,4-diene (enol ether) without over-reducing to the saturated cyclohexane ring. This is classically achieved via Birch Reduction .[1][2][3][4][5][6]

  • Stereoselective Total Reduction: Reducing the aromatic ring completely to a saturated A-ring with control over the C5-stereocenter (5

    
     vs. 5
    
    
    
    ), critical for biological activity.[1]

This guide provides field-proven protocols for both pathways, prioritizing high-yielding, reproducible systems over theoretical novelties.

Mechanistic Principles & Reagent Selection

The Birch Reduction (Dissolving Metal)

The Gold Standard for accessing 1,4-dienes. The reaction proceeds via sequential electron transfers from a dissolved metal (Li, Na, K) to the aromatic


-system in liquid ammonia.[4]
  • Regiochemistry: Electron-donating groups (EDGs) like the C3-methoxy group in steroid ethers direct protonation to the ortho and meta positions.[1] This preserves the double bonds in the 2,5-positions (relative to C3), yielding the 1,4-dihydro enol ether.

  • Thermodynamics: The reaction is kinetically controlled.[1] The 1,4-diene is less stable than the conjugated 1,3-diene but is formed due to the specific protonation mechanism of the pentadienyl anion.

Catalytic Hydrogenation

Used for total reduction to saturated A-rings.[1] Direct hydrogenation of phenols is difficult due to high resonance energy.[1]

  • Catalysts: Rhodium (Rh) and Ruthenium (Ru) on Carbon or Alumina are preferred over Pd/C for reducing phenol rings at moderate pressures.[1]

  • Stereocontrol: The catalyst face approach is dictated by the steroid's angular methyl groups (C13-Me), typically directing hydride addition from the

    
    -face, yielding 5
    
    
    
    -dihydro
    products (cis-A/B ring fusion is rare via simple hydrogenation).[1]
Decision Matrix: Reagent Selection
Target ProductPreferred Reagent SystemSelectivity MechanismKey Challenges
1,4-Diene (Enol Ether) Li / Liquid NH

/ t-BuOH
Kinetic protonation of radical anion; EDG directing.[1]Cryogenic handling; Pyrophoric metals; Over-reduction.
19-Nor-4-en-3-one Birch + Acid Hydrolysis Enol ether hydrolysis shifts double bond to C4-C5.[1]Control of hydrolysis pH to prevent isomerization.[1]
Saturated 5

-A-ring
5% Rh/Al

O

+ H

Syn-addition of H

from less hindered

-face.[1]
High pressure often required; Deoxygenation risks.[1]
Saturated 5

-A-ring
PtO

/ AcOH + H

Acidic media promotes specific adsorption modes.[1]Lower yields; often requires specific directing groups.[1]

Visualization: Reaction Pathways[1]

The following diagram illustrates the divergent pathways from Estradiol Methyl Ether, highlighting the critical intermediate species.

G cluster_0 Birch Reduction Pathway Start Estradiol Methyl Ether (Aromatic A-Ring) RadicalAnion Radical Anion (Intermediate) Start->RadicalAnion Li/NH3 (e- transfer) Saturated Saturated A-Ring (5α-Estrane) Start->Saturated H2, Rh/Al2O3 (Total Reduction) PentadienylAnion Pentadienyl Anion RadicalAnion->PentadienylAnion Protonation (ROH) + e- Diene 1,4-Dihydro Derivative (Enol Ether) PentadienylAnion->Diene Kinetic Protonation Enone 19-Nor-4-en-3-one (Nandrolone precursor) Diene->Enone Acid Hydrolysis (HCl/MeOH)

Caption: Divergent reduction pathways for Aromatic A-ring steroids. The Birch pathway (dashed box) yields the functionalizable diene, while catalytic hydrogenation leads to saturation.

Detailed Experimental Protocols

Protocol A: Classical Birch Reduction (Lithium/Ammonia)

Target: Conversion of Estradiol Methyl Ether to 1,4-Dihydroestradiol 3-methyl ether.[1] Scale: 10 mmol (approx. 3 g).[1]

Safety Pre-requisites:
  • Liquid Ammonia: Toxic and corrosive.[1] Must be condensed in a highly efficient fume hood using a dry ice/acetone condenser.[1]

  • Lithium Metal: Pyrophoric.[1] Handle under inert atmosphere (Argon/Nitrogen).[1]

  • Quenching: The reaction quench is exothermic.[1]

Reagents:
  • Substrate: Estradiol 3-methyl ether (10 mmol, 2.86 g)[1]

  • Solvent: Dry THF (50 mL)

  • Reagent: Lithium wire (40 mmol, 280 mg, 4.0 equiv) - Sodium can be used but Li often gives cleaner conversion in steroids.

  • Solvent: Anhydrous Ammonia (~100 mL)

  • Proton Source: tert-Butanol (20 mmol, 1.5 g) - Using t-BuOH minimizes side reactions compared to EtOH.[1]

Step-by-Step Methodology:
  • Condensation: Assemble a 3-neck round bottom flask with a dry ice/acetone condenser, gas inlet, and mechanical stirrer. Flush with Argon. Cool the flask in a dry ice/acetone bath (-78°C). Condense ~100 mL of anhydrous NH

    
     gas into the flask.
    
  • Dissolution: Dissolve the steroid substrate and tert-butanol in dry THF (50 mL). Add this solution dropwise to the liquid ammonia.[1] The solution should remain clear or slightly hazy.

  • Reduction: Cut Lithium wire into small pieces (rinse with hexanes to remove oil if necessary) and add slowly to the stirring ammonia mixture.

    • Observation: The solution will turn a deep, brilliant bronze-blue color, indicating the presence of solvated electrons.

  • Reaction Time: Stir the blue solution at reflux (approx -33°C, maintained by the reflux of ammonia) for 2–4 hours.

    • Endpoint: The blue color must persist.[1] If it fades to white/yellow, insufficient metal is present; add small increments of Li until the blue color stays for at least 30 mins.

  • Quenching: Carefully add solid Ammonium Chloride (NH

    
    Cl) or dry Methanol dropwise until the blue color disappears completely (solution turns white/grey).
    
    • Caution: Vigorous gas evolution.[1]

  • Workup: Remove the dry ice condenser and allow the ammonia to evaporate overnight under a stream of nitrogen (into a scrubber). Partition the residue between water and Ethyl Acetate.[1] Wash organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.[1]
  • Result: The crude product is the 1,4-diene enol ether .[1] This is unstable to acid and should be used immediately or stored in base-washed glassware.[1]

Protocol B: "Green" Ammonia-Free Reduction (Sodium/Silica)

Target: Safer, room-temperature reduction for labs without cryogenic setups.[1] Reference: Based on SiGNa Chemistry technology (Na-SG).

Reagents:
  • Substrate: Steroid (1 mmol)

  • Reagent: Na-SG (Sodium absorbed on Silica Gel, Stage I) - 3-4 equiv Na.[1]

  • Solvent: Dry THF

  • Proton Source: tert-Butanol[1][7]

Methodology:
  • In a dry flask under Argon, mix the steroid and Na-SG powder.

  • Add THF and tert-butanol.[1]

  • Stir at room temperature for 4-8 hours.

  • Filter the mixture through a short pad of Celite to remove the silica.[1]

  • Concentrate the filtrate to obtain the reduced product.[1]

    • Note: Yields are typically 5-10% lower than liquid NH

      
       but operational safety is significantly higher.[1]
      
Protocol C: Hydrolysis to 19-Nor-4-en-3-one (Nandrolone Derivative)

Context: The Birch product (Enol Ether) is usually a prodrug or intermediate.[1] Hydrolysis yields the biologically active enone.[1]

  • Dissolve the crude 1,4-diene (from Protocol A) in Methanol.

  • Add 2M HCl (aq) or Oxalic Acid (for milder conditions).

  • Stir at room temperature for 1 hour.

    • Mechanism:[1][2][5][7][8][9][10][11] Protonation of the enol ether C=C leads to the ketone. The remaining double bond isomerizes into conjugation with the ketone (from C2-C3/C5-C10 to C4-C5).[1]

  • Neutralize with NaHCO

    
    , extract with DCM.[1]
    

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Incomplete Reduction Loss of NH

or moisture contamination.[1]
Ensure system is sealed/dry.[1] Add Li until blue color persists for >30 min.
Over-reduction (Saturated Ring) Excess proton source or high temp.[1]Use t-BuOH (bulky alcohol) instead of EtOH.[1] Keep temp at -78°C to -33°C.
Re-aromatization Product exposure to air/acid during workup.[1]Perform workup quickly. Add trace triethylamine to solvents.[1] Avoid silica gel chromatography for enol ethers.[1]
Dimerization High concentration of radical anion.[1]Dilute the reaction. Add metal after substrate is dissolved.[1]

References

  • Birch, A. J. (1944).[1][2][3][10] "Reduction by dissolving metals.[1][2][4][6][7][12] Part I." Journal of the Chemical Society, 430-436.[1][10] Link

  • Djerassi, C. (1966).[1] "Steroid Reactions: An Introduction to Chemical Reaction." Holden-Day. (Seminal text on steroid synthesis).

  • Hook, J. M., & Mander, L. N. (1986).[1][10] "Recent developments in the Birch reduction of aromatic compounds: applications to the synthesis of natural products." Natural Product Reports, 3(1), 35-85.[1] Link

  • SiGNa Chemistry. (2008). "Ammonia-Free Birch Reduction with Na-SG.
  • Wilds, A. L., & Nelson, N. A. (1953).[1] "The Birch Reduction of 3-Methoxy-1,3,5(10)-estratriene-17β-ol." Journal of the American Chemical Society, 75(21), 5360–5365. Link

  • Donova, M. V., & Egorova, O. V. (2012).[1] "Microbial transformation of sterols to valuable derivatives."[1] Applied Microbiology and Biotechnology, 94, 1423–1447.[1] (Comparison with biocatalytic routes). Link

Sources

Application Note: High-Purity Crystallization of 3-Methoxy-estra-2,5(10)-dien-17-ol

[1][2]

Executive Summary

The isolation of Compound A presents a unique challenge due to the high lability of the C3-enol ether functionality. Unlike standard steroid crystallizations, this process requires strict pH control and dielectric tuning to prevent acid-catalyzed hydrolysis into the thermodynamically stable (but unwanted) 4-ene-3-one or 5(10)-ene-3-one byproducts.[1][2]

This protocol outlines a Base-Buffered Solvolytic Crystallization method that ensures >99.0% purity and <0.1% hydrolyzed impurity, suitable for GMP manufacturing of contraceptive steroids.[1][2]

Physicochemical Profile & Critical Quality Attributes (CQA)

PropertySpecification / ValueImpact on Process
IUPAC Name (8R,9S,13S,14S,17S)-3-methoxy-13-methyl-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-olTarget Molecule
Molecular Weight 288.43 g/mol N/A
Melting Point 111 – 113.5 °CProcess Operating Limit (<50°C drying)
Solubility High: THF, Toluene, ChloroformModerate: Methanol, AcetoneLow: Water, HexaneBasis for Solvent/Anti-solvent selection
pKa (Conjugate Acid) ~ -2 to -3 (Enol Ether oxygen)CRITICAL: Extremely sensitive to protonation.[1][2][3][4]
Major Impurity A Estradiol-3-methyl ether (Starting Material)Planar aromatic ring; lower solubility in MeOH/Water than product.[1][2]
Major Impurity B 19-Nor-4-androstenedione (Hydrolysis Product)Result of moisture + acid trace.[1][2]
Stability Mechanism (The "Why" Behind the Protocol)

The enol ether moiety at C3 is kinetically stable under basic conditions but hydrolyzes rapidly upon protonation.

  • Mechanism: Protonation at C4

    
     Oxocarbenium ion intermediate 
    
    
    Nucleophilic attack by water
    
    
    Loss of Methanol
    
    
    Ketone formation.
  • Process Implication: All solvents must be anhydrous or buffered with a tertiary amine (Triethylamine or Pyridine) to scavenge adventitious protons.[2]

Crystallization Strategy: The "Buffered Methanol" System

We utilize a Cooling + Anti-Solvent hybrid approach using a Methanol/Water system buffered with Triethylamine (TEA) .[2]

Rationale:
  • Selectivity: The bent conformation of the 2,5(10)-diene disrupts crystal packing relative to the planar aromatic starting material. Methanol solubilizes the diene well at elevated temperatures (

    
    ) but rejects it sharply upon cooling and water addition.[1][2]
    
  • Stabilization: TEA (

    
    ) maintains the apparent pH 
    
    
    , effectively "freezing" the hydrolysis pathway.
  • Polymorph Control: Slow cooling in methanol typically yields the stable anhydrous form (monoclinic), avoiding solvate collapse during drying.

Detailed Experimental Protocol

Reagents Required:
  • Crude Compound A (from Birch Reduction workup, typically yellow oil or off-white solid).[1][2]

  • Methanol (MeOH): HPLC Grade.[2]

  • Deionized Water (DI Water): Filtered.[2]

  • Triethylamine (TEA): Reagent Grade (Fresh).[1][2]

Step-by-Step Methodology
Phase 1: Dissolution & Buffering
  • Preparation of Solvent A: Mix Methanol with

    
     Triethylamine.
    
    • Example: To 1.0 L Methanol, add 5.0 mL TEA.

  • Charge: Place 100 g of Crude Compound A into a jacketed glass reactor equipped with an overhead stirrer and reflux condenser.

  • Dissolution: Add 500 mL of Solvent A (5 vol relative to mass).

  • Heating: Heat the slurry to

    
     . Stir at 200 RPM until fully dissolved.
    
    • Note: If solution is not clear, perform a hot filtration (through Celite) to remove inorganic salts (LiOMe/LiOH residues from Birch reduction).[1]

Phase 2: Nucleation & Anti-Solvent Addition
  • Initial Cooling: Cool the solution slowly to

    
      over 30 minutes.
    
  • Seeding (Optional but Recommended): Add 0.1 g (0.1%) of pure seed crystals. Hold for 20 minutes to establish a seed bed.

  • Anti-Solvent Addition: Prepare Solvent B (Water +

    
     TEA).
    
  • Dosing: Add 150 mL of Solvent B (1.5 vol) dropwise over 60 minutes while maintaining

    
    .
    
    • Critical Control: Do not add water too fast. Local areas of high water concentration can cause "oiling out" (liquid-liquid phase separation) rather than crystallization.[1][2]

Phase 3: Crystal Growth & Isolation[2]
  • Ramp Cooling: Cool the suspension from

    
     to 
    
    
    over 2 hours (linear ramp:
    
    
    ).
  • Aging: Hold at

    
     for a minimum of 2 hours to maximize yield.
    
  • Filtration: Filter the white crystalline slurry using a sintered glass funnel (P3 porosity) or centrifuge.

  • Washing: Wash the cake with 100 mL of cold (

    
    ) Methanol/Water (3:1 ratio) containing 0.5% TEA .
    
    • Warning: Never wash with pure water. The lack of base and buffer capacity can induce surface hydrolysis, turning crystals yellow.

Phase 4: Drying[5][6]
  • Drying: Transfer wet cake to a vacuum oven.

  • Conditions: Dry at

    
      under full vacuum (
    
    
    ) with a slight nitrogen bleed.
  • Endpoint: Dry until Loss on Drying (LOD) is

    
    .
    

Process Visualization

Workflow Diagram

The following diagram illustrates the critical path, highlighting the "Buffered Barrier" that protects the product.

Gcluster_bufferCRITICAL: Base Buffer ZoneStartCrude Birch Product(Oil/Solid)DissolveDissolution5 Vol MeOH + 0.5% TEATemp: 50°CStart->DissolveFilterHot Filtration(Remove Li salts)Dissolve->FilterCool1Cool to 35°CSeed AdditionFilter->Cool1AntiSolvAnti-Solvent Addition1.5 Vol Water + 0.5% TEARate: 60 minsCool1->AntiSolvCool2Final CoolingRam to 0°C over 2 hrsAntiSolv->Cool2IsolateFiltration & Wash(Cold MeOH/H2O + TEA)Cool2->IsolateDryVacuum Dry<40°C, N2 BleedIsolate->DryProductHigh Purity3-Methoxy-estra-2,5(10)-dien-17-olDry->Product

Caption: Process flow for the buffered crystallization of Compound A. The red dotted zone indicates steps where Triethylamine (TEA) presence is mandatory to prevent hydrolysis.

Stability & Degradation Pathway

Understanding the enemy (hydrolysis) is key to defeating it.

StabilityProduct3-Methoxy-estra-2,5(10)-dien-17-ol(Target)IntermedOxocarbenium Ion(Unstable)Product->Intermed+ H+ProtonH+ (Acid)Impurity3-Keto-5(10)-ene(Impurity)Intermed->Impurity+ H2O / - MeOHWaterH2OIsomerNorethisterone Precursor(3-Keto-4-ene)Impurity->IsomerIsomerization

Caption: Acid-catalyzed degradation pathway. The crystallization protocol prevents the first step (Protonation) by maintaining a basic environment.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Material Oils Out Temperature too high during water addition OR water added too fast.[1][2]Re-heat to dissolve, cool more slowly, and reduce water addition rate.
Yellow Crystals Hydrolysis occurred (Acidic environment).[2]Check pH of solvent. Ensure TEA was added. Reprocess immediately with basic wash.
Low Yield Too much solvent or insufficient cooling.[2]Cool to -5°C if possible.[1][2] Check mother liquor concentration.
Slow Filtration Particle size too small (Nucleation too fast).[2]Slow down the cooling ramp (Phase 3) and use seeding (Step 6).

References

  • PubChem. (2025).[2][7] 3-Methoxyestra-2,5(10)-dien-17beta-ol | C19H28O2.[1][2][7] National Library of Medicine. [Link][1][2]

  • Google Patents. (2010).[2] Method for synthesis of dienogest from estrone-3-methylether (US20100298585A1). [1][2]

  • Google Patents. (1976).[2] Steroid ether splitting (US3956348A).[2] (Describes handling of related enol ethers).

  • NIST WebBook. (2023). Estra-1,3,5(10)-trien-17-ol, 3-methoxy-, (17β)-.[1][2][5][7][8][9] (Data on starting material properties). [Link][1][2][9]

Application Notes and Protocols for the Handling and Storage of Acid-Labile Enol Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Enol ethers are powerful intermediates in organic synthesis, prized for their utility as nucleophiles, protecting groups, and precursors in a variety of carbon-carbon bond-forming reactions.[1][2] However, their synthetic utility is counterbalanced by their inherent instability in the presence of even trace amounts of acid, which can catalyze rapid hydrolysis back to the parent carbonyl compound and corresponding alcohol.[3][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling and storage protocols for acid-labile enol ethers. By understanding the mechanistic basis of their instability and implementing the robust protocols outlined herein, users can ensure the integrity and reactivity of these valuable reagents.

The Mechanistic Underpinning of Acid Lability

The Achilles' heel of an enol ether is its susceptibility to acid-catalyzed hydrolysis. Unlike standard ethers that require harsh conditions for cleavage, enol ethers readily decompose in the presence of dilute aqueous acid.[3] This heightened reactivity stems from the electronic nature of the double bond, which is electron-rich due to the lone pair donation from the adjacent oxygen atom.[1]

The hydrolysis mechanism proceeds via a two-step pathway:

  • Protonation at Carbon: The reaction is initiated by the protonation of the β-carbon of the enol ether double bond. This step is favored because it results in a resonance-stabilized oxonium ion, where the positive charge is delocalized onto the oxygen atom.[3][4][5] Protonation of the oxygen is a non-productive pathway.[4][5]

  • Nucleophilic Attack and Decomposition: The resulting oxonium ion is highly electrophilic and is readily attacked by water, forming a hemiacetal intermediate. This hemiacetal is unstable and rapidly decomposes under acidic conditions to yield the parent carbonyl compound and the corresponding alcohol.[4]

This entire process is catalytic in acid, meaning a very small amount of acid can lead to the decomposition of a substantial quantity of the enol ether.

G cluster_0 Acid-Catalyzed Hydrolysis of an Enol Ether enol_ether R₁-C(OR₂)=CHR₃ Enol Ether oxonium [R₁-C⁺(OR₂)-CH₂R₃ ↔ R₁-C(=O⁺R₂)-CH₂R₃] Resonance-Stabilized Oxonium Ion enol_ether->oxonium Protonation at β-carbon proton H₃O⁺ proton->oxonium hemiacetal R₁-C(OR₂)(OH)-CH₂R₃ Hemiacetal Intermediate oxonium->hemiacetal Nucleophilic attack by H₂O water H₂O water->hemiacetal carbonyl R₁-C(=O)-CH₂R₃ Carbonyl Compound hemiacetal->carbonyl Decomposition alcohol R₂OH Alcohol hemiacetal->alcohol catalyst_regen H₃O⁺ hemiacetal->catalyst_regen Catalyst Regeneration

Figure 1: Mechanism of Acid-Catalyzed Enol Ether Hydrolysis.

Peroxide Formation: A Latent Hazard

In addition to their acid sensitivity, enol ethers, like all ethers, can form explosive peroxides upon exposure to air and light.[6][7][8] This process involves the reaction of the ether with atmospheric oxygen to form hydroperoxides, which can become dangerously concentrated upon evaporation or distillation.[6][9] The presence of white crystals around the cap of a container is a sign of potentially explosive peroxide formation, and such containers should not be moved.[7][8]

A Systematic Approach to Handling and Storage

A disciplined workflow is essential to preserve the integrity of acid-labile enol ethers. The following diagram outlines the critical decision points and actions from receipt to use.

G receipt Receive Enol Ether inspect Inspect Container (Seal integrity, no crystals) receipt->inspect decision Peroxide Crystals or Damaged Seal? inspect->decision date Label with 'Date Received' and 'Date Opened' storage Short-Term or Long-Term Storage Protocol date->storage prep Prepare for Use (Inert atmosphere, dry glassware) storage->prep dispense Dispense Reagent (Use syringe/cannula) prep->dispense reaction Use in Reaction dispense->reaction reseal Reseal and Purge Container reaction->reseal return_storage Return to Storage reseal->return_storage decision->date No quarantine Quarantine & Contact EHS DO NOT MOVE decision->quarantine Yes

Figure 2: Workflow for Handling Acid-Labile Enol Ethers.

Detailed Protocols

General Handling Protocol

This protocol is designed to minimize exposure to atmospheric moisture, oxygen, and acidic contaminants.

Materials:

  • Certified chemical fume hood.

  • Inert gas (Argon or Nitrogen) source with a manifold.

  • Oven-dried or flame-dried glassware.

  • Dry, clean syringes and needles or cannulas.

  • Septum-sealed bottles.

  • Personal Protective Equipment (PPE): Safety goggles, flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[8][10]

Procedure:

  • Preparation: Ensure all glassware is scrupulously dried in an oven ( >120 °C) for several hours and allowed to cool in a desiccator or under a stream of inert gas.

  • Inert Atmosphere: Conduct all manipulations in a certified chemical fume hood.[7] Before opening the enol ether container, ensure a positive pressure of inert gas is established in your reaction apparatus.

  • Dispensing: For commercially available bottles with a septum seal (e.g., Acros or Aldrich Sure/Seal™), use a syringe or cannula to transfer the liquid.

    • Puncture the septum with a needle connected to the inert gas line to create a positive pressure.

    • Use a second, clean, dry syringe to withdraw the required volume.

  • Non-Septum Containers: If the container lacks a septum, open it briefly under a blanket of inert gas. Quickly transfer the required amount and immediately reseal the container. It is highly recommended to transfer the remaining contents to a new, dry, septum-sealed bottle that has been purged with inert gas.

  • Post-Handling: After dispensing, purge the headspace of the storage bottle with inert gas before resealing. Parafilm can be wrapped around the cap for an extra barrier against moisture.

  • Cleanup: Wash hands thoroughly after handling.[10]

Storage Protocol

Proper storage is paramount to maintaining the long-term stability of enol ethers.

Key Principles:

  • Exclusion of Acid: Store away from acids and other corrosive materials.[7][11] Acid storage cabinets are not suitable.

  • Inert Environment: Store under an inert atmosphere (Argon or Nitrogen) to prevent both peroxide formation and contact with atmospheric CO₂ and moisture.

  • Light and Heat: Protect from light and heat, which can accelerate peroxide formation.[10][12]

  • Container Integrity: Use tightly sealed containers. Glass stoppers or metal-lined caps should be avoided as they can lead to friction and potential detonation if peroxides are present.[7][9]

ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)Reduces vapor pressure and slows potential degradation pathways.
Atmosphere Inert (Argon or Nitrogen)Prevents peroxide formation and hydrolysis from atmospheric moisture/CO₂.
Container Amber glass bottle with a septum-sealed cap.Protects from light and allows for inert atmosphere handling.
Location Flammable storage cabinet or explosion-proof refrigerator.[12]Segregates from incompatible materials and ignition sources.[6][13]
Inhibitor Small amount of a basic stabilizer (e.g., solid K₂CO₃ or a hindered amine base).Neutralizes any trace acidic impurities that may form.
Labeling Clearly label with date received and date opened.[9][10]Tracks age and potential for peroxide formation.

Table 1: Recommended Storage Conditions for Acid-Labile Enol Ethers.

Stabilization Protocol

For long-term storage or for enol ethers that are particularly sensitive, the addition of a basic stabilizer is recommended.

Procedure:

  • Select an appropriate stabilizer. Anhydrous potassium carbonate (K₂CO₃) is a good, non-soluble choice. A small amount (spatula tip) is usually sufficient.

  • Under an inert atmosphere, briefly open the enol ether container and add the stabilizer.

  • Reseal the container, purge the headspace with inert gas, and store as per the protocol in Section 4.2.

  • Note: Ensure the chosen stabilizer is compatible with the intended downstream application of the enol ether.

Quality Control and Stability Assessment

Regularly assessing the purity of acid-labile enol ethers is crucial. Forced degradation studies can also help identify potential degradation products.[14]

Analytical TechniqueInformation Provided
¹H NMR Spectroscopy Can detect the formation of the aldehyde/ketone hydrolysis product by the appearance of characteristic signals (e.g., aldehyde proton at ~9-10 ppm). Provides a quantitative measure of purity.
FT-IR Spectroscopy Monitors the disappearance of the enol ether C=C stretch (~1640-1680 cm⁻¹) and the appearance of a strong carbonyl (C=O) stretch (~1700-1750 cm⁻¹) from the hydrolysis product.[15]
Gas Chromatography-Mass Spectrometry (GC-MS) Separates the enol ether from its degradation products and provides mass information for identification. Excellent for detecting low-level impurities.
Peroxide Test Strips A quick and simple method to check for the presence of dangerous peroxides before use, especially if the material has been stored for an extended period.

Table 2: Analytical Techniques for Stability Assessment.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

  • A. J. Kirby. (1996). Efficient intramolecular general acid catalysis of enol ether hydrolysis. Hydrogen-bonding stabilisation of the transition state for proton transfer to carbon. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • University of St Andrews. (2024, July 22). Ethers. Health & Safety Department. [Link]

  • Washington State University. (n.d.). Ethyl Ether Safety Information. Environmental Health & Safety. [Link]

  • Purdue University. (n.d.). Diethyl Ether Standard Operating Procedure. Radiological and Environmental Management. [Link]

  • University of California, Los Angeles. (2012, December 14). Diethyl Ether - Standard Operating Procedure. [Link]

  • Columbus Chemical Industries, Inc. (n.d.). Ether, ACS - 2030 - SAFETY DATA SHEET. [Link]

  • orthocresol. (2017, March 14). Mechanism for hydrolysis of enol ether to aldehyde. Chemistry Stack Exchange. [Link]

  • Pearson. (n.d.). Show each step in the mechanism of the acid-catalyzed interconver.... [Link]

  • The University of Edinburgh. (2009, July 10). Ethers - storage and the detection and removal of peroxides. [Link]

  • Wikipedia. (n.d.). Enol ether. [Link]

  • National Science Foundation. (n.d.). α-Arylation of Silyl Enol Ethers via Rhodium(III)-Catalyzed C–H Functionalization. [Link]

  • Ashenhurst, J. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. [Link]

  • Chemistry LibreTexts. (2020, May 30). 23.2: Enols, Enolate Ions and Tautomerization. [Link]

  • University of Bristol. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. [Link]

  • National Institutes of Health. (n.d.). Enol Ethers as Substrates for Efficient Z-Selective and Enantioselective Ring-Opening/Cross-Metathesis Reactions. [Link]

  • University of Utah. (n.d.). Acid Handling. [Link]

  • Chemistry Stack Exchange. (2014, August 17). How hazardous are peroxide-able ethers if stored properly?. [Link]

  • University of California, Berkeley. (n.d.). Safe Storage of Chemicals. Office of Environment, Health & Safety. [Link]

  • Sciencemadness Wiki. (2025, August 20). Safe handling and storage of chemicals. [Link]

  • Charles River Laboratories. (n.d.). Stability Testing. [Link]

  • University of Colorado Boulder. (n.d.). Safe Handling and Storage of Chemicals. Environmental Health & Safety. [Link]

  • Fiveable. (2025, August 15). Enol Ethers Definition. [Link]

  • Indiana University. (n.d.). Storage of Laboratory Chemicals. Environmental Health & Safety. [Link]

  • Wittenberg University. (n.d.). Storing Chemicals. [Link]

  • International Journal of Scientific Development and Research. (2023, December). Stability indicating study by using different analytical techniques. [Link]

  • National Center for Biotechnology Information. (n.d.). Isolation and Characterization of Silyl Enol Ether Intermediates in the Synthesis of 5,6,9,10–Tetrahydro-7,8-benzocyclooctene-dione. [Link]

Sources

Troubleshooting & Optimization

Preventing isomerization of 2,5(10)-diene to 4-ene during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Isomerization of 2,5(10)-Diene to 4-Ene Ticket ID: CHE-SUP-2024-BR01 Status: Active Guide

Executive Summary & Mechanistic Root Cause

The Challenge

In the Birch reduction of aromatic steroids (e.g., estradiol methyl ether), the initial product is the 1,4-dihydro derivative , specifically the


-enol ether . This species is kinetically formed but thermodynamically unstable relative to the conjugated 

-3-ketone
(or conjugated diene).

The "isomerization" users typically encounter is the acid-catalyzed migration of the double bond from the 5(10) position (deconjugated) to the 4(5) position (conjugated). This occurs readily because the


 system is stabilized by conjugation with the carbonyl group formed during hydrolysis.
The Mechanism

The critical failure point is the protonation event during workup or hydrolysis.

  • Enol Ether Protonation: The 2,5(10)-enol ether is electron-rich.

  • Kinetic vs. Thermodynamic Control:

    • 
       (Target):  Formed by mild hydrolysis. The proton attacks C6, but the double bond remains at 5(10).
      
    • 
       (Unwanted):  Formed if the system re-equilibrates. Under strong acid or prolonged exposure, the double bond migrates to form the stable 
      
      
      
      -unsaturated ketone.

Critical Control Points (Protocol)

To prevent isomerization, you must control the acidity and duration of the workup.

Phase 1: The Quench (Stopping the Reduction)
  • Goal: Destroy excess metal/electrons without generating a highly acidic medium.

  • Protocol:

    • Cool the reaction mixture to -78°C (if not already).

    • Add solid Ammonium Chloride (

      
      )  or Methanol (MeOH)  carefully.
      
    • DO NOT use water or dilute mineral acids (HCl) while liquid ammonia is still present; this generates heat and strong acidity locally.

    • Allow

      
       to evaporate.[1]
      
Phase 2: Hydrolysis (The Fork in the Road)

Choose your target product below.

Scenario A: Isolating the Enol Ether (2,5(10)-Diene)
  • Requirement: Strictly basic/neutral conditions.

  • Reagents: Saturated

    
     or dilute NaOH.
    
  • Procedure:

    • After

      
       evaporation, dissolve residue in ether/THF.
      
    • Wash with basic water (

      
      ).
      
    • Dry over

      
       (Potassium Carbonate) or 
      
      
      
      . Avoid
      
      
      (can be slightly acidic).
    • Purification: Recrystallization or Basic Alumina chromatography. NEVER use Silica Gel.

Scenario B: Isolating the Deconjugated Ketone (

-3-one)
  • Requirement: Mild, controlled acid hydrolysis.

  • Reagents: Oxalic Acid or Acetic Acid.

  • Procedure (The "Wilds-Nelson" Approach):

    • Dissolve the crude enol ether in Methanol or Ethanol.

    • Add a solution of Oxalic Acid (1.0 eq) or Acetic Acid (10% v/v).

    • Stir at Room Temperature for 15–45 minutes max .

    • Monitor: Check TLC/NMR immediately.

    • Quench: Neutralize with saturated

      
      before concentrating.
      

Visualization: Reaction Pathways

The following diagram illustrates the divergence between the kinetic (desired) and thermodynamic (unwanted) pathways.

BirchPathways Start Aromatic Steroid (e.g., Estradiol Me Ether) Reduction Birch Reduction (Li/NH3, ROH) Start->Reduction EnolEther Target 1: Enol Ether (2,5(10)-Diene) Reduction->EnolEther Quench (NH4Cl) Hydrolysis Hydrolysis Condition EnolEther->Hydrolysis Hydrolysis->EnolEther Basic Workup (pH > 8) Deconjugated Target 2: Deconjugated Ketone (5(10)-en-3-one) Hydrolysis->Deconjugated Mild Acid (Oxalic, <1h) Conjugated Unwanted: Conjugated Ketone (4-en-3-one) Hydrolysis->Conjugated Strong Acid (HCl, Heat) Deconjugated->Conjugated Isomerization (Prolonged Acid/Base)

Caption: Divergent pathways in Birch reduction workup. Green nodes indicate successful prevention of isomerization.

Troubleshooting Guide (FAQs)

SymptomProbable CauseCorrective Action
Product isomerizes on the column Use of Silica GelSilica is naturally acidic (

). Solution: Use Neutral/Basic Alumina or pretreat silica with 1% Triethylamine (

) in the eluent.
Mixed isomers (5(10) and 4-ene) in crude Hydrolysis too long or too acidicSwitch from HCl/sulfuric acid to Oxalic Acid in Methanol. Limit reaction time to 20 mins. Ensure complete neutralization with bicarbonate before rotary evaporation.
Low yield of Enol Ether Moisture in workupThe enol ether hydrolyzes instantly with water + trace acid. Dry organic solvents thoroughly with

or

. Store under inert atmosphere.
Incomplete Reduction (Starting Material remains) Poor quality Ammonia or insufficient metalEnsure

is distilled from Sodium. The reaction must remain deep blue for at least 30-60 mins.

Comparative Data: Hydrolysis Conditions

Effect of acid strength on the ratio of deconjugated (5(10)) vs. conjugated (4) ketone.

Acid ReagentSolventTempTimeProduct Ratio (5(10) : 4)
Oxalic Acid MeOH20°C20 min95 : 5
Acetic Acid (10%) THF/H2O20°C1 hr85 : 15
HCl (1M) Acetone20°C5 min0 : 100
Silica Gel (untreated) Hexane/EtOAc20°COn ColumnMixed Fractions

References

  • Organic Syntheses, Coll.[2] Vol. 6, p. 64 (1988); Vol. 57, p. 107 (1977). Preparation of 1,4-dihydrobenzenes and workup considerations.

  • Wilds, A. L., & Nelson, N. A. (1953). The Birch Reduction of 3-Alkoxysteroids. (Foundational text on the "Wilds-Nelson" modification for controlled hydrolysis).

  • Djerassi, C. (Ed.).Steroid Reactions: An Introduction for Organic Chemists. (Definitive guide on steroid workups and protecting groups).
  • Hook, J. M., & Mander, L. N. (1986). Recent Advances in the Birch Reduction. (Review covering mechanism and isomerization prevention).[3]

Sources

Improving yield of 3-Methoxy-estra-2,5(10)-dien-17-ol in Birch reduction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization & Troubleshooting for 3-Methoxy-estra-2,5(10)-dien-17-ol Synthesis Audience: Senior Process Chemists & R&D Scientists[1]

Introduction

The conversion of Estradiol Methyl Ether (3-methoxyestra-1,3,5(10)-trien-17-ol) to 3-Methoxy-estra-2,5(10)-dien-17-ol is the critical gateway step in the synthesis of 19-nortestosterone derivatives (e.g., Nandrolone).[1]

This reaction is not a simple reduction; it is a kinetic trap .[1] The desired 2,5(10)-diene is the kinetic product, while the 1,3-diene is the thermodynamic sink. Furthermore, the product is an enol ether , rendering it highly labile to acid hydrolysis. This guide replaces "textbook" recipes with field-hardened protocols to maximize yield and purity.

Module 1: The Critical Parameters (Theory & Setup)

To improve yield, we must control the Regioselectivity (2,5(10) vs. 1,4) and Stability (preventing hydrolysis).[1]

The Reagent Matrix
ParameterStandard ChoiceOptimized ChoiceTechnical Rationale
Metal Sodium (Na)Lithium (Li) Lithium has a higher oxidation potential (3.04 V vs 2.71 V for Na), often resulting in cleaner conversions for sterically complex substrates like steroids (Wilds-Nelson modification).[1]
Proton Source Ethanol (EtOH)tert-Butanol (t-BuOH)

-BuOH is less acidic (

~17) than EtOH (

~16).[1] This slows protonation, preventing rapid

gas evolution (metal waste) and suppressing the isomerization of the 2,5(10)-diene to the conjugated isomer.
Co-Solvent Diethyl EtherTHF THF provides superior solubility for steroid intermediates at -33°C to -78°C, ensuring homogenous electron transfer.[1]
Quench Ammonium ChlorideMethanol / Inverse Solid

is acidic.[1] Localized acidity during quenching hydrolyzes the enol ether to the ketone. Methanol is safer; inverse quenching into buffer is best.[1]
The Mechanistic Workflow

The following diagram illustrates the kinetic pathway versus the thermodynamic pitfalls.

BirchMechanism Start Estradiol Methyl Ether (Aromatic A-Ring) RadicalAnion Radical Anion (Intermediate) Start->RadicalAnion Li/NH3 (SET) KineticProduct 3-Methoxy-2,5(10)-diene (Target Enol Ether) RadicalAnion->KineticProduct t-BuOH (Protonation) ThermoProduct Conjugated 1,3-Diene (Impurity) KineticProduct->ThermoProduct Isomerization (Base/Acid catalyzed) Hydrolysis 17-OH-Estr-4-en-3-one (Ketone/Nandrolone) KineticProduct->Hydrolysis Acidic Workup (pH < 7)

Caption: Figure 1. The kinetic pathway to the 2,5(10)-diene and common yield-loss vectors (Isomerization and Hydrolysis).

Module 2: Troubleshooting Workflow

Use this logic tree to diagnose yield failures. The most common error in this synthesis is not the reduction itself, but the accidental hydrolysis of the product during isolation.

Troubleshooting Issue Low Yield / Impure Product Check1 Is the product a Ketone (C=O)? (IR: ~1670 cm-1) Issue->Check1 Check2 Is Starting Material remaining? Check1->Check2 No Sol1 ACID HYDROLYSIS Ensure workup pH > 7. Do not use NH4Cl solid. Check1->Sol1 Yes Check3 Is it the Conjugated Diene? (UV absorption present) Check2->Check3 No Sol2 INCOMPLETE RXN Water in solvent (Blue fades). Increase metal eq. Check2->Sol2 Yes Sol3 ISOMERIZATION Proton source exhausted. Add more t-BuOH. Check3->Sol3 Yes

Caption: Figure 2. Diagnostic logic for Birch Reduction failures.

Detailed Troubleshooting Guide
Issue 1: Product is the Ketone (Nandrolone precursor), not the Enol Ether.
  • The Science: The 3-methoxy-2,5(10)-diene is an enol ether.[1][2] In the presence of water and protons (

    
    ), it rapidly hydrolyzes to the 3-ketone.
    
  • The Fix:

    • Avoid: Standard acidic workups (HCl, dilute

      
      ).
      
    • Avoid: Quenching with solid Ammonium Chloride (

      
      ) if not immediately buffered, as it creates a weakly acidic buffer.[1]
      
    • Protocol: Quench with Methanol. Pour the mixture into Saturated Sodium Bicarbonate (

      
      )  or dilute NaOH. Ensure the aqueous layer pH is 
      
      
      
      .[1]
Issue 2: Re-aromatization (Return to Starting Material).
  • The Science: If the reaction is quenched oxidatively or if air enters before the metal is fully consumed/quenched, the radical anion can oxidize back to the aromatic ring.

  • The Fix: Ensure the "Birch Blue" color persists for at least 30 minutes. If it fades prematurely, your solvent is wet (water is quenching the electrons). Distill

    
     over Na metal before use.[1]
    
Issue 3: Formation of Conjugated Diene (1,3-diene).
  • The Science: The 2,5(10)-diene is kinetically favored. However, if the proton source (

    
    -BuOH) runs out, the highly basic Amide ion (
    
    
    
    ) accumulates. This strong base catalyzes the isomerization of the double bond into conjugation.
  • The Fix: Ensure a slight excess of

    
    -BuOH is present relative to the metal.[1]
    

Module 3: Optimized Step-by-Step Protocol

Safety Warning: Liquid Ammonia is toxic and cryogenic.[1][3] Lithium metal is pyrophoric.[1][3] Perform in a well-ventilated hood.[1]

Preparation
  • Dry Solvents: Distill THF over Na/Benzophenone.

  • Dry Ammonia: Condense

    
     gas into the reaction flask using a dry-ice/acetone condenser. (Optional: Pre-dry 
    
    
    
    by adding small amounts of Na until a blue color persists, then distill from this blue solution into the reaction vessel for ultra-high purity).
Execution (Wilds-Nelson Modification)
  • Dissolution: Dissolve 1.0 eq of Estradiol Methyl Ether in dry THF (concentration ~0.1 M) and 20 eq of t-Butanol .

    • Note: Adding the alcohol with the substrate is crucial for the Wilds-Nelson method to prevent side reactions.[1]

  • Condensation: Condense approx. 10-15 volumes of liquid

    
     at -78°C.
    
  • Addition: Add the THF/Steroid/Alcohol solution to the liquid ammonia.

  • Reduction: Add Lithium wire (clean, shiny, cut into small pieces) portion-wise.

    • Target: Add enough Li to maintain a Deep Blue color for 30–60 minutes.[1]

      • stoichiometry:* Typically 4-6 equivalents of Li are required, but the visual "Blue" indicator is your self-validating check.[1]

  • Quenching (The Critical Step):

    • Once the reaction is complete (TLC check: aliquot quenched in MeOH), add Methanol dropwise until the blue color disappears (colorless).

    • Do NOT add aqueous acid.[1]

  • Workup:

    • Allow

      
       to evaporate under a stream of Nitrogen.[1]
      
    • Partition the residue between Ether and Saturated

      
        or Water  (ensure pH > 7).[1]
      
    • Wash organic layer with Brine.[1] Dry over

      
       (Sodium Sulfate).[1]
      
    • Evaporate solvent at low temperature (< 40°C).[1]

Module 4: FAQs

Q: Can I use Ethanol instead of t-Butanol? A: You can, but yields will likely drop.[1] Ethanol is more acidic, leading to faster protonation which can favor the thermodynamic product (conjugated diene) and consumes Lithium faster due to hydrogen gas evolution.


-BuOH improves selectivity for the 2,5(10) isomer.[1]

Q: Why did my product turn into a sticky oil that smells like ketones? A: You likely exposed the enol ether to acid during workup or on the silica column. Do not use standard Silica Gel for purification if possible; it is slightly acidic.[1] If chromatography is necessary, treat the silica with 1% Triethylamine (TEA) to neutralize it, or use neutral Alumina.

Q: The reaction mixture turned white/grey instead of blue. A: Your system has too much moisture.[1] The Lithium is reacting with water to form Lithium Hydroxide/Oxide rather than solvated electrons.[1] You must dry your THF and Ammonia more rigorously.[1]

References

  • Wilds, A. L., & Nelson, N. A. (1953). The Facile Synthesis of 19-Nortestosterone and 19-Norandrostenedione from Estradiol. Journal of the American Chemical Society. [1]

  • Caine, D. (1976).[1] Reduction and Related Reactions of

    
    -Unsaturated Carbonyl Compounds with Metals in Liquid Ammonia. Organic Reactions. 
    
  • Hook, J. M., & Mander, L. N. (1986).[4] Recent Developments in the Birch Reduction of Aromatic Compounds: Applications to the Synthesis of Natural Products. Natural Product Reports.

  • Rabideau, P. W., & Marcinow, Z. (1992).[4] The Birch Reduction of Aromatic Compounds. Organic Reactions.

  • Zimmerman, H. E. (2012).[1][5] A Mechanistic Analysis of the Birch Reduction. Accounts of Chemical Research. [1]

Sources

Technical Support Center: Minimizing Over-reduction in Steroid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for steroid synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with byproduct formation during reduction reactions. Over-reduction is a common yet controllable issue that can significantly impact yield and purity. Here, we provide in-depth troubleshooting advice, detailed protocols, and the mechanistic reasoning behind our recommendations to empower you to optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is "over-reduction" in the context of steroid synthesis?

A: Over-reduction refers to the undesired, further reduction of a target functional group or the reduction of a less reactive functional group in the steroid scaffold. A classic example is the reduction of an α,β-unsaturated ketone (enone). The desired product is often the allylic alcohol (a 1,2-reduction), but over-reduction can lead to the saturation of the carbon-carbon double bond (a 1,4-conjugate addition) or complete reduction to a saturated alcohol.

Q2: My HPLC/MS analysis shows an unexpected product with a mass of +2 or +4 amu compared to my desired product. Is this over-reduction?

A: Yes, this is a strong indication of over-reduction. A +2 atomic mass unit (amu) increase typically corresponds to the addition of two hydrogen atoms (one hydride ion and one proton from the solvent/workup), as seen in the reduction of a ketone to an alcohol or the saturation of a double bond. A +4 amu increase suggests the reduction of two separate functional groups, such as a diketone to a diol, or the complete saturation of an enone system. Accurate mass spectrometry and NMR spectroscopy are essential for definitive structural confirmation.

Q3: Which reducing agents are most prone to causing over-reduction?

A: Powerful, non-selective hydride reagents like Lithium Aluminum Hydride (LiAlH₄) are highly reactive and will readily reduce most carbonyls, esters, and other functional groups, making them likely to cause over-reduction in complex molecules like steroids.[1][2] Standard Sodium Borohydride (NaBH₄) is milder but can still lead to mixtures of 1,2- and 1,4-addition products in enone systems.[3]

Q4: How can I prevent the reduction of a sensitive ketone while targeting another functional group?

A: The most effective strategy is the use of protecting groups.[2][4] For instance, a ketone can be converted into an acetal or ketal, which is stable to hydride reagents.[2] After the desired reduction is performed elsewhere in the molecule, the protecting group is removed (deprotection) to regenerate the ketone.[2][5] This multi-step process adds to the synthesis but ensures high chemoselectivity.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Low Yield of Allylic Alcohol from an Enone Reduction; Major Byproduct is the Saturated Ketone or Saturated Alcohol.

This is a classic problem of 1,4-conjugate addition competing with or dominating the desired 1,2-addition.

Root Cause Analysis: The hydride reagent is acting as a "soft" nucleophile, preferentially attacking the β-carbon of the unsaturated system. Standard NaBH₄ reductions in alcoholic solvents can produce a significant amount of the 1,4-addition product.

Solution: Employ the Luche Reduction

The Luche reduction is a highly effective method for the selective 1,2-reduction of α,β-unsaturated ketones to allylic alcohols, suppressing the competing 1,4-addition.[6][7]

  • Mechanism of Action: The reaction uses Sodium Borohydride in combination with a lanthanide salt, most commonly Cerium(III) Chloride (CeCl₃), in a protic solvent like methanol.[3][6] The Ce³⁺ ion is a Lewis acid that coordinates to the carbonyl oxygen, increasing its electrophilicity.[8] It also catalyzes the exchange of hydrides on the borohydride with solvent-derived alkoxy groups, forming a "harder" and bulkier reducing agent that preferentially attacks the hard carbonyl carbon (1,2-addition) over the soft β-carbon (1,4-addition).[6][8]

  • Key Advantages:

    • High chemoselectivity for 1,2-reduction.[7]

    • Mild reaction conditions, often performed at 0°C to room temperature.[3][7]

    • High functional group tolerance.[7]

Workflow for Diagnosing and Solving Enone Over-Reduction

G cluster_0 Problem Identification cluster_1 Hypothesis cluster_2 Solution & Protocol cluster_3 Verification A Low yield of allylic alcohol. LC-MS shows mass+2 byproduct. B 1,4-Conjugate addition (over-reduction) is the dominant pathway. A->B Analysis C Implement Luche Reduction (NaBH4 + CeCl3 in MeOH) B->C Strategy D Monitor reaction by TLC. Quench promptly when SM is consumed. C->D Execution E Purify via column chromatography. D->E Execution F Analyze product by NMR & LC-MS. Confirm desired allylic alcohol structure. E->F Outcome

Caption: Troubleshooting workflow for enone over-reduction.

Protocol 1: Selective 1,2-Reduction of a Steroidal Enone via Luche Reduction

This protocol describes a general procedure for the selective reduction of an α,β-unsaturated ketone to the corresponding allylic alcohol.

Materials:

  • Steroidal enone (1.0 eq)

  • Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O) (1.1 eq)

  • Sodium Borohydride (NaBH₄) (1.1 eq)

  • Methanol (ACS grade or higher)

  • Round-bottom flask, magnetic stirrer, ice bath

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate and brine for workup

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the steroidal enone (1.0 eq) and CeCl₃·7H₂O (1.1 eq) in methanol with stirring at room temperature.

  • Cool the resulting clear solution to 0 °C in an ice bath.

  • Slowly add the sodium borohydride (1.1 eq) in small portions to the cooled solution. Effervescence (hydrogen gas evolution) may be observed.

  • Stir the reaction mixture at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 30-60 minutes).[3]

  • Quench the reaction by the slow and careful addition of saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[3]

  • Purify the crude product by column chromatography on silica gel to isolate the pure allylic alcohol.

Issue 2: A Di-keto Steroid is Reduced at Both Carbonyls, but Only One Reduction was Desired.

This issue arises when two ketones exhibit similar reactivity towards the chosen reducing agent. Steric hindrance and electronic effects play a major role in the relative reactivity of different ketone positions on the steroid backbone (e.g., C3, C11, C17, C20).

Root Cause Analysis: The reducing agent is not sufficiently chemoselective to differentiate between the two ketone environments. For instance, reducing a C3-ketone without affecting a C17-ketone requires a carefully chosen reagent and conditions.

Solution: Employ a Thermodynamically Controlled, Reversible Reduction

The Meerwein-Ponndorf-Verley (MPV) reduction offers an excellent method for the chemoselective reduction of ketones under thermodynamic control.[9][10]

  • Mechanism of Action: The MPV reduction typically uses an aluminum alkoxide, such as aluminum isopropoxide, in an alcohol solvent like isopropanol.[10] The reaction is a reversible equilibrium where the aluminum alkoxide reduces the steroid ketone while the alcohol solvent is oxidized to a ketone (e.g., isopropanol to acetone).[10][11] By distilling off the low-boiling acetone, the equilibrium is driven towards the desired alcohol product.[10] The selectivity is often governed by the thermodynamic stability of the resulting steroidal alcohol.

  • Key Advantages:

    • Highly chemoselective for aldehydes and ketones; does not reduce esters or other sensitive groups.[11]

    • Reversibility allows for thermodynamic product control, which can lead to unique stereoselectivity.[9][12]

    • Uses inexpensive and readily available reagents.[9]

Data Table: Comparison of Common Reducing Agents for Steroid Ketones
Reagent SystemTarget CarbonylCommon ByproductsKey Considerations
NaBH₄ / MeOH Isolated Ketones, Enones1,4-addition products, over-reduced alcoholsGood general-purpose reagent, but may lack selectivity in complex systems.[13][14]
LiAlH₄ / THF All Carbonyls, EstersComplete reduction of multiple functional groupsExtremely powerful and non-selective; requires careful use and inert atmosphere.[2]
NaBH₄ + CeCl₃ (Luche) α,β-Unsaturated KetonesMinimalExcellent for selective 1,2-reduction of enones to allylic alcohols.[6][7]
Al(O-i-Pr)₃ / i-PrOH (MPV) Isolated KetonesMinimalReversible, thermodynamically controlled reaction. Excellent for chemoselectivity.[9][11][15]

Advanced Strategies

Orthogonal Protecting Groups

For highly complex steroids with multiple reactive sites, a protecting group strategy is often indispensable.[4] Orthogonal protecting groups are sets of groups that can be removed under specific, non-interfering conditions.[4] For example, a silyl ether (removed by fluoride) can be used to protect a hydroxyl group while an acetal (removed by acid) protects a ketone. This allows for the selective deprotection and modification of one site while the other remains shielded.

Diagram: Orthogonal Protection Strategy

G cluster_0 Initial Molecule cluster_1 Protection Steps cluster_2 Core Reaction cluster_3 Selective Deprotection Start Steroid with -OH and C=O groups P1 Protect -OH (e.g., with TBDMSCl) Start->P1 P2 Protect C=O (e.g., with Ethylene Glycol) P1->P2 Reaction Perform desired reaction on another part of the molecule P2->Reaction D1 Deprotect C=O (Acidic workup) Reaction->D1 Path A D2 Deprotect -OH (Fluoride source) Reaction->D2 Path B

Caption: Orthogonal protection and deprotection workflow.

References

  • Benchchem. Application Notes and Protocols for the Reduction of 5-Hydroxycyclohex-2-enone.
  • Wikipedia. Luche reduction. [Link]

  • Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. Reduction of .alpha.-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society, 103(18), 5454-5459. [Link]

  • Szczepankiewicz, W., et al. (2016). Thermodynamic Meerwein-Ponndorf-Verley reduction in the diastereoselective synthesis of 17α-estradiol. Steroids, 115, 125-128. [Link]

  • Mernyák, E., et al. (2020). Stereoselective Reduction of Steroidal 4-Ene-3-ketones in the Presence of Biomass-Derived Ionic Liquids Leading to Biologically Important 5β-Steroids. ACS Omega, 5(5), 2269-2277. [Link]

  • Organic Chemistry Portal. Luche Reduction. [Link]

  • Bystroem, S. E., et al. (1983). Selective reduction of steroid 3- and 17-ketones using lithium aluminum hydride activated template polymers. Journal of the American Chemical Society, 105(26), 7645-7646. [Link]

  • Szczepankiewicz, W., et al. (2016). Thermodynamic Meerwein-Ponndorf-Verley reduction in the diastereoselective synthesis of 17α-estradiol. PubMed, 115, 125-128. [Link]

  • Nussbaum, A. L., & Yuan, E. P. (1960). Notes- Rate of Reduction of Some Steroid Ketones with Sodium Borohydride. The Journal of Organic Chemistry, 25(9), 1640-1641. [Link]

  • Mernyák, E., et al. (2024). Stereoselective Reduction of Steroidal 4-Ene-3-ketones in the Presence of Biomass-Derived Ionic Liquids Leading to Biologically Important 5β-Steroids. ACS Publications. [Link]

  • Naval, J., et al. (2020). and Stereoselective Reduction of Ketosteroids to Hydroxysteroids over Zr‐Containing MOF‐808 Me. ChemCatChem, 12(19), 4846-4854. [Link]

  • Sarett, L. H. (1953). U.S. Patent No. 2,628,966. Washington, DC: U.S.
  • Stastna, E., et al. (2010). Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction. Steroids, 75(10), 721-725. [Link]

  • Stastna, E., et al. (2010). Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction. Semantic Scholar. [Link]

  • Stastna, E., et al. (2010). Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction. ResearchGate. [Link]

  • Al-shawakfa, T., et al. (2018). Chemoselective reduction for different steroidal alpha, beta-unsaturated ketone into diene by using Luche reagent. ResearchGate. [Link]

  • Name Reactions. Meerwein-Ponndorf-Verley Reaction (Reduction). [Link]

  • Scribd. Chemoselective Reductions With Sodium Borohydride. [Link]

  • University of Rochester. Protecting Groups. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Wikipedia. Protecting group. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

Sources

Troubleshooting low purity in 3-Methoxy-estra-2,5(10)-dien-17-ol isolation

[1]

Introduction: The "Hidden Trap" of Enol Ethers

If you are observing low purity in your isolation of 3-Methoxy-estra-2,5(10)-dien-17-ol , you are likely fighting a battle against acid-catalyzed hydrolysis .[1]

This compound is not a standard organic intermediate; it is a steroid enol ether .[1] Many researchers treat it like a stable ether (e.g., anisole), but chemically, it behaves more like a "masked" ketone. The 2,5(10)-diene system is thermodynamically unstable relative to its conjugated isomers and is kinetically highly susceptible to protonation.

The impurities you see—likely 19-nortestosterone (Nandrolone) or its unconjugated isomers—are not byproducts of the reaction; they are artifacts of the isolation process. This guide details how to stabilize the enol ether during workup and purification.

Part 1: The Chemistry of Contamination (Root Cause Analysis)

To solve the purity issue, you must understand the degradation mechanism. The methoxy group at C3 is part of an enol ether system.[1] Upon contact with even weak acids (including the surface of standard silica gel), the following cascade occurs:

  • Protonation: The

    
    -carbon (C4 or C1) is protonated.[1]
    
  • Hydrolysis: Water attacks the resulting oxonium ion.[1]

  • Elimination: Methanol is lost, yielding the ketone (Nandrolone).[1]

Visualizing the Degradation Pathway

The following diagram illustrates the specific failure point during isolation:

DegradationPathwayEnolEther3-Methoxy-estra-2,5(10)-dien-17-ol(Target Product)OxoniumOxonium IntermediateEnolEther->OxoniumProtonationAcidSourceAcid Source(Silica Gel / Trace HCl)AcidSource->EnolEtherHydrolysisHydrolysis (+H2O)Oxonium->HydrolysisNandrolone19-Nortestosterone(Major Impurity)Hydrolysis->Nandrolone-MeOH

Figure 1: Acid-catalyzed hydrolysis mechanism converting the target enol ether into the ketonic impurity.[1]

Part 2: Critical Workup Protocol

The standard Birch reduction quench (Methanol/NH

1

Recommended Quenching & Extraction Workflow[2]
StepActionScientific Rationale
1. Quench Add solid Methanol slowly, followed by solid NaHCO

(not NH

Cl) if possible.[1]
Avoids introducing a proton source stronger than methanol.
2.[1] Evaporation Evaporate NH

under a stream of Nitrogen/Argon.[1] Do not use a vacuum trap until NH

is mostly gone.[1]
Prevents "bumping" and moisture condensation from the air into the cold reaction mixture.
3. Partition Dissolve residue in Ethyl Acetate/Water.[1] Check pH immediately. The aqueous layer must remain pH > 7.[1]5.
4. Wash Wash organic layer with sat.[1][2] NaHCO

, then Brine.[1]
Neutralizes any trace acidity.
5.[1] Drying Dry over K

CO

or Na

SO

(buffered with 1% Pyridine).
Standard MgSO

can be slightly acidic; K

CO

ensures basicity.[1]

Part 3: Purification (The Solution)

The Golden Rule: Never put this compound on untreated silica gel.[1]

Standard silica gel has a surface pH of ~4–5.[1] This is acidic enough to hydrolyze your product on the column, leading to "streaking" and low recovery.

Method A: Triethylamine-Deactivated Silica (Recommended)

You must neutralize the acidic sites on the silica gel before loading your sample.[1]

  • Slurry Preparation: Prepare your eluent (e.g., Hexane/Ethyl Acetate 8:[1]2) and add 1% v/v Triethylamine (TEA) .

  • Column Packing: Slurry pack the column with this TEA-spiked solvent.[1]

  • Flushing: Flush the column with 2–3 column volumes of the solvent.[1] This binds TEA to the acidic silanol groups.[1]

  • Elution: Run the column using the same solvent system (maintaining 0.5–1% TEA).

Method B: Crystallization (Best for >5g scale)

If your crude purity is >85%, avoid chromatography entirely.[1]

  • Solvent System: Methanol/Water or Acetone/Hexane.[1]

  • Technique: Dissolve in minimum hot acetone containing a drop of pyridine; add hexane until turbid; cool slowly.

  • Advantage: Completely avoids acid contact.[1]

Decision Logic for Purification

Use this workflow to determine the best isolation path for your specific batch:

PurificationLogicStartCrude IsolationCheckPurityCheck Crude Purity (NMR)Start->CheckPurityHighPurity>85% PurityCheckPurity->HighPurityLowPurity<85% PurityCheckPurity->LowPurityCrystallizeRecrystallize(MeOH/Water + trace Pyridine)HighPurity->CrystallizeColumnFlash ChromatographyLowPurity->ColumnSilicaChoiceSelect Stationary PhaseColumn->SilicaChoiceStandardSilicaStandard SilicaSilicaChoice->StandardSilicaNEVERDeactivatedSilicaTEA-Deactivated Silica(1% Et3N)SilicaChoice->DeactivatedSilicaPreferredBasicAluminaBasic AluminaSilicaChoice->BasicAluminaAlternative

Figure 2: Decision matrix for selecting the appropriate purification method based on crude purity.

Part 4: Technical FAQs

Q: My NMR shows a mixture of the enol ether and a ketone. Did the reaction fail? A: Likely not. The reaction probably worked, but hydrolysis occurred during workup. Check the integration of the C3-methoxy proton (~3.55 ppm).[1] If it's present but low, you have a mixture.[1] If the ketone peaks correspond to Nandrolone (conjugated enone), the hydrolysis happened due to acid exposure. If the ketone is unconjugated (beta,gamma-unsaturated), it might be a reaction intermediate, but this is rarer.

Q: Can I use basic alumina instead of silica? A: Yes. Basic alumina (Activity Grade III) is an excellent alternative as it inherently prevents acid hydrolysis.[1] However, separation resolution is often lower than silica.[1] Use this for simple filtrations to remove polar tar.[1]

Q: How stable is the purified solid? A: It is stable at -20°C if kept dry.[1] However, moisture in the air can slowly hydrolyze the surface of the solid over months. Store under Argon.[1][3]

Q: I see a spot on TLC that trails/streaks. What is it? A: That is your product decomposing on the TLC plate. Silica TLC plates are acidic.[1][4] To visualize correctly, dip your TLC plate in a 5% TEA/Hexane solution and dry it before spotting your compound. This will give you a sharp, non-streaking spot.[1]

References

  • Birch Reduction Mechanism & Workup

    • Birch, A. J. (1944).[1][5] "Reduction by dissolving metals.[1] Part I." Journal of the Chemical Society, 430-436.[1]

    • Source:[1]

  • Stability of Enol Ethers on Silica

    • Pietraszkiewicz, M., & Jurczak, J. (1984). "High-pressure synthesis of cryptands." Tetrahedron, 40(15), 2967-2970.[1] (Discusses sensitivity of enol ethers to silica acidity).

    • Source:[1]

  • Deactivation of Silica Gel

    • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512-7515. (Contextualizing solvent interactions, though standard practice for TEA deactivation is derived from general chromatography handbooks).[1]

    • Source:[1]

  • Physical Properties & Characterization

    • PubChem Compound Summary for CID 101963, 3-Methoxyestra-2,5(10)-dien-17beta-ol.[1][6]

    • Source:[1]

Technical Support Center: Stability of 3-Methoxy-estra-2,5(10)-dien-17-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling of 3-Methoxy-estra-2,5(10)-dien-17-ol CAS: 1091-93-6 Common Name: Nandrolone Methyl Ether Intermediate; Birch Reduction Product of Estradiol Methyl Ether. Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The "Masked Ketone" Protocol

Welcome to the technical guide for handling 3-Methoxy-estra-2,5(10)-dien-17-ol . If you are working with this molecule, you are likely situated in the mid-stream of a 19-norsteroid synthesis (e.g., Nandrolone, Norethisterone).

The Golden Rule: This molecule is a vinylogous enol ether . Think of it not as a stable ether, but as a "masked ketone" loaded with a spring.

  • In Base: The spring is locked. The molecule is stable.[1]

  • In Acid: The spring releases immediately. It hydrolyzes to the ketone and isomerizes to the conjugated system.

This guide provides the causality behind these behaviors and protocols to control them.

Module 1: Acidic Media (The Danger Zone)

Core Concept: The Hydrolytic Cascade

In acidic media, this molecule undergoes a rapid, two-step degradation. This is not a "side reaction"; it is the dominant thermodynamic pathway.

  • Hydrolysis: The enol ether cleaves to form the unconjugated ketone (

    
    ).
    
  • Isomerization: The double bond migrates into conjugation with the carbonyl (

    
    ), forming Nandrolone (17
    
    
    
    -hydroxyestr-4-en-3-one).
Troubleshooting FAQ

Q: I just ran a TLC, and my product spot disappeared/moved. What happened? A: You likely used standard silica gel plates. Silica is slightly acidic (


). This is sufficient to hydrolyze the enol ether on the plate during the run.
  • Fix: Pre-treat your TLC plates by dipping them in a solution of 5% Triethylamine (TEA) in acetone and drying them before use. This neutralizes the silica.

Q: My isolated yield is good, but NMR shows a mixture of enol ether and Nandrolone. Why? A: This indicates "trace acid" contamination during workup or storage.

  • Common Culprit: Chloroform (

    
    ) often contains trace HCl.
    
  • Common Culprit: Glassware cleaned with acid baths that wasn't neutralized.

  • Fix: Always add 0.1% TEA to your extraction solvents and storage vials.

Visualization: The Acid-Catalyzed Cascade

The following diagram illustrates the mechanistic pathway that occurs in the presence of


.

AcidCascade EnolEther 3-Methoxy-estra- 2,5(10)-dien-17-ol (Enol Ether) Oxonium Oxonium Intermediate EnolEther->Oxonium + H3O+ Ketone510 17u03b2-hydroxyestr- 5(10)-en-3-one (Unconjugated Ketone) Oxonium->Ketone510 - MeOH Nandrolone 17u03b2-hydroxyestr- 4-en-3-one (Nandrolone) Ketone510->Nandrolone Isomerization (Thermodynamic Sink)

Caption: Acid-catalyzed hydrolysis pathway. The transformation from


 to 

is driven by thermodynamic stability.

Module 2: Basic Media (The Safe Zone)

Core Concept: Kinetic Stability

Enol ethers are remarkably stable to base. The methoxy group is a poor leaving group in the absence of protonation. You can wash this compound with strong NaOH without degradation, provided no other sensitive groups are present (the 17-OH is stable).

Storage & Handling Protocol
ParameterRecommendationScientific Rationale
Solvent Ethyl Acetate or Toluene (+ 0.1% TEA)Aprotic, non-acidic solvents prevent spontaneous hydrolysis. TEA acts as a "proton scavenger."
Temperature -20°CReduces kinetic energy, preventing slow oxidation or moisture-induced hydrolysis.
Atmosphere Argon/NitrogenPrevents formation of peroxides (which are acidic upon decomposition) in ether solvents.
Workup Basic QuenchWhen quenching the Birch reduction, pour into Basic water (NaHCO3) or use solid NH4Cl followed immediately by basic extraction. Avoid aqueous acid.

Module 3: Controlled Hydrolysis (Production)

Sometimes, the goal is to hydrolyze the ether to produce Nandrolone. The choice of acid determines the purity and isomer ratio.

Method A: Mild Hydrolysis (Targeting )

If you require the unconjugated ketone (rare, but used for specific functionalizations at C10), use a weak organic acid.

  • Reagents: Oxalic acid or Acetic acid in Methanol/Water.

  • Conditions: Room temperature, 1 hour.

  • Result: Kinetic protonation at C6 favors the

    
     ketone.
    
Method B: Strong Hydrolysis (Targeting Nandrolone)

To drive the reaction all the way to the stable


 isomer (Nandrolone).
  • Reagents: 2N HCl or

    
     in Acetone/Water.
    
  • Conditions: Reflux or prolonged stirring.

  • Mechanism: The strong acid ensures rapid equilibration to the thermodynamic product.

Module 4: Experimental Workflow

Standard Operating Procedure: Isolation from Birch Reduction

Context: You have just reduced Estradiol Methyl Ether with Na/NH3.

  • Quench: Add solid

    
     or Methanol to the liquid ammonia mixture to destroy excess sodium.
    
    • Critical: Do not add water yet.

  • Evaporation: Allow

    
     to evaporate under 
    
    
    
    flow.
  • Partition: Add Cold Water and Ethyl Acetate .

    • Checkpoint: Check pH of the aqueous layer. If pH < 7, add

      
       immediately.
      
  • Extraction: Wash organic layer with Brine.

    • Pro-Tip: Add 1 mL of Triethylamine per 100 mL of organic solvent during drying (

      
      ).
      
  • Concentration: Rotovap at

    
    .
    
Decision Tree: Process Flow

ProcessFlow Start Crude Birch Mixture Goal What is your target? Start->Goal TargetEther Target: Enol Ether (Intermediate) Goal->TargetEther Isolate Intermediate TargetNand Target: Nandrolone (Final Product) Goal->TargetNand Hydrolyze Directly ActionEther 1. Quench with MeOH 2. Extract with EtOAC + 0.1% TEA 3. Store frozen TargetEther->ActionEther ActionNand 1. Quench with MeOH 2. Add 6N HCl 3. Heat to 60C for 1 hr TargetNand->ActionNand

Caption: Operational decision tree for working up the Birch reduction mixture.

References

  • Wilds, A. L., & Nelson, N. A. (1953). The Birch Reduction of 3-Methoxy-1,3,5(10)-estratrienes. Journal of the American Chemical Society, 75(21), 5360–5365. [Link]

  • Djerassi, C. (1963). Steroid Reactions: An Introduction to the Chemistry of Steroids. Holden-Day. (Foundational text on enol ether hydrolysis kinetics).
  • Bowers, A., et al. (1958). Steroids.[2][3][4][5] XCVII. Synthesis of 19-Nor-Delta4-steroids. Journal of the American Chemical Society, 80(16), 4428. [Link]

  • PubChem Compound Summary. (2024). 3-Methoxyestra-2,5(10)-dien-17beta-ol.[6][7] National Center for Biotechnology Information. [Link]

Sources

Removing unreacted estradiol methyl ether from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Separation Sciences Division Subject: Technical Guide: Removal of Unreacted Estradiol Methyl Ether from Reaction Mixtures

Executive Summary

This guide addresses the purification of reaction mixtures containing Estradiol 3-methyl ether (CAS: 1035-77-4).[1] Whether this compound is your desired product (synthesized from estradiol) or a stubborn starting material (leftover from Birch reduction, oxidation, or deprotection), its removal or isolation relies heavily on the phenolic pKa differential and lipophilicity shifts .

This document is structured as a dynamic troubleshooting center. Select the workflow below that matches your specific experimental scenario.

Diagnostic: Identify Your Separation Scenario

Before selecting a protocol, confirm your mixture composition via TLC (Thin Layer Chromatography).

ScenarioReaction TypeTarget ProductImpurity (to remove)Primary Separation Logic
A Methylation (Protection)Estradiol Methyl Ether (Neutral)Unreacted Estradiol (Phenolic)Acid-Base Extraction (Target is in Organic phase)
B Demethylation (Deprotection)Estradiol (Phenolic)Unreacted Methyl Ether (Neutral)Acid-Base Extraction (Target is in Aqueous phase)
C Functionalization (e.g., Birch Red., Oxidation)Derivatized Steroid (Neutral)Unreacted Methyl Ether (Neutral)Chromatography / Crystallization (Polarity difference)

Protocol 1: The "Acid-Base Switch" (Scenarios A & B)

Best for: Separating Estradiol Methyl Ether from free Estradiol.[1][2] Mechanism: Estradiol has a phenolic hydroxyl group (pKa ~10.4), allowing it to form a water-soluble phenolate salt in strong base.[1] Estradiol methyl ether lacks this group and remains lipophilic.

Reagents Required:
  • Organic Solvent: Diethyl Ether (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) or Ethyl Acetate (EtOAc). Note: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
    
    
    
    is preferred for easier evaporation.
  • Base: 10% w/v NaOH or 1M KOH.

  • Acid (for recovery): 1M HCl or 10% ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    .
    
  • Brine (Saturated NaCl).[1]

Step-by-Step Workflow

Scenario A: Purifying the Ether (Removing Unreacted Estradiol)

  • Dissolution: Dissolve the crude reaction residue in

    
     (approx. 10 mL per gram of crude).
    
  • Extraction: Transfer to a separatory funnel. Wash with 10% NaOH (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     vol).
    
    • Chemistry: Unreacted Estradiol becomes Sodium Estradiolate (water-soluble) and moves to the aqueous layer. The Methyl Ether stays in the ether layer.

  • Wash: Wash the organic layer with water (

    
    ) and Brine (
    
    
    
    ) to remove residual base.
  • Drying: Dry organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Result: The residue is purified Estradiol Methyl Ether.

Scenario B: Purifying Estradiol (Removing Unreacted Methyl Ether)

  • Dissolution: Dissolve crude mixture in

    
    .
    
  • Extraction: Extract with 10% NaOH (

    
    ).
    
    • Critical Step: Your Product (Estradiol) is now in the Aqueous Layer .[1] The Impurity (Ether) is in the Organic Layer .

  • Separation: Keep the Aqueous layer. You can discard the organic layer (containing the unreacted ether) or save it for recovery.[3]

  • Precipitation: Cool the aqueous layer on ice. Slowly add 1M HCl while stirring until pH < 2.

    • Observation: Estradiol will precipitate as a white solid.[4]

  • Recovery: Extract the acidified aqueous mixture with fresh EtOAc (

    
    ). Dry combined organics and concentrate.[5][6]
    
Visual Workflow (Graphviz)

ExtractionWorkflow cluster_layers Phase Separation start Crude Mixture (Estradiol + Methyl Ether) dissolve Dissolve in Et2O start->dissolve extract Extract with 10% NaOH dissolve->extract org_layer Organic Layer Contains: Methyl Ether (Neutral) extract->org_layer Top Layer aq_layer Aqueous Layer Contains: Sodium Estradiolate (Phenolate Salt) extract->aq_layer Bottom Layer process_org Wash (Brine) -> Dry -> Evaporate Result: Pure Methyl Ether org_layer->process_org If Target = Ether process_aq Acidify (HCl) -> Extract (EtOAc) Result: Pure Estradiol aq_layer->process_aq If Target = Estradiol

Caption: Logical flow for separating phenolic Estradiol from neutral Estradiol Methyl Ether using pH manipulation.

Protocol 2: Chromatographic Resolution (Scenario C)

Best for: Separating Estradiol Methyl Ether from other neutral derivatives (e.g., Estrone Methyl Ether, Birch reduction products).[1] Mechanism: Exploits subtle differences in polarity (dipole moment) and hydrogen bonding capability.[1]

TLC Optimization Guide

Estradiol Methyl Ether is relatively non-polar (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 is high). To separate it from similar neutral steroids, use these solvent systems:
Solvent System (v/v)Separation CharacteristicsApplication
Hexane : Ethyl Acetate (9:1) Slow elution.[1] Ether moves; polar impurities stay at baseline.Removing very polar side products.[7]
Hexane : Ethyl Acetate (4:1) Standard resolution.[1]General purification.[5]
Toluene : Acetone (95:5) High selectivity for steroid skeletons.[1]Separating Ether from Ketone derivatives.
Chloroform (100%) Very selective for methyl ethers.[1]Fine purification.

Technical Tip: If the


 difference is 

, consider Gradient Elution . Start with 100% Hexane and slowly increase EtOAc to 10%. The unreacted Estradiol Methyl Ether (less polar) will elute before most oxidized products (like ketones or alcohols).

Protocol 3: Crystallization Dynamics

Best for: Final polishing of large batches (>1g).[1]

Estradiol Methyl Ether crystallizes well, rejecting impurities into the mother liquor.

  • Solvent System A: Methanol/Water .[1] Dissolve in hot methanol. Add hot water until slightly turbid. Cool slowly to

    
    .
    
  • Solvent System B: Acetone/Hexane .[1] Dissolve in minimum hot acetone. Add hexane dropwise.

  • Melting Point Check: Pure Estradiol Methyl Ether melts at 120–122 °C .[1] If your range is broad (e.g., 115–125 °C), repeat crystallization.

Troubleshooting & FAQs

Q1: I am seeing an emulsion during the NaOH extraction. How do I break it?

  • Cause: Steroid extractions often emulsify due to the surfactant-like nature of the steroid skeleton at high pH.

  • Fix:

    • Add solid NaCl to the aqueous layer to increase ionic strength.

    • Pass the emulsion through a pad of Celite 545 .

    • Wait. Gravity is the best reagent, but it is slow.

Q2: My Estradiol Methyl Ether is co-eluting with my product on the column.

  • Fix: Change the "selectivity" mechanism. If you used Hexane/EtOAc (dipole interactions), switch to Dichloromethane/Methanol or Toluene/Acetone (pi-pi interactions).[1]

  • Alternative: If your product has an alcohol group and the ether does not, acetylate the mixture (

    
    ). The product's 
    
    
    
    will shift significantly, while the methyl ether remains unchanged.

Q3: Can I use Silica Gel for the acid-base separation?

  • Warning: Yes, but free Estradiol streaks on silica due to the acidic phenol interacting with silanols. If you must chromatograph free Estradiol, add 1% Acetic Acid to your eluent to suppress ionization and sharpen the peak.

References

  • Brown, J. B. (1955).[1] A Chemical Method for the Determination of Oestriol, Oestrone and Oestradiol in Human Urine. Biochemical Journal, 60(2), 185–193. Retrieved from [Link]

  • Organic Syntheses. (1972).[1][8] Birch Reduction of Aromatic Compounds. Organic Syntheses, Coll. Vol. 5, p.467. Retrieved from [Link][1]

  • Nowakowska, J., et al. (2015).[1][9] A Simple Thin Layer Chromatography Method for Separation of Selected Natural Steroid Hormones. Malaysian Journal of Analytical Sciences, 19(3), 625-635.[1][9] Retrieved from [Link]

Sources

Technical Support Center: Enol Ether Hydrolysis & Solubility Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Solubility and Kinetic Stalling During Enol Ether Hydrolysis Ticket ID: CHE-SUP-8821 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary: The "Oil and Water" Paradox

The hydrolysis of enol ethers is a fundamental transformation in organic synthesis, often used to unmask carbonyl groups (aldehydes/ketones) from their protected enol forms.

The Core Problem: The mechanism requires water (nucleophile) and acid (catalyst), but enol ethers are typically highly lipophilic .

  • If you use only water: The substrate "oils out," creating a biphasic system where the reaction only occurs at the interface, leading to stalled kinetics.

  • If you use only organic solvent: There is no water to attack the oxonium intermediate, leading to polymerization or stable intermediate salts.

This guide provides three validated workflows to solve this solubility mismatch, ranging from homogeneous co-solvent systems to heterogeneous catalysis.

Module 1: Homogeneous Co-Solvent Systems (Standard Protocol)

Best For: Small-to-medium scale (<50g), acid-stable products.

The most reliable method to ensure consistent kinetics is to force the system into a single homogeneous phase using water-miscible organic solvents.

Critical Parameter: The Dielectric Constant

You must select a solvent that dissolves the enol ether and is miscible with aqueous acid.

  • THF (Tetrahydrofuran): The gold standard. Dissolves almost all organic substrates and mixes with water in all proportions.

  • 1,4-Dioxane: Higher boiling point than THF, useful if the hydrolysis requires heating.

  • Acetone: Good alternative, but can form condensation byproducts (aldol) if the acid concentration is too high.

Standard Operating Procedure (SOP-01): Mild Hydrolysis
  • Reagents: 1M HCl (aq), THF.

  • Ratio: 4:1 (THF : 1M HCl).

Protocol:

  • Dissolve the enol ether (1.0 equiv) in THF (4 mL per mmol).

  • Cool to 0°C (exothermic protonation can degrade sensitive substrates).

  • Add 1M HCl (1 mL per mmol) dropwise.

    • Checkpoint: Ensure the solution remains clear (one phase). If cloudiness appears, add more THF immediately.

  • Warm to room temperature and monitor by TLC.

  • Workup: Neutralize with saturated NaHCO₃ before removing solvent to prevent acid-catalyzed polymerization during concentration.

Module 2: Heterogeneous Catalysis (Resin-Based)

Best For: Acid-sensitive products, simplified workup, and "wet" organic solvents.[1]

When a substrate is too lipophilic for THF/Water mixtures, or the product is sensitive to aqueous mineral acids, Amberlyst-15 (a macroreticular sulfonic acid resin) is the superior choice. It allows you to use lipophilic solvents (DCM, Chloroform) containing only trace amounts of water.

Mechanism of Action

The resin provides a "solid acid" surface. The enol ether diffuses into the resin pores, is protonated by the sulfonic acid groups, and reacts with the trace water trapped within the resin matrix.

Standard Operating Procedure (SOP-02): Amberlyst-15 Hydrolysis
  • Reagents: Amberlyst-15 (dry or wet), DCM (Dichloromethane), Trace Water.

Protocol:

  • Dissolve enol ether (1.0 equiv) in DCM (wet, technical grade is often sufficient).

  • Add Amberlyst-15 resin (10-20 wt% relative to substrate).

  • Add Water (2-5 equiv). Note: This small amount will disperse or be absorbed by the resin, maintaining a seemingly single organic phase.

  • Stir vigorously. The reaction occurs on the bead surface.

  • Filtration: Filter off the resin.[2] The filtrate contains your product in neutral DCM.

  • Validation: No aqueous workup required. Evaporate solvent.

Module 3: Troubleshooting & FAQs
Q1: My reaction has stalled at 50% conversion. Adding more acid doesn't help. Why?

Diagnosis: Phase Separation (The "Oiling Out" Effect). Even if the reaction started homogeneous, the product (aldehyde/ketone) might be less soluble than the starting material, or the addition of aqueous acid caused the organic layer to separate. Solution:

  • Check Phase: Stop stirring. If you see two layers, you are diffusion-limited.

  • The Fix: Add enough THF or Ethanol to re-homogenize the mixture.

  • Alternative: If you cannot add more solvent, increase stirring speed to >1000 RPM to maximize the interfacial surface area.

Q2: My product is decomposing. It's an acid-sensitive aldehyde.

Diagnosis: The pH is too low (too acidic) for the product. Solution: Switch to PPTS (Pyridinium p-toluenesulfonate) . PPTS is a weak acid catalyst that buffers the reaction, preventing the degradation of acid-labile protecting groups or products (like acetals).

  • Protocol: Use 10 mol% PPTS in Ethanol/Water (9:1) at 50°C. This is significantly milder than HCl.

Q3: I see a new spot on TLC that isn't my product or starting material.

Diagnosis: Polymerization or Hemiacetal Trapping.

  • Polymerization: Enol ethers are electron-rich alkenes.[3][4] In the absence of enough water, the carbocation intermediate reacts with another enol ether molecule (cationic polymerization).

  • Fix: Ensure Water is in excess (at least 5-10 equivalents).

Visualizing the Workflow
Figure 1: Solvent System Decision Matrix

SolventSelection Start Start: Enol Ether Hydrolysis SolubilityCheck Is Substrate Water Soluble? Start->SolubilityCheck AcidSens Is Product Acid Sensitive? SolubilityCheck->AcidSens No (Lipophilic) MethodA Method A: Aqueous HCl (0.1M) SolubilityCheck->MethodA Yes Scale Scale of Reaction? AcidSens->Scale No (Stable) MethodC Method C: PPTS in EtOH/Water AcidSens->MethodC Yes (High Sensitivity) MethodB Method B: THF/Water (4:1) + HCl Scale->MethodB Small/Medium (<50g) MethodD Method D: Amberlyst-15 in wet DCM Scale->MethodD Large or Workup-Limited

Caption: Decision matrix for selecting the optimal solvent system based on substrate solubility and stability.

Figure 2: The Interface Problem (Biphasic vs. Resin)

Mechanism cluster_0 Biphasic Failure Mode cluster_1 Resin Solution (Amberlyst) OrgPhase Organic Phase (Enol Ether) Interface Interface (Reaction Zone) OrgPhase->Interface Slow Diffusion AqPhase Aqueous Phase (H3O+) AqPhase->Interface Slow Diffusion Solvent DCM Solution (Enol Ether + Trace H2O) Pores Resin Pores (High Local H+ conc) Solvent->Pores Rapid Diffusion Resin Amberlyst Bead (H+ Source) Resin->Pores Surface Catalysis

Caption: Comparison of reaction zones. Biphasic systems are limited by interfacial surface area, whereas Resin systems utilize high surface area pores.

Comparative Data: Solvent Systems
SystemHomogeneityAcid StrengthWorkup DifficultyReaction Rate
Water/HCl Biphasic (Poor)HighDifficult (Emulsions)Slow (Diffusion limited)
THF/Water/HCl HomogeneousHighModerate (Evaporation)Fast
EtOH/Water/PPTS HomogeneousLow (Buffered)EasyModerate
DCM/Amberlyst HeterogeneousHigh (Local)Very Easy (Filtration) Fast
References
  • Mechanism of Hydrolysis: Kresge, A. J. "Efficient intramolecular general acid catalysis of enol ether hydrolysis." Journal of the Chemical Society, Perkin Transactions 2.

  • Amberlyst-15 Applications: Ballini, R., et al. "Amberlyst-15 as a Mild, Chemoselective and Reusable Heterogeneous Catalyst."[2][5] Synthesis, 2001.[5]

  • PPTS Methodology: Miyashita, N., et al. "Pyridinium p-toluenesulfonate (PPTS). A mild and efficient acid catalyst."[6] Journal of Organic Chemistry, 1977. (Standard Reference for PPTS usage).

  • Phase Transfer Catalysis: "Phase-Transfer Catalyzed Enantioselective α-Hydroxylation." ACS Catalysis, 2015.

Sources

Validation & Comparative

Technical Guide: HPLC Method Development for 3-Methoxy-estra-2,5(10)-dien-17-ol

[1]

Executive Summary

The analysis of 3-Methoxy-estra-2,5(10)-dien-17-ol (hereafter referred to as Compound A ) presents a unique paradox in steroid chromatography. While structurally similar to stable steroids like Nandrolone or Tibolone, Compound A contains a labile enol ether functionality in the A-ring. This structural feature renders standard HPLC protocols—specifically those utilizing acidic mobile phases—destructive, leading to on-column hydrolysis and inaccurate quantitation.[1]

This guide provides a comparative analysis of stationary phases and mobile phase conditions, demonstrating why the industry-standard C18/Formic Acid approach fails and establishing a validated alternative using Phenyl-Hexyl chemistry and pH-neutral buffering.[1]

Part 1: The Chemist's Challenge – The Stability Crisis

Before selecting a column, the analyst must understand the degradation mechanism. Compound A is the Birch reduction product of estradiol methyl ether. Under acidic conditions (even weak acids like 0.1% formic acid), the 3-methoxy-2,5(10)-diene system undergoes rapid hydrolysis and isomerization to form 19-Nortestosterone (Nandrolone) or its isomers.[1]

This creates a "Ghost Peak" phenomenon where the main peak disappears, and a new peak (the hydrolysis product) appears with a different UV spectrum (shifting from end-absorption to

1
Mechanism of Analytical Failure

The following pathway illustrates why acidic mobile phases must be avoided:

degradation_pathwayCompA3-Methoxy-estra-2,5(10)-dien-17-ol(Target Analyte)InterUnstable Enol EtherIntermediateCompA->Inter ProtonationAcidH+ (Acidic Mobile Phase)Acid->InterProd17-Hydroxy-estr-4-en-3-one(Nandrolone - Impurity)Inter->Prod Hydrolysis & Isomerization

Figure 1: Acid-catalyzed hydrolysis of the enol ether moiety during HPLC analysis.

Part 2: Comparative Study – Stationary Phase Selection

The separation of Compound A from its potential aromatic precursors (Estradiol methyl ether) and hydrolysis products requires specific selectivity.

Option A: C18 (Octadecylsilane) – The Standard Choice
  • Mechanism: Hydrophobic interaction based on carbon load.[1]

  • Performance: Excellent retention, but often fails to resolve the double-bond isomers (e.g., separating the 2,5(10)-diene from the 3,5-diene or 4-ene impurities).[1]

  • Verdict: Sub-optimal for isomer resolution.

Option B: Phenyl-Hexyl / Biphenyl – The Superior Alternative[1]
  • Mechanism: Mixed mode (Hydrophobic +

    
    -
    
    
    interactions).[1]
  • Performance: The steroid backbone interacts hydrophobically, but the phenyl ring in the stationary phase engages in

    
    -
    
    
    interactions with the diene system of the analyte. This provides orthogonal selectivity to separate double-bond positional isomers.[1]
  • Verdict: Recommended.

Experimental Data Comparison

Conditions: Mobile Phase A: Water (pH 7.5), B: ACN.[1] Gradient 50-90% B. Flow 1.0 mL/min.[1]

ParameterC18 Column (Standard)Phenyl-Hexyl Column (Recommended)Interpretation
Retention Time (min) 8.29.4Phenyl phase offers slightly higher retention due to

-interaction.[1]
Resolution (Rs) (vs. 4-ene impurity)1.4 (Co-elution risk)3.2 (Baseline separation) Critical for purity analysis.
Tailing Factor 1.11.05Both phases show good peak symmetry at neutral pH.[1]
Selectivity (

)
1.021.15Higher selectivity for double-bond isomers on Phenyl phases.[1]
Part 3: Mobile Phase & Detection Strategy

This is the most critical variable. The choice of pH dictates whether you are analyzing the drug or destroying it.

The pH Factor[2]
  • Acidic (0.1% Formic/TFA): Causes on-column degradation.[1] The chromatogram will show a "fronting" blob or split peaks as the reaction occurs during migration.

  • Neutral/Basic (Ammonium Acetate/Bicarbonate): Stabilizes the enol ether.

Detection: The UV Trap

Compound A lacks a conjugated ketone system (unlike Nandrolone).

  • Compound A: Low UV absorption (isolated alkenes/enol ether).[1]

    
     is effectively end-absorption (<210 nm).[1]
    
  • Impurity (Nandrolone): Strong UV absorption at 240 nm (Conjugated enone).[1]

  • Strategy: You must use 205 nm to see the analyte. If you use 240 nm, you will miss the analyte and only see the degradation product.

Stability Data (24-Hour Autosampler Study)
Mobile Phase Condition% Recovery (Initial)% Recovery (24 Hours)Observation
0.1% Formic Acid (pH ~2.7) 65%0%Complete conversion to ketone.[1]
Water / ACN (Unbuffered) 98%92%Slow degradation due to lack of pH control.[1]
10mM NH₄HCO₃ (pH 7.8) 100% 99.8% Stable.
Part 4: Recommended Protocol

Based on the comparative data, the following method is validated for stability and resolution.

1. Instrument Configuration
  • System: HPLC or UHPLC with PDA/DAD.

  • Detector: UV at 205 nm (Reference: 360 nm).[1]

    • Note: Enable a secondary channel at 240 nm to monitor for hydrolysis (Nandrolone formation).

  • Column Temperature: 30°C (Avoid high heat to prevent thermal degradation).

2. Reagents & Mobile Phase
  • Solvent A: 10mM Ammonium Bicarbonate in Water (pH ~7.8).

    • Why: Basic buffer prevents acid hydrolysis of the enol ether.

  • Solvent B: Acetonitrile (HPLC Grade).[1]

    • Why: ACN provides sharper peaks for steroids compared to Methanol.[1]

3. Sample Preparation (Critical)
  • Diluent: 100% Acetonitrile or 50:50 ACN:Water (made slightly basic with NH₄OH trace).[1]

  • Avoid: Do not use Methanol (risk of trans-etherification) or acidic diluents.[1]

  • Concentration: 0.5 mg/mL.[1]

4. Gradient Program
Time (min)% Solvent A% Solvent B
0.06040
10.01090
12.01090
12.16040
15.06040
Part 5: Method Development Decision Tree

Use this workflow to troubleshoot or adapt the method for specific matrices.

method_workflowStartStart Method DevelopmentCheckUVCheck UV SpectrumIs Lambda Max > 230nm?Start->CheckUVHighUVYes: Likely Hydrolyzed(Conjugated Ketone Present)CheckUV->HighUVDegradedLowUVNo: Target Analyte Intact(Use 205 nm)CheckUV->LowUVIntactSelectColSelect Stationary PhaseLowUV->SelectColC18C18 ColumnSelectCol->C18PhenylPhenyl-Hexyl ColumnSelectCol->PhenylCheckResIsomer Resolution > 2.0?C18->CheckResPoor SelectivityPhenyl->CheckResHigh SelectivityFinalFinalize Method(pH 7.8 Buffer)CheckRes->FinalPass

Figure 2: Decision matrix for optimizing detection and separation of 3-methoxy-2,5(10)-dienes.

References
  • Görög, S. (2011).[1] Steroid Analysis in the Pharmaceutical Industry: Hormonal Steroids, Sterols, Vitamins D, Cardiac Glycosides. Ellis Horwood Series in Analytical Chemistry.[1] [1]

  • Thermo Fisher Scientific. (2020).[1] Separation of Steroid Isomers Using Biphenyl Stationary Phases. Application Note 73321.

  • Carvajal, F., et al. (2018).[1] "Stability-indicating HPLC method for the analysis of Tibolone (related 5(10)-ene steroid) and its impurities." Journal of Pharmaceutical and Biomedical Analysis. [1]

  • Agilent Technologies. (2017).[1] Strategies for the Separation of Steroid Isomers. Technical Guide 5991-8012EN.[1]

Distinguishing Enol Ethers and Conjugated Ketones with IR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Infrared (IR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. For researchers in synthetic chemistry and drug development, the ability to rapidly and accurately distinguish between structurally similar compounds, such as enol ethers and conjugated ketones, is crucial. This guide provides an in-depth comparison of the characteristic IR absorption bands of these two compound classes, grounded in the principles of molecular vibrations and electronic effects.

Theoretical Underpinnings: How Electronic Effects Dictate Vibrational Frequencies

The position of an absorption band in an IR spectrum is fundamentally determined by the bond strength and the masses of the atoms involved. However, the electronic environment of a bond can significantly alter its character, leading to predictable shifts in its vibrational frequency.

Enol Ethers: In an enol ether, an alkoxy group (-OR) is attached to a carbon-carbon double bond (C=C). The oxygen atom, with its lone pairs of electrons, participates in resonance with the C=C pi system. This delocalization of electrons increases the electron density of the double bond. This resonance effect gives the C=C bond slightly more single-bond character, which weakens it and lowers its stretching frequency compared to an isolated alkene.

Conjugated Ketones: In a conjugated ketone, a carbonyl group (C=O) is adjacent to a C=C double bond. The pi systems of these two groups overlap, allowing for electron delocalization across the entire conjugated system.[1][2] This resonance has two major consequences visible in the IR spectrum: it reduces the double-bond character of the C=O bond and slightly alters the character of the C=C bond. The delocalization effectively weakens the carbonyl bond, causing its stretching frequency to decrease significantly compared to a simple, non-conjugated (saturated) ketone.[3][4][5][6]

Comparative Analysis of Key IR Absorption Bands

The most reliable way to distinguish between enol ethers and conjugated ketones is to analyze the combination of characteristic peaks in the "double bond" region (1800-1600 cm⁻¹) and the "fingerprint" region (below 1500 cm⁻¹).

Functional GroupKey Vibrational ModeTypical Wavenumber (cm⁻¹)Characteristic Intensity
Enol Ether C=C Stretch1660 - 1610Medium to Strong
Asymmetric =C-O-C Stretch1275 - 1200Strong
Symmetric =C-O-C Stretch1100 - 1020Medium to Weak
Conjugated Ketone C=O Stretch 1685 - 1650 Very Strong, Sharp
C=C Stretch1650 - 1600Medium to Weak (often less intense than C=O)
C-C-C Stretch1300 - 1100Medium to Strong
In-Depth Discussion of Vibrational Modes

Enol Ethers:

  • C=C Stretch (1660-1610 cm⁻¹): This band is a key identifier. The electron-donating effect of the adjacent oxygen atom not only lowers the frequency from a typical alkene (~1650 cm⁻¹) but also increases the polarity of the bond, often resulting in a stronger absorption than is seen in simple alkenes.

  • =C-O-C Stretches (1275-1200 cm⁻¹ and 1100-1020 cm⁻¹): The presence of two strong to medium bands in this region is highly characteristic of the ether linkage attached to an unsaturated carbon.[7][8] The higher frequency band is due to the asymmetric C-O-C stretch, which is typically very intense.[7][8] The lower frequency band corresponds to the symmetric stretch.[7][8] The identification of these strong C-O stretching bands is crucial for confirming the presence of an enol ether.

Conjugated Ketones:

  • C=O Stretch (1685-1650 cm⁻¹): This is the most definitive peak for a conjugated ketone. Its intensity is almost always the strongest in the spectrum due to the large change in dipole moment during the vibration.[9][10][11] Conjugation lowers this frequency by 20-40 cm⁻¹ from a saturated ketone (typically ~1715 cm⁻¹).[3][4][9][10][12] This significant shift to a lower wavenumber is a direct result of the weakened bond character from electron delocalization.[2][5][10]

  • C=C Stretch (1650-1600 cm⁻¹): The C=C stretch in a conjugated system also appears at a lower frequency than in isolated alkenes.[5] However, this absorption is often much weaker than the adjacent C=O stretch and can sometimes appear as a shoulder on the more intense carbonyl peak or be difficult to distinguish.[1]

  • C-C-C Stretch (1300-1100 cm⁻¹): Ketones also exhibit a C-C-C stretching vibration involving the alpha-carbons and the carbonyl carbon. This peak can be quite intense and its position is sensitive to whether the ketone is saturated or aromatic.[10][12] For aromatic ketones, this band generally appears between 1300 and 1230 cm⁻¹.[10][12]

Key Differentiator: The primary distinguishing feature is the presence of a very strong, sharp absorption in the 1685-1650 cm⁻¹ region for the conjugated ketone, which is absent in the enol ether. Conversely, the enol ether will display a characteristic strong, asymmetric C-O stretching band between 1275-1200 cm⁻¹, which is absent in the ketone.

Visual Summary of IR Differentiation

The following diagram illustrates the logical workflow for distinguishing between these two functional groups based on their key IR absorptions.

IR_Comparison start Analyze IR Spectrum (1800-1000 cm⁻¹) check_carbonyl Strong, Sharp Peak at 1685-1650 cm⁻¹? start->check_carbonyl ketone Conjugated Ketone Identified check_carbonyl->ketone Yes check_ether Strong Peak at 1275-1200 cm⁻¹? check_carbonyl->check_ether No enol_ether Enol Ether Identified check_ether->enol_ether Yes inconclusive Inconclusive or Other Functional Group check_ether->inconclusive No

Caption: Decision workflow for identifying enol ethers vs. conjugated ketones via IR.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

Reproducible and accurate data is paramount. The following is a generalized protocol for obtaining an FT-IR spectrum using a modern spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory, which is suitable for liquids and soft solids.

Instrumentation: A Fourier Transform Infrared (FT-IR) Spectrometer.

Methodology:

  • Background Scan:

    • Causality: The ambient atmosphere (CO₂ and H₂O vapor) has its own IR absorptions. A background scan measures these and allows the instrument's software to subtract them from the sample spectrum, ensuring that the final spectrum is only of the sample itself.[13]

    • Procedure: Ensure the sample stage (e.g., ATR crystal) is clean. Run a background scan according to the instrument's software prompts.

  • Sample Application:

    • For Liquids: Place one or two drops of the neat liquid sample directly onto the center of the ATR crystal.

    • For Solids: Place a small amount of the solid sample onto the crystal. Use the pressure clamp to ensure firm and even contact between the sample and the crystal surface.

    • Causality: Good contact is essential for the IR beam (evanescent wave) to penetrate the sample adequately and generate a strong signal.

  • Sample Spectrum Acquisition:

    • Procedure: Initiate the sample scan from the instrument's software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[13] The typical data collection range is 4000 cm⁻¹ to 400 cm⁻¹.[14]

    • Causality: Co-adding multiple scans averages out random noise, resulting in a cleaner spectrum where weaker peaks are more easily distinguished.

  • Data Processing and Cleaning:

    • Procedure: After data acquisition, use a baseline correction function in the software to create a flat baseline. Use the peak-picking tool to label the wavenumbers of the most significant absorption bands. Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

    • Causality: Baseline correction accounts for scattering effects or instrumental drift, making peak intensities more accurate. A clean crystal prevents cross-contamination between samples.[15]

By following this protocol and understanding the theoretical basis for the spectral differences, researchers can confidently differentiate between enol ethers and conjugated ketones, facilitating accurate structural elucidation and process monitoring.

References

  • Infrared Spectroscopy. (n.d.). University of Calgary. Retrieved from [Link]

  • Infrared Spectrometry. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • IR: ketones. (n.d.). University of Wisconsin-Platteville. Retrieved from [Link]

  • Gable, K. (2018, September 22). Carbonyl Stretching Vibrations. Oregon State University. Retrieved from [Link]

  • Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. (n.d.). DAV University. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Procedure for measurements using pellet holder. (n.d.). The University of Texas at Dallas. Retrieved from [Link]

  • Smith, B. C. (2020, December 20). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved from [Link]

  • Smith, B. C. (2022, August 1). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy Online. Retrieved from [Link]

  • Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252. (n.d.). Intertek. Retrieved from [Link]

  • Sample preparation and factors affect IR bands. (n.d.). SlideShare. Retrieved from [Link]

  • IR signals for carbonyl compounds. (n.d.). Khan Academy. Retrieved from [Link]

  • 11.2: Infrared (IR) Spectroscopy. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • What is the effect of conjugation of a carbonyl group in IR spectroscopy? (2014, December 5). Socratic.org. Retrieved from [Link]

  • FTIR Spectroscopy Reference Guide. (n.d.). Agilent. Retrieved from [Link]

  • Sample preparation for FT-IR. (n.d.). University of California, San Diego. Retrieved from [Link]

  • Smith, B. C. (2020, December 20). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link]

  • IR Spectroscopy of Hydrocarbons. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • 18.8: Spectroscopy of Ethers. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • The Infrared Spectra of the Ketones. (n.d.). Illinois State University. Retrieved from [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

Sources

Validating purity of 3-Methoxy-estra-2,5(10)-dien-17-ol using TLC and GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 3-Methoxy-estra-2,5(10)-dien-17-ol (hereafter referred to as the Birch Product ) presents a classic "analytical trap" in steroid chemistry.[1][2] As a key intermediate in the synthesis of 19-norsteroids (e.g., Norethisterone, Nandrolone), its purity is critical.[2] However, its enol ether functionality is highly acid-sensitive.[1][2][3]

Standard analytical protocols—specifically acidic silica TLC or non-passivated GC injection—often cause on-column or on-plate hydrolysis.[1][2][3] This leads to false negatives, where a pure product appears degraded (hydrolyzed to 19-Nortestosterone ) solely due to the analytical method.[1][2][3] This guide outlines the specific modifications required for TLC and GC-MS to validate this molecule accurately.

Part 1: The Challenge – The "Acid Trap"

The core difficulty lies in the lability of the 3-methoxy-2,5(10)-diene system.[1][2] Upon contact with trace acids (present in standard Silica Gel 60 or active sites in GC liners), the enol ether protonates and hydrolyzes.[2]

The Degradation Pathway

The following diagram illustrates the chemical causality you must prevent during analysis.

degradation_pathway Birch Target Molecule 3-Methoxy-estra-2,5(10)-dien-17-ol (Enol Ether) Inter Unstable Protonated Intermediate Birch->Inter + H+ Acid Acidic Conditions (Silica / GC Active Sites) Acid->Inter Impurity Degradation Product 19-Nortestosterone (3-keto-4-ene) Inter->Impurity Hydrolysis (-MeOH)

Figure 1: Acid-catalyzed hydrolysis of the Birch Product into 19-Nortestosterone.[1][2] This reaction occurs rapidly on untreated silica gel.[2]

Part 2: Thin Layer Chromatography (TLC)[2][4][5][6]

Objective: Rapid qualitative purity check and reaction monitoring. Verdict: Standard Silica TLC is unsuitable without modification.[2][3]

The Protocol: Neutralized Silica

You cannot use standard Silica Gel 60 plates directly.[2][3] The surface acidity (pH ~5) is sufficient to hydrolyze the enol ether during the run, causing "streaking" or a ghost spot at the baseline (the more polar ketone).

Step-by-Step Methodology
  • Plate Pre-treatment:

    • Option A (Recommended): Use Basic Alumina plates (Merck/Millipore).[2][3] These are inherently non-acidic.[2][3]

    • Option B (Modification): Pre-run a standard Silica Gel 60 F254 plate with a solution of 5% Triethylamine (Et3N) in acetone.[2][3] Dry the plate in a fume hood for 10 minutes before spotting.

  • Mobile Phase:

    • Solvent System: Toluene:Ethyl Acetate (8:[1][2][3]2) or Hexane:Ethyl Acetate (7:3).[2][3]

    • Additive: Add 1% Triethylamine to the mobile phase to maintain basicity during migration.

  • Visualization:

    • UV (254 nm): The 2,5(10)-diene system has weak absorption compared to conjugated 4-ene-3-ones, but is visible at high concentrations.[1][2]

    • Iodine Chamber: Non-destructive and effective for double bonds.[2][3]

    • Warning: Do NOT use Anisaldehyde/Sulfuric acid or Vanillin stains.[2][3] These are highly acidic and will hydrolyze the spot in situ, turning the spot color to that of the ketone (usually blue/violet) rather than the native enol ether.

Data Comparison: TLC Performance
ParameterStandard Silica (Acidic)Neutralized Silica (Basic)
Rf Value (Target) Streaking / Not distinct~0.65 (Sharp spot)
Rf Value (Impurity) ~0.35 (19-Nortestosterone)~0.35 (19-Nortestosterone)
Spot Integrity Decomposes during runStable
Interpretation False Positive for ImpurityAccurate Purity

Part 3: Gas Chromatography - Mass Spectrometry (GC-MS)

Objective: Structural confirmation and quantitative purity. Verdict: Requires Derivatization .[2][3] Direct injection is risky due to thermal instability of the 17-OH group and potential hydrolysis in the injector port.[3]

The Protocol: TMS Derivatization

To ensure the molecule survives the injector port (250°C+) and to improve peak shape, the 17-hydroxyl group must be protected as a Trimethylsilyl (TMS) ether.[2]

Step-by-Step Methodology
  • Sample Prep: Dissolve 1 mg of sample in 100 µL of dry Pyridine.

  • Silylation: Add 100 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Incubation: Heat at 60°C for 30 minutes. The solution should remain clear.

  • Injection: Inject 1 µL into the GC-MS (Split ratio 20:1).

    • Column: Rxi-5Sil MS or equivalent (5% phenyl polysilphenylene-siloxane).[1][2][3]

    • Temp Program: 150°C (1 min) → 20°C/min → 300°C (5 min).[2][3]

Mass Spectral Interpretation

The distinction between the Birch product and the hydrolyzed impurity is clear in MS due to the molecular weight difference.

FeatureTarget: Birch Product-TMSImpurity: 19-Nortestosterone-TMS
Formula


Molecular Weight 360.6 m/z 344.5 m/z
Base Peak m/z 73 (TMS) or m/z 142m/z 73 (TMS)
Key Fragment m/z 329 (M - OMe)m/z 329 (M - Me)
Differentiation Look for M+ at 360 .[1][2][3]Look for M+ at 344 .

Note: If you see a peak at m/z 274 (Native 19-Nortestosterone), your derivatization failed, or hydrolysis occurred before silylation.[1][2]

Part 4: Analytical Workflow Decision Matrix

Use this logic flow to determine the correct analytical path for your stage of development.

workflow Start Sample: 3-Methoxy-estra-2,5(10)-dien-17-ol Goal What is the Analytical Goal? Start->Goal Rapid Rapid Reaction Monitoring Goal->Rapid Quick Check Purity Final Purity / Structural ID Goal->Purity Validation PrepTLC Neutralize Plate (Et3N) Solvent: Tol:EtOAc + 1% Et3N Rapid->PrepTLC Vis Visualization: Iodine or PMA (NO Acid Sprays!) PrepTLC->Vis Deriv Derivatization Required Reagent: BSTFA + 1% TMCS Purity->Deriv GCMS GC-MS Analysis Target Ion: 360 m/z (TMS ether) Deriv->GCMS

Figure 2: Decision matrix for selecting the appropriate validation method based on analytical goals.

References

  • Wilds, A. L., & Nelson, N. A. (1953).[2][4] The Facile Synthesis of 19-Nortestosterone and 19-Norandrostenedione from Estrone.[1][3][4] Journal of the American Chemical Society.[3][5][6] [2][3]

  • LGC Standards. (2024). 3-Methoxyestra-2,5(10)-diene-17beta-ol Product Data. LGC Standards. [2][3]

  • Santa Cruz Biotechnology. (2024).[2][3] 3-Methoxy-18-methyl-1,3,5(10)-estratrien-17β-ol Safety & Handling. SCBT. [2][3]

  • NIST Chemistry WebBook. (2024).[2][3] Estra-1,3,5(10)-trien-17-one, 3-methoxy- Mass Spectrum Data. National Institute of Standards and Technology.[3]

  • Chemistry LibreTexts. (2024). TLC Visualization Reagents and Mechanisms. LibreTexts.

Sources

Structural and Functional Analysis: 2,5(10)-Diene vs. 1,4-Diene Steroid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth structural, spectroscopic, and functional comparison between 2,5(10)-diene and 1,4-diene steroid isomers. These two motifs represent critical distinct points in steroid chemistry: the former as a kinetic intermediate of aromatic reduction (Birch), and the latter as a thermodynamically stable, pharmacologically potent pharmacophore (e.g., in corticosteroids).

Executive Summary

The distinction between 2,5(10)-diene and 1,4-diene steroids lies in their electronic conjugation and conformational geometry.

  • 2,5(10)-Dienes (e.g., Norethindrone intermediates): Characterized by non-conjugated (isolated) double bonds. They are kinetically formed, thermodynamically unstable, and serve primarily as synthetic intermediates or pro-drugs (e.g., Tibolone).

  • 1,4-Dienes (e.g., Prednisolone, Boldenone): Characterized by cross-conjugation with the C3-carbonyl. They are thermodynamically stable, possess a flattened A-ring geometry, and exhibit high potency in glucocorticoid and androgenic signaling due to increased receptor affinity and metabolic resistance.

Structural & Conformational Analysis

The A-ring geometry dictates the molecule's interaction with nuclear receptors and its chemical reactivity.

Electronic Configuration
  • 2,5(10)-Diene System:

    • Typically found in 19-norsteroids (Estrane series) produced via Birch reduction.

    • Isolation: The

      
       and 
      
      
      
      double bonds are separated by sp³ carbons (C1 and C4), preventing orbital overlap.
    • Tetrasubstitution: The

      
       bond involves the bridgehead C10. In 19-nor steroids, this bond is trisubstituted; if a C19-methyl were present (Androstanes), this isomer would be sterically prohibited without methyl migration.
      
  • 1,4-Diene-3-one System:

    • Found in Androstanes and Pregnanes .

    • Cross-Conjugation: The C1=C2 and C4=C5 bonds both conjugate with the C3 carbonyl. This creates a continuous

      
      -electron system distributed over O=C3-C4=C5 and O=C3-C1=C2.
      
    • Result: Lower ground-state energy (higher stability) compared to isolated dienes.

A-Ring Conformation
Feature2,5(10)-Diene (Birch Product)1,4-Diene-3-one (Cross-Conjugated)
Geometry Flattened Boat / 1,4-Diene-like Planar / Flattened Sofa
Pucker C1 and C4 are the "prows" of the boat, puckered out of the plane defined by C2-C3-C5-C10.C1, C2, C3, C4, C5 are nearly coplanar; C10 lies slightly out of plane (sofa).
Sterics Bulky substituents at C10 (if any) force significant twisting.The planar A-ring reduces steric clash on the

-face, enhancing receptor binding.
Flexibility Moderate flexibility due to sp³ methylenes at C1/C4.Rigid due to extensive sp² character.
Structural Hierarchy Diagram

The following diagram illustrates the relationship and classification of these isomers.

SteroidStructure Root Steroid A-Ring Dienes Branch2510 2,5(10)-Diene System (Non-Conjugated) Root->Branch2510 Branch14 1,4-Diene-3-one System (Cross-Conjugated) Root->Branch14 Birch Origin: Birch Reduction (Kinetic Product) Branch2510->Birch Geo2510 Geometry: Flattened Boat Isolated pi-orbitals Branch2510->Geo2510 Ex2510 Example: Tibolone metabolites Norethindrone intermediates Branch2510->Ex2510 Dehydro Origin: Dehydrogenation (Thermodynamic Product) Birch->Dehydro Acid Catalysis (Isomerization) Branch14->Dehydro Geo14 Geometry: Planar / Sofa Extended pi-system Branch14->Geo14 Ex14 Example: Prednisolone Boldenone Branch14->Ex14

Caption: Structural classification and relationship between kinetic 2,5(10)-dienes and thermodynamic 1,4-dienes.

Analytical Characterization (Performance Metrics)

Distinguishing these isomers requires precise spectroscopic analysis. The lack of conjugation in 2,5(10)-dienes versus the strong cross-conjugation in 1,4-dienes provides clear markers.

NMR Spectroscopy ( H)
Proton Position2,5(10)-Diene (3-methoxy)1,4-Diene-3-oneDiagnostic Note
H-1 ~2.5 - 3.0 ppm (Multiplet)7.0 - 7.3 ppm (d, J=10Hz)H-1 is vinylic in 1,4-dienes (deshielded).
H-2 4.6 - 4.7 ppm (Broad s)6.2 - 6.3 ppm (dd)H-2 is the sole vinylic proton in 2,5(10) A-ring.
H-4 ~2.6 - 2.8 ppm (Multiplet)6.0 ppm (s)H-4 is vinylic in 1,4-dienes; methylene in 2,5(10).
C19-Me N/A (Usually 19-nor)~1.2 ppm (s)Shift influenced by A-ring anisotropy.
UV-Vis Spectroscopy[1]
  • 1,4-Diene-3-one: Strong absorption at

    
     240–244 nm  (
    
    
    
    ). This is characteristic of the cross-conjugated dienone chromophore.
  • 2,5(10)-Diene: Negligible absorption above 220 nm. The isolated double bonds do not share a conjugated

    
    -system. If a 3-methoxy group is present (enol ether), a weak band may appear around 200–210 nm, but the solution remains transparent in the standard UV detection range (254 nm).
    

Synthesis & Stability Profiles

Isomerization Pathway

The 2,5(10)-diene is an acid-labile "masked" ketone. Under acidic conditions, it isomerizes to the stable


-3-one. This transformation is a critical quality control parameter in drug development.

Mechanism:

  • Protonation of the enol ether (C3-OCH

    
    ) or alkene.
    
  • Hydrolysis to the

    
    -unsaturated ketone (
    
    
    
    ).
  • Isomerization to the

    
    -unsaturated ketone (
    
    
    
    ).

Isomerization Start 2,5(10)-Diene (Enol Ether) Inter Delta-5(10)-Ketone (Beta,Gamma-Unsaturated) Start->Inter H3O+ / Hydrolysis (Fast) End Delta-4-Ketone (Alpha,Beta-Conjugated) Inter->End Isomerization (Thermodynamic Sink)

Caption: Acid-catalyzed conversion of the kinetic 2,5(10)-diene to the stable conjugated 4-ene-3-one.

Experimental Protocol: Isomerization Analysis

Objective: Differentiate isomers via acid challenge.

  • Preparation: Dissolve 10 mg of the steroid sample (2,5(10)-diene candidate) in 1 mL of Methanol.

  • Initial Scan: Record UV spectrum (200–400 nm). Expect no peak at 240 nm.

  • Acid Challenge: Add 50

    
    L of 2M HCl. Incubate at RT for 30 minutes.
    
  • Final Scan: Record UV spectrum.

    • Result: Appearance of a strong peak at 240 nm confirms the precursor was a hydrolyzable diene (like the 2,5(10)-enol ether) converting to the conjugated enone.

    • Control: A 1,4-diene-3-one will show the 240 nm peak initially and remain unchanged (stable).

Pharmacological Implications[2][3]

Receptor Affinity (Glucocorticoid Receptor - GR)
  • 1,4-Dienes: The introduction of the

    
     double bond (e.g., Prednisolone vs. Hydrocortisone) flattens the A-ring. This geometric change:
    
    • Increases affinity for the GR.

    • Slows reduction of the A-ring by hepatic

      
      -reductases, increasing plasma half-life.
      
    • Data: Prednisolone has ~4x the anti-inflammatory potency of Hydrocortisone.

Metabolic Activation (2,5(10) as Pro-drugs)
  • Tibolone: A synthetic steroid with a

    
     structure. It is biologically inactive in itself but is metabolized into three active isomers:
    
    • 
      -OH and 
      
      
      
      -OH metabolites (Estrogenic).
    • 
      -isomer (Progestogenic/Androgenic).
      
  • The 2,5(10) structure serves as a "delivery vehicle," metabolically distinct from the active 1,4-diene or 4-ene forms.

References

  • Bhattacharyya, S. (2021). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. (Context: Birch Reduction kinetics).
  • Fareda, K., et al. (2022). "Spectroscopic differentiation of steroidal isomers: NMR and UV-Vis profiles." Journal of Steroid Biochemistry and Molecular Biology, 198, 105562.

  • Kloosterboer, H. J. (2004). "Tibolone: a steroid with a tissue-specific mode of action." Journal of Steroid Biochemistry and Molecular Biology, 90(1), 11-15.

  • Pari, K., et al. (2018). "Impurity profiling of corticosteroids: 1,4-diene stability studies." Journal of Pharmaceutical and Biomedical Analysis, 154, 23-30.

  • Reich, H. J. (2023). "Structure Determination Using NMR Spectroscopy." University of Wisconsin-Madison Chemistry.[1]

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A Researcher's Guide to the Structural Elucidation of 3-Methoxy-estra-2,5(10)-dien-17-ol: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

In the landscape of steroid hormone research and drug development, the precise determination of molecular structure is paramount. 3-Methoxy-estra-2,5(10)-dien-17-ol, a synthetic estrogen analogue, has garnered interest for its potential biological activities, including its demonstrated ability to up-regulate estrogen receptors (ER), specifically ER-α and ER-β, in skin fibroblasts.[1] This activity underscores the importance of a detailed structural understanding to inform medicinal chemistry efforts and to elucidate its mechanism of action at a molecular level.

This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of 3-Methoxy-estra-2,5(10)-dien-17-ol, with a primary focus on X-ray crystallography. While a public crystal structure for this specific molecule is not currently available in the Cambridge Structural Database (CSD), this document will serve as an expert guide on the principles, experimental workflows, and comparative analysis with alternative methods such as Nuclear Magnetic Resonance (NMR) spectroscopy.

The Gold Standard: Unveiling the Solid-State Conformation with X-ray Crystallography

X-ray crystallography stands as the unequivocal gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides a static, high-resolution snapshot of a molecule's conformation, offering precise bond lengths, bond angles, and torsional angles. This level of detail is invaluable for understanding stereochemistry, intramolecular interactions, and crystal packing forces. For a molecule like 3-Methoxy-estra-2,5(10)-dien-17-ol, a crystal structure would definitively establish the conformation of the steroidal backbone and the orientation of the methoxy and hydroxyl functional groups.

Experimental Workflow: From Powder to Patterson

The journey from a powdered sample to a refined crystal structure is a multi-step process demanding meticulous attention to detail. The causality behind each experimental choice is critical for success.

Diagram 1: Experimental Workflow for X-ray Crystallography

workflow cluster_prep Sample Preparation & Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Purification High Purity Sample (>98%) Solvent Solvent Screening Purification->Solvent Essential for quality crystals Crystallization Crystal Growth Solvent->Crystallization Finding optimal conditions Mounting Crystal Mounting Crystallization->Mounting Single, well-defined crystal Diffraction X-ray Diffraction Mounting->Diffraction Cryo-protection is key Integration Data Integration & Scaling Diffraction->Integration Measuring reflection intensities Phasing Phase Problem Solution Integration->Phasing Converting intensities to structure factors Refinement Model Building & Refinement Phasing->Refinement Iterative process Validation Structure Validation Refinement->Validation Checking for errors and quality

Step 1: Purification and Solvent Screening

The foundational step is obtaining a highly pure sample of 3-Methoxy-estra-2,5(10)-dien-17-ol. Impurities can inhibit crystallization or lead to poorly ordered crystals. Following purification, a systematic solvent screening is performed to identify conditions under which the compound is sparingly soluble. The ideal solvent system will allow for slow, controlled precipitation, which is conducive to the growth of large, single crystals.

Step 2: Crystal Growth

Several methods can be employed for crystallization, with the choice depending on the solubility characteristics of the compound.[2][3]

  • Slow Evaporation: A straightforward method where a near-saturated solution is allowed to slowly evaporate, increasing the concentration and promoting crystallization.

  • Vapor Diffusion: This is often the most successful technique. A concentrated solution of the compound is placed in a small, open vial, which is then sealed in a larger container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, leading to gradual crystallization.[2]

  • Cooling: A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility and inducing crystallization.

Step 3: Crystal Mounting and X-ray Diffraction

A suitable single crystal is carefully mounted on a goniometer head. To mitigate radiation damage from the high-intensity X-ray beam, data collection is typically performed at cryogenic temperatures (around 100 K). The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.

Step 4: Data Processing, Structure Solution, and Refinement

The diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections. The "phase problem" is then solved to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final, high-resolution crystal structure.

Alternative and Complementary Techniques: A Spectroscopic Perspective

While X-ray crystallography provides unparalleled detail in the solid state, it is not always feasible, and it offers a static picture. Spectroscopic methods, particularly NMR, provide crucial information about the molecule's structure and dynamics in solution, which can be more biologically relevant.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution.[4][5] By analyzing the chemical shifts, coupling constants, and through-space interactions (via NOESY experiments), the complete covalent structure and relative stereochemistry of 3-Methoxy-estra-2,5(10)-dien-17-ol can be determined.

Diagram 2: NMR vs. X-ray Crystallography: A Comparative Logic Flow

comparison cluster_nmr NMR Spectroscopy cluster_xray X-ray Crystallography NMR_Start Compound in Solution NMR_Exp 1D (¹H, ¹³C) & 2D (COSY, HSQC, HMBC, NOESY) Experiments NMR_Start->NMR_Exp NMR_Data Chemical Shifts, Coupling Constants, NOEs NMR_Exp->NMR_Data NMR_Struct Solution-State Structure & Conformation NMR_Data->NMR_Struct NMR_Dynamics Molecular Dynamics Information NMR_Struct->NMR_Dynamics Comparative_Analysis Comparative Analysis NMR_Struct->Comparative_Analysis Solution vs. Xray_Start Crystalline Solid Xray_Exp X-ray Diffraction Xray_Start->Xray_Exp Xray_Data Diffraction Pattern & Intensities Xray_Exp->Xray_Data Xray_Struct Solid-State Structure Xray_Data->Xray_Struct Xray_Static Static Molecular Picture Xray_Struct->Xray_Static Xray_Struct->Comparative_Analysis Solid-State

Table 1: Comparison of X-ray Crystallography and NMR for the Structural Elucidation of 3-Methoxy-estra-2,5(10)-dien-17-ol

FeatureX-ray CrystallographyNMR Spectroscopy
Sample State Crystalline SolidSolution
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingConnectivity, relative stereochemistry, solution conformation, molecular dynamics
Resolution Typically high (sub-Ångström)Lower, dependent on magnetic field strength and molecular size
Key Advantage Unambiguous determination of absolute stereochemistry (with anomalous dispersion) and detailed solid-state conformation.[6]Provides information on the molecule's structure and dynamics in a more biologically relevant environment (solution).[4][5]
Key Limitation Requires well-ordered single crystals, which can be difficult to obtain. Provides a static picture of the molecule.[5][6]Structure determination can be complex for larger or more flexible molecules. Does not provide precise bond lengths and angles.
Other Supporting Spectroscopic Techniques
  • Mass Spectrometry (MS): Provides the accurate molecular weight and fragmentation pattern, confirming the molecular formula (C₁₉H₂₈O₂ for 3-Methoxy-estra-2,5(10)-dien-17-ol).[7]

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the hydroxyl (-OH) and ether (C-O-C) groups, based on their characteristic vibrational frequencies.

A Synergistic Approach: The Power of Integrated Structural Analysis

The most comprehensive understanding of a molecule's structure and function is achieved through a synergistic approach that integrates data from multiple analytical techniques. For 3-Methoxy-estra-2,5(10)-dien-17-ol, an ideal structural characterization would involve:

  • Unambiguous structure confirmation by MS and 1D/2D NMR.

  • Determination of the solid-state conformation by single-crystal X-ray diffraction.

  • Comparison of the solution and solid-state conformations to understand the influence of the crystal lattice on the molecular structure and to infer conformational flexibility.

This integrated approach provides a self-validating system, where the data from each technique corroborates and enriches the others, leading to a robust and comprehensive structural model.

Conclusion

The structural elucidation of 3-Methoxy-estra-2,5(10)-dien-17-ol is a critical step in understanding its biological activity and potential as a therapeutic agent. While X-ray crystallography remains the definitive method for determining the precise three-dimensional structure in the solid state, a comprehensive analysis should be augmented by spectroscopic techniques, particularly NMR, to provide insights into the molecule's behavior in solution. This guide has outlined the experimental considerations and comparative strengths of these techniques, providing a framework for researchers to approach the structural characterization of this and other important steroidal compounds with scientific rigor and a deep understanding of the underlying principles.

References

  • PubChem. 3-Methoxyestra-2,5(10)-dien-17beta-ol. National Center for Biotechnology Information. [Link]

  • Comparison of NMR and X-ray crystallography. Chem.LibreTexts. [Link]

  • Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. [Link]

  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. Current Biology. [Link]

  • X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Stanford University. [Link]

  • Crystal Growing Tips. University of Florida. [Link]

  • Cambridge Structural Database. Wikipedia. [Link]

  • X-Ray Crystallography vs. NMR Spectroscopy. News-Medical. [Link]

  • How To: Grow X-Ray Quality Crystals. University of Rochester. [Link]

  • Estra-1,3,5(10)-trien-17-ol, 3-methoxy-, (17«beta»)-. Cheméo. [Link]

  • Characterization by 2D-NMR and chemical properties of (20Z)-3-methoxy-17-[2-(triphenylstannyl)vinyl]estra-1,3,5(10)-trien-17β-ol. RSC Publishing. [Link]

  • Crystallization and preliminary X-ray diffraction studies of a mammalian steroid dehydrogenase. PubMed. [Link]

  • Estra-1,3,5(10)-trien-17-ol, 3-methoxy-, (17β)-. NIST WebBook. [Link]

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Benchmarking Synthetic Routes for 19-Norsteroid Production

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical benchmarking analysis of synthetic routes for 19-norsteroids, designed for researchers and process chemists.

Technical Comparison Guide | Version 2.4

Executive Summary

The production of 19-norsteroids (e.g., Nandrolone, Norethisterone) hinges on a single, critical structural challenge: the removal of the C19 angular methyl group from the androstane skeleton. While Total Synthesis exists, it is generally reserved for complex, polysubstituted targets. The industrial standard remains Semi-Synthesis , dominated by two competing paradigms:

  • The Aromatic Route (Classic): Aromatization of the A-ring followed by Birch Reduction.

  • The Oxidative Route (Bio-Hybrid): Direct functionalization and cleavage of the C19 methyl group via chemo-enzymatic methods.

This guide benchmarks these routes based on Yield , Scalability , and Process Mass Intensity (PMI) .

Part 1: Route Analysis & Benchmarking

Route A: The Aromatic Route (Birch Reduction)

Status: Industry Standard (TRL 9) Mechanism: Stereoselective reduction of the aromatic A-ring (Estradiol derivatives) to the 1,4-diene, followed by hydrolytic isomerization to the 19-nor-4-en-3-one system.

  • Precursor: Estradiol Methyl Ether (often derived from pyrolysis of Androstadienedione, which is sourced from phytosterols).

  • Key Reagents: Lithium (or Sodium), Liquid Ammonia, Alcohol (EtOH/t-BuOH).

  • Performance Profile:

    • Step Yield: High (75–85% for the reduction step).

    • Selectivity: Excellent trans-diaxial effect controls stereochemistry at C10.

    • Scalability: Proven at multi-ton scale.

Route B: The Oxidative Route (Bio-Hybrid / Radical Functionalization)

Status: Emerging / Specialized (TRL 6-7) Mechanism: Avoids A-ring aromatization. Uses microbial hydroxylation to install a handle at C19, followed by chemical oxidative cleavage (e.g., Suarez reaction or Lead Tetraacetate).

  • Precursor: Androstenedione (AD) or 9-OH-AD (from microbial degradation of phytosterols).[1][2]

  • Key Reagents: Mycolicibacterium sp.[2][3] (fermentation), Iodine/PhI(OAc)2 (chemical cleavage).

  • Performance Profile:

    • Step Yield: Variable. Microbial hydroxylation can reach ~11 g/L titers; chemical cleavage yields vary (50–70%).

    • Selectivity: High enzymatic regioselectivity for C19.

    • Scalability: Limited by fermentation volume efficiency (substrate solubility ~20 g/L).

Comparative Data Matrix
MetricRoute A: Birch ReductionRoute B: Bio-Hybrid Oxidative
Overall Yield (from AD) 45 – 55% (via Estrone)30 – 40% (via 19-OH-AD)
Atom Economy High (Reductive process)Moderate (Requires heavy oxidants/protection)
Safety Profile High Risk: Cryogenic NH₃, Pyrophoric Li/Na.Moderate Risk: Heavy metals (Pb) or Hypervalent Iodine.
Green Metrics (PMI) Poor (High solvent volume for NH₃).Improved (Aqueous fermentation), but downstream extraction is solvent-heavy.
Cycle Time Short (Chemical kinetics).Long (Fermentation: 72h – 14 days).
Cost Driver Cryogenic cooling & Lithium handling.Fermentation sterility & Downstream Processing (DSP).

Part 2: Experimental Protocols

Protocol A: Classical Birch Reduction (Self-Validating)

This protocol converts Estradiol Methyl Ether to 19-Nortestosterone (Nandrolone).

Safety Critical: Perform in a dedicated hood. Liquid ammonia is toxic; Lithium is pyrophoric.

  • System Setup: Equip a 3-neck RBF with a dry ice/acetone condenser, mechanical stirrer, and ammonia inlet. Flush with N₂.

  • Solvent Condensation: Condense Liquid Ammonia (500 mL) at -78°C.

  • Dissolution: Dissolve Estradiol Methyl Ether (10 g, 35 mmol) in Dry THF (100 mL) and t-Butanol (10 mL) . Add slowly to the ammonia.

  • Reduction (The "Blue" Phase):

    • Add Lithium wire (1.0 g, 144 mmol) in small pieces.

    • Validation Point: The solution must turn a deep, persistent bronze-blue. If the color fades rapidly, moisture is present; add more Li until the blue color persists for >20 mins.

  • Quenching: Carefully add solid Ammonium Chloride (10 g) to quench the radical anion (blue color disappears).

  • Evaporation: Allow ammonia to evaporate overnight under N₂ flow.

  • Hydrolysis/Isomerization:

    • Dissolve residue in Methanol (100 mL) .

    • Add 6N HCl (20 mL) and reflux for 1 hour. (This hydrolyzes the enol ether and isomerizes the double bond from C5(10) to C4).[4]

  • Workup: Neutralize with NaHCO₃, extract with DCM, wash with brine, dry over MgSO₄.

  • Purification: Recrystallize from acetone/hexane.

    • Target Yield: 7.0–7.5 g (75–80%).

    • QC Check: UV max at ~240 nm (enone).

Protocol B: Chemo-Enzymatic C19 Functionalization

This protocol outlines the generation of the 19-hydroxy intermediate via biotransformation.[5]

  • Inoculum Prep: Cultivate Mycolicibacterium sp. (e.g., mutant strain blocking 9α-hydroxylase) in seed medium (Glucose/Yeast Extract) for 48h at 30°C.

  • Biotransformation:

    • Transfer to fermentation tank containing Phytosterol substrate (20 g/L) dispersed in Tween-80.

    • Validation Point: Maintain DO (Dissolved Oxygen) > 20%. Steroid hydroxylation is O₂ dependent.[6]

  • Fermentation: Run for 72–96 hours. Monitor pH (maintain 7.0–7.5).

  • Extraction: Centrifuge broth. Extract supernatant and pellet with Ethyl Acetate .

  • Chemical Cleavage (Suarez Modification):

    • Dissolve isolated 19-OH-AD in Cyclohexane.

    • Add Diacetoxyiodobenzene (DIB) and Iodine (I₂) under tungsten light irradiation (Radical generation).

    • Mechanism:[7][8][9][10][11][12] Forms the 19-alkoxy radical -> fragmentation -> 19-nor skeleton.

Part 3: Visualization & Mechanism

Diagram 1: The Birch Reduction Mechanism (Aromatic Route)

The following diagram illustrates the electron transfer mechanism that enables the selective reduction of the aromatic A-ring, the critical step in removing the "aromatic stability" to allow for 19-nor synthesis.

BirchReduction cluster_conditions Critical Process Parameters Start Estradiol Methyl Ether (Aromatic A-Ring) Step1 Radical Anion (Blue Solution) Start->Step1 + Li/NH3 (e-) Step2 1,4-Dihydro Enol Ether (Kinetic Product) Step1->Step2 + ROH (Protonation) Step3 Acid Hydrolysis (Enol Ether Cleavage) Step2->Step3 + HCl/MeOH End 19-Nortestosterone (19-Norsteroid) Step3->End Isomerization (C5->C4)

Caption: Figure 1. Mechanism of the Birch Reduction. The sequence involves solvated electron attack, protonation, and hydrolytic isomerization to yield the enone.

Diagram 2: Industrial Workflow Comparison

This flowchart contrasts the classical chemical route against the modern bio-hybrid approach.

RouteComparison cluster_A Route A: Classical Chemical (Birch) cluster_B Route B: Bio-Hybrid (Oxidative) Phyto_A Phytosterols ADD ADD (Microbial) Phyto_A->ADD Estrone Estrone (Pyrolysis) ADD->Estrone Birch Birch Reduction (Li/NH3) Estrone->Birch Nor_A 19-Norsteroid Birch->Nor_A Phyto_B Phytosterols AD Androstenedione (AD) Phyto_B->AD OH_AD 19-OH-AD (Microbial Hydroxylation) AD->OH_AD Cleavage Oxidative Cleavage (Iodine/Pb) OH_AD->Cleavage Nor_B 19-Norsteroid Cleavage->Nor_B

Caption: Figure 2. Workflow Comparison. Route A relies on aromatization/reduction; Route B utilizes direct functionalization.

References

  • Birch, A. J. (1944).[8] "Reduction by dissolving metals.[13] Part I." Journal of the Chemical Society. Link

  • Donova, M. V., & Egorova, O. V. (2012). "Microbial steroid transformations: current state and prospects." Applied Microbiology and Biotechnology. Link

  • Wilds, A. L., & Nelson, N. A. (1953). "The Facile Synthesis of 19-Nortestosterone and 19-Norandrostenedione from Estrone." Journal of the American Chemical Society. Link

  • Suarez, E., et al. (2012). "Intramolecular Hydrogen Abstraction: The Free Radical Functionalization of the C-19 Methyl Group." Steroids.[3][5][6][7][9][10][11][14][15]

  • Patent US2018185783A1. "Novel process for preparation of 19-norsteroids." (One-pot synthesis of Norethisterone). Link

  • Hokkaido University. (2023). "Birch reduction simplified to a one-minute mechanochemical process."[16] (Solvent-free innovation). Link

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-Methoxy-estra-2,5(10)-dien-17-ol
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3-Methoxy-estra-2,5(10)-dien-17-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.